molecular formula C9H19NO B1603888 2-Methyl-1-(piperidin-4-yl)propan-1-ol CAS No. 915919-67-4

2-Methyl-1-(piperidin-4-yl)propan-1-ol

Cat. No.: B1603888
CAS No.: 915919-67-4
M. Wt: 157.25 g/mol
InChI Key: OWZCWTGEQMLUNC-UHFFFAOYSA-N
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Description

2-Methyl-1-(piperidin-4-yl)propan-1-ol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-piperidin-4-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(2)9(11)8-3-5-10-6-4-8/h7-11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZCWTGEQMLUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632528
Record name 2-Methyl-1-(piperidin-4-yl)propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915919-67-4
Record name 2-Methyl-1-(piperidin-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Methyl-1-(piperidin-4-yl)propan-1-ol (CAS 915919-67-4): Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-(piperidin-4-yl)propan-1-ol, identified by CAS number 915919-67-4, is a functionalized piperidine derivative of significant interest in medicinal chemistry. Piperidine scaffolds are prevalent in numerous pharmaceuticals, valued for their ability to confer favorable pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of the subject compound, consolidating essential data on its chemical properties, outlining a robust synthetic pathway, detailing methods for its analytical characterization, and exploring its role as a key building block in the development of novel therapeutics. The content herein is structured to provide both foundational knowledge and actionable insights for professionals engaged in chemical synthesis and drug discovery.

Compound Identity and Physicochemical Properties

This compound is a secondary alcohol featuring a piperidine ring substituted at the 4-position. This structure presents two stereocenters, leading to the potential for multiple diastereomers, a critical consideration for pharmaceutical applications.

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

A summary of its key computed and experimentally available properties is provided below. These parameters are crucial for designing synthetic procedures, developing analytical methods, and predicting the compound's behavior in biological systems.

PropertyValueSource
CAS Number 915919-67-4Alfa Chemistry[3]
Molecular Formula C₉H₁₉NOAlfa Chemistry[3]
Molecular Weight 157.25 g/mol Alfa Chemistry[3]
Exact Mass 157.146664230 g/mol Alfa Chemistry[3]
IUPAC Name 2-methyl-1-piperidin-4-ylpropan-1-olAlfa Chemistry[3]
Topological Polar Surface Area 32.3 ŲAlfa Chemistry[3]
Hydrogen Bond Donor Count 2Alfa Chemistry[3]
Hydrogen Bond Acceptor Count 2Chemchart[4]
Rotatable Bond Count 2Alfa Chemistry[3]
Predicted Melting Point 46.22 °CChemchart[4]
Predicted Boiling Point 231.5 °CChemchart[4]
Predicted Water Solubility 15897.8 mg/LChemchart[4]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a nucleophilic addition of an isopropyl organometallic reagent to a suitably protected piperidine-4-carboxaldehyde. A robust and scalable synthetic workflow is outlined below.

Causality in Experimental Design
  • N-Protection: The piperidine nitrogen is a nucleophilic and basic site. To prevent it from interfering with the highly reactive Grignard reagent, it must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its straightforward removal under acidic conditions.

  • Grignard Reaction: The core C-C bond formation utilizes a Grignard reaction. Isopropyl magnesium bromide is a commercially available and highly effective nucleophile for this transformation. The reaction is conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures to control reactivity and minimize side reactions.

  • Deprotection: The final step involves the removal of the Boc protecting group. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is highly efficient for this purpose, yielding the desired product as a salt, which can be neutralized to the free base.

Diagram 2: Synthetic Workflow

Synthesis_Workflow Start Start: N-Boc-piperidine-4-carboxaldehyde Reaction1 Step 1: Grignard Reaction Start->Reaction1 Reagent1 Isopropyl Magnesium Bromide in dry THF Reagent1->Reaction1 Intermediate Intermediate: N-Boc-2-methyl-1-(piperidin-4-yl)propan-1-ol Reaction1->Intermediate Reaction2 Step 2: Deprotection Intermediate->Reaction2 Reagent2 Trifluoroacetic Acid (TFA) in DCM Reagent2->Reaction2 Purification Step 3: Workup & Purification (Aqueous wash, extraction, chromatography) Reaction2->Purification Product Final Product: This compound Purification->Product

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(1-hydroxy-2-methylpropyl)piperidine-1-carboxylate

  • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add a solution of isopropyl magnesium bromide (1.2 eq, typically 1.0-3.0 M in THF) dropwise via a syringe, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Deprotection to yield this compound

  • Dissolve the crude intermediate from Step 1 in dichloromethane (DCM) (approx. 0.2 M).

  • Add trifluoroacetic acid (TFA) (3-5 eq) dropwise at room temperature.

  • Stir the mixture for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in water and basify to pH > 10 with a 2M sodium hydroxide (NaOH) solution.

  • Extract the product into an organic solvent such as DCM or ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude final product.

  • If necessary, purify the product via column chromatography on silica gel.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and structural integrity of this compound is paramount. A multi-technique analytical approach provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation.[5][6]

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all key structural motifs. Expected signals include: multiplets for the piperidine ring protons, a characteristic doublet for the two methyl groups of the isopropyl moiety, a multiplet for the isopropyl methine proton, and a signal for the carbinol proton (-CH-OH). The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 9 carbon atoms in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[7] Electrospray ionization (ESI) in positive mode is typically effective for this molecule. The expected [M+H]⁺ ion would be observed at m/z 158.15, corresponding to the protonated molecule (C₉H₂₀NO⁺).

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.

  • Method: A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with an additive like formic acid or TFA to improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can also be employed for universal detection.

  • Acceptance Criteria: For drug development intermediates, a purity of ≥95% is typically required.

Diagram 3: Analytical QC Workflow

QC_Workflow Sample Batch Sample of CAS 915919-67-4 Test1 Identity Confirmation: ¹H NMR & ¹³C NMR Sample->Test1 Test2 Molecular Weight Verification: LC-MS (ESI+) Sample->Test2 Test3 Purity Assessment: RP-HPLC (UV/ELSD) Sample->Test3 Decision Does sample meet specifications? (Structure correct, MW correct, Purity ≥95%) Test1->Decision Test2->Decision Test3->Decision Pass Release Batch: Issue Certificate of Analysis Decision->Pass Yes Fail Reject Batch: Investigate & Reprocess Decision->Fail No

Caption: Standard quality control workflow for compound validation.

Applications in Research and Drug Development

The piperidine moiety is a privileged scaffold in medicinal chemistry, known for improving solubility and CNS penetration.[8] this compound serves as a valuable and versatile building block for creating more complex molecules with therapeutic potential.

  • Scaffold for Lead Generation: The secondary amine and hydroxyl group provide two reactive handles for chemical modification. The amine can be functionalized via acylation, alkylation, or reductive amination, while the hydroxyl group can be used in esterifications, etherifications, or displacements. This allows for the rapid generation of libraries of diverse compounds for screening.

  • Use in Bioactive Molecules: While specific drugs containing this exact fragment are not prominently disclosed in public literature, structurally related piperidinyl-carbinols are key components in a wide range of biologically active agents. For instance, piperidine derivatives are explored as anti-inflammatory agents[9], antibacterial compounds[10], and for their activity against various CNS targets. The isopropanol substituent provides a specific steric and lipophilic profile that can be crucial for binding to a target protein's active site.

Safety, Handling, and Storage

  • Safety: As with any research chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Handling: The compound is a basic amine and should be handled with care to avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a strategically important chemical intermediate for the pharmaceutical industry. Its synthesis is well-understood and achievable through standard organic chemistry techniques. Robust analytical methods are available to ensure its quality and purity. The dual functional handles on this piperidine scaffold make it an attractive starting point for the discovery and development of novel therapeutics across multiple disease areas.

References

  • He, Y., et al. (2003). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 13(19), 3253-6. Available from: [Link]

  • Zhang, M., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(3), 324-31. Available from: [Link]

  • Ye, T., et al. (2025). NMR Based Methods for Metabolites Analysis. Analytical Chemistry. Available from: [Link]

  • Google Patents. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • Al-Ghorbani, M., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. RSC Advances. Available from: [Link]

  • Google Patents. CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • Al-Saeed, F. A., et al. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Molecules, 26(22), 6829. Available from: [Link]

  • Kratochwil, N. A., et al. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 26(11), 3326. Available from: [Link]

  • Lin, A. P., et al. (2022). A Nuclear Magnetic Resonance Spectroscopy Method in Characterization of Blood Metabolomics for Alzheimer's Disease. Journal of Alzheimer's Disease, 85(4), 1629-1640. Available from: [Link]

  • Google Patents. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Al-Ghorbani, M., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. National Center for Biotechnology Information. Available from: [Link]

  • Chemchart. This compound (915919-67-4). Available from: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available from: [Link]

Sources

physical and chemical properties of 2-Methyl-1-(piperidin-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Piperidine Building Block

In the landscape of modern medicinal chemistry and drug discovery, the piperidine moiety stands as a cornerstone scaffold, prized for its favorable pharmacokinetic properties and synthetic tractability. This guide provides a comprehensive technical overview of a specific, yet versatile, derivative: 2-Methyl-1-(piperidin-4-yl)propan-1-ol. While not as extensively documented as some classical reagents, this compound presents a unique combination of a chiral secondary alcohol and a nucleophilic secondary amine within a sterically defined framework. Such features make it a compelling building block for creating novel chemical entities with potential therapeutic applications. This document is structured to provide not just a list of properties, but a deeper understanding of the causality behind its chemical behavior, grounded in established scientific principles and supported by field-proven experimental methodologies.

Core Molecular and Physical Characteristics

This compound is a chiral aliphatic amino alcohol. Its fundamental properties are summarized below, forming the basis for its handling, storage, and application in synthesis.

Structural and General Data
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 915919-67-4[1]
Molecular Formula C₉H₁₉NO[2]
Molecular Weight 157.26 g/mol [2]
Appearance Solid (at STP)N/A
Stereochemistry Racemic mixtureN/A

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties (Estimated and Experimental)

The following table presents a combination of computationally estimated and experimentally available data. It is crucial for researchers to experimentally verify these properties for any specific batch of the compound.

PropertyValueMethod
Melting Point ~46.22 °CEstimated
Boiling Point ~231.5 - 248.05 °CEstimated
Density ~0.93 g/cm³Estimated
Water Solubility ~15,897.8 mg/LEstimated
LogP 0.70Calculated

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons in the piperidine ring and the chiral center. Key expected signals include:

    • A doublet for the methyl protons of the isobutyl group.

    • A multiplet for the methine proton of the isobutyl group.

    • A multiplet for the proton attached to the carbon bearing the hydroxyl group.

    • A broad singlet for the N-H proton of the piperidine ring.

    • A broad singlet for the O-H proton of the alcohol.

    • Complex multiplets for the piperidine ring protons.

  • ¹³C NMR: The carbon NMR spectrum should display 9 distinct signals corresponding to the 9 carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring heteroatoms (N and O). Key expected signals include:

    • Two signals for the non-equivalent methyl carbons of the isobutyl group.

    • A signal for the methine carbon of the isobutyl group.

    • A signal for the carbon attached to the hydroxyl group.

    • Signals for the carbons of the piperidine ring, with those adjacent to the nitrogen being shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups:

  • O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

  • N-H stretch: A moderate absorption band around 3300-3500 cm⁻¹, which may be masked by the O-H stretch.

  • C-H stretch: Multiple sharp absorption bands in the region of 2850-3000 cm⁻¹.

  • C-O stretch: A strong absorption band in the region of 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 157 is expected, although it may be weak. Common fragmentation patterns would involve the loss of a water molecule, an isobutyl group, or cleavage of the piperidine ring.

Synthesis and Reactivity

As a chemical building block, understanding the synthesis and reactivity of this compound is paramount for its effective utilization.

Synthetic Approach

A plausible and common synthetic route to this compound involves the Grignard reaction. This approach offers good control and generally acceptable yields.

Diagram 2: Retrosynthetic Analysis and Proposed Synthesis

G cluster_retrosynthesis Retrosynthetic Analysis cluster_synthesis Proposed Synthetic Pathway Target This compound Intermediate1 Piperidine-4-carbaldehyde Target->Intermediate1 C-C disconnection Intermediate2 Isobutylmagnesium bromide Target->Intermediate2 Grignard Reactant1 N-Boc-piperidine-4-carbaldehyde Product1 N-Boc-2-methyl-1-(piperidin-4-yl)propan-1-ol Reactant1->Product1 + Reactant2 (Grignard Reaction) Reactant2 Isobutylmagnesium bromide FinalProduct This compound Product1->FinalProduct Deprotection (e.g., TFA, HCl)

Caption: A logical pathway for the synthesis of the target molecule.

Experimental Protocol: Synthesis via Grignard Reaction

  • Protection of the Piperidine Nitrogen: The secondary amine of the piperidine starting material (e.g., piperidine-4-carbaldehyde) must first be protected to prevent it from reacting with the Grignard reagent. The tert-butoxycarbonyl (Boc) group is a common and effective choice.

  • Grignard Reaction: The protected piperidine-4-carbaldehyde is then reacted with isobutylmagnesium bromide in an anhydrous ether solvent (e.g., THF or diethyl ether) at low temperature (typically 0 °C to room temperature).

  • Aqueous Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product is extracted into an organic solvent, dried, and purified, typically by column chromatography.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to yield the final product.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the secondary alcohol and the secondary amine.

  • Reactions of the Hydroxyl Group: The secondary alcohol can undergo oxidation to the corresponding ketone, esterification with carboxylic acids or acyl chlorides, and etherification.

  • Reactions of the Piperidine Nitrogen: The secondary amine is nucleophilic and can be alkylated, acylated, or used in reductive amination reactions.[3] Its basicity also allows for the formation of acid addition salts, which can be advantageous for purification and handling.

Experimental Protocols for Physicochemical Characterization

For drug development and quality control, precise experimental determination of physicochemical properties is essential. The following are standard protocols that can be employed.

Melting Point Determination

A sharp melting point range is a good indicator of purity.

Protocol using a Digital Melting Point Apparatus:

  • Finely powder a small amount of the solid sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This is the melting point range.[4][5][6][7]

Boiling Point Determination

Due to the relatively high estimated boiling point, a micro-boiling point or distillation method is appropriate.

Protocol using a Thiele Tube:

  • Place a small amount of the liquid sample into a small test tube.

  • Invert a capillary tube (sealed at one end) and place it into the test tube with the open end down.

  • Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • When a continuous stream of bubbles is observed, remove the heat.

  • The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[8][9]

Solubility Determination

The solubility of this amino alcohol in various solvents is a critical parameter.

Protocol for Aqueous Solubility:

  • Add a known excess amount of the compound to a known volume of deionized water in a sealed vial.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the mixture to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy after derivatization, or titration).[10][11][12][13]

Safety, Handling, and Storage

As with all piperidine derivatives, appropriate safety precautions must be taken.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[14][15][16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[17]

  • Toxicity: While specific toxicity data for this compound is not available, piperidine and its derivatives are generally considered to be hazardous. Assume the compound is toxic and handle it accordingly.

Applications in Research and Drug Development

The structural motifs present in this compound make it a valuable building block in the synthesis of more complex molecules with potential biological activity. The piperidine ring is a common feature in many CNS-active drugs, and the chiral alcohol provides a handle for introducing further stereochemical complexity. Potential areas of application include the development of novel ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, piperidinol-containing compounds have been investigated for their anti-tuberculosis activity.[18]

Conclusion

This compound is a promising, albeit not extensively characterized, building block for chemical synthesis and drug discovery. Its combination of a piperidine core, a chiral secondary alcohol, and an isobutyl group offers a unique three-dimensional structure that can be exploited in the design of novel bioactive molecules. This guide has provided a comprehensive overview of its known and predicted properties, along with established protocols for its synthesis and characterization. As with any research chemical, it is imperative that scientists and researchers conduct their own thorough analyses to verify its properties and ensure its suitability for their specific applications.

References

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023187677A1 - N-(pyrrolidin-3-yl or piperidin-4-yl)acetamide derivatives.
  • Journal of the American Chemical Society. (n.d.). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. Retrieved from [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Scribd. (n.d.). Print Expt7 Lab Report. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Wikipedia. (n.d.). Boiling point. Retrieved from [Link]

  • Wiley Online Library. (1986, April). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry. Retrieved from [Link]

Sources

Strategic Biological Profiling of 2-Methyl-1-(piperidin-4-yl)propan-1-ol: From Scaffold to Lead

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Methyl-1-(piperidin-4-yl)propan-1-ol represents a "privileged scaffold" in medicinal chemistry—specifically, a 4-substituted piperidine moiety featuring a branched hydroxy-alkyl chain. While often utilized as a synthetic intermediate (e.g., in the synthesis of fexofenadine analogs or antifungal agents), its structural architecture mimics the pharmacophore of numerous CNS-active and antihistaminic drugs.

This guide details the biological screening strategy for this molecule, treating it not merely as a reagent, but as a Fragment-Based Drug Discovery (FBDD) lead. The screening logic prioritizes Aminergic GPCRs (Histamine, Serotonin) and critical safety profiling (hERG liability), given the known structure-activity relationships (SAR) of the piperidine class.

Chemical Profile
PropertyValue (Predicted)Relevance
Formula C9H19NOLow MW (Fragment range <300 Da)
MW ~157.25 g/mol Ideal for Fragment-Based Screening
pKa (Basic N) ~9.8 - 10.2Highly ionized at physiological pH (7.4)
LogP ~1.2 - 1.5Good lipophilicity for membrane penetration
H-Bond Donors 2 (NH, OH)Key anchor points for receptor binding

In Silico & Physicochemical Profiling

Before wet-lab screening, computational modeling is required to predict the "druggability" of the scaffold and potential off-target liabilities.

ADME Prediction
  • Blood-Brain Barrier (BBB) Permeability: Due to the basic amine and moderate lipophilicity, this molecule is predicted to cross the BBB unless actively effluxed (P-gp substrate).

  • Metabolic Hotspots: The secondary amine is susceptible to N-dealkylation or N-oxidation by CYP2D6. The alcohol moiety may undergo glucuronidation.

Target Prediction (The "Piperidine Bias")

The 4-substituted piperidine motif is statistically overrepresented in ligands for:

  • Histamine H1 Receptors: (e.g., Fexofenadine precursors).

  • Serotonin 5-HT2A/2C Receptors: (e.g., MDL 100,907 fragments).

  • Sigma Receptors (σ1/σ2): Often bind hydrophobic amines.

Primary Screening Workflow (Wet Lab)

The following workflow utilizes a "funnel approach," moving from high-throughput binding screens to low-throughput functional validation.

Diagram: Screening Workflow Logic

ScreeningWorkflow Start Compound Library (this compound) PhysChem Physicochemical (pKa, LogD, Sol) Start->PhysChem Binding Primary Binding (Radioligand Displacement) PhysChem->Binding QC Pass Hit Hit Confirmation (Ki Determination) Binding->Hit >50% Displacement Func Functional Assays (Ca2+ Flux / cAMP) Hit->Func Agonist vs Antagonist Safety Safety Screen (hERG Patch Clamp) Func->Safety Lead Opt Safety->Start SAR Refinement

Figure 1: The strategic screening funnel, moving from physicochemical validation to safety profiling.

Detailed Experimental Protocols

Primary Binding Assay: Histamine H1 Receptor

Objective: Determine if the scaffold binds to the H1 receptor, a common target for this chemical class. Method: Radioligand Displacement Assay.

Materials
  • Membranes: CHO-K1 cells stably expressing human H1 receptor.

  • Radioligand: [3H]-Pyrilamine (Specific Activity ~80 Ci/mmol).

  • Reference Compound: Diphenhydramine or Cetirizine.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

Protocol Steps
  • Preparation: Thaw membrane aliquots and homogenize in assay buffer. Dilute to 5-10 µg protein/well.

  • Incubation: In a 96-well plate, add:

    • 50 µL Test Compound (this compound) at screening concentration (e.g., 10 µM).

    • 50 µL [3H]-Pyrilamine (~2 nM final).

    • 100 µL Membrane suspension.

  • Equilibrium: Incubate for 60 minutes at 27°C.

  • Termination: Harvest onto GF/B filter plates pre-soaked in 0.3% PEI (Polyethyleneimine) to reduce non-specific binding.

  • Readout: Wash 3x with ice-cold buffer. Dry filters, add scintillant, and count on a MicroBeta counter.

  • Analysis: Calculate % Inhibition. If >50%, proceed to dose-response (IC50).

Safety Profiling: hERG Channel Inhibition

Objective: Piperidines are structural alerts for hERG channel blockade, which causes QT prolongation (cardiac arrhythmia). This is the most critical safety screen for this molecule. Method: Automated Patch Clamp (e.g., QPatch or Patchliner).

Protocol Steps
  • Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: Tyrode’s solution (NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10 mM; pH 7.4).

    • Intracellular: KCl 120, CaCl2 5, MgCl2 2, EGTA 10, HEPES 10, ATP-Mg 4 mM; pH 7.2.

  • Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 500 ms (activates channels), then repolarize to -40 mV (elicits tail current).

  • Application: Apply test compound (start at 10 µM). Monitor tail current amplitude.

  • Criteria: >20% inhibition at 10 µM flags the compound as a potential cardiac risk.

Mechanism of Action & Signaling Pathways

If the compound acts as an antagonist at H1 or 5-HT2A receptors (typical for this scaffold), it prevents Gq-protein coupling.

Diagram: GPCR Signaling Blockade

GPCR_Pathway Ligand Ligand (Histamine/5-HT) Receptor GPCR (H1 / 5-HT2A) Ligand->Receptor Activation Scaffold This compound (Antagonist) Scaffold->Receptor Blockade Gq Gq Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Ca Ca2+ Release IP3->Ca

Figure 2: Mechanism of Action. The scaffold competes with the endogenous ligand, blocking the Gq-PLC-IP3 cascade and preventing Calcium release.

Data Interpretation & Decision Matrix

Assay ResultInterpretationNext Step
H1 Binding Ki < 1 µM Moderate Potency HitCheck Selectivity (vs. Muscarinic M1/M3)
hERG IC50 < 10 µM High Safety Risk Structural Modification required (reduce basicity or lipophilicity)
No Binding at 10 µM Inactive ScaffoldProceed to Fragment Screening (NMR/SPR) or use as linker only
LogD > 3.0 High LipophilicityRisk of non-specific binding; improve solubility

References

  • IUPHAR/BPS Guide to Pharmacology. Histamine H1 Receptor Physiology and Pharmacology. Accessed 2024. Link

  • FDA Guidance for Industry. S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals.Link

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Piperidine-Based Antihistamines. (General Reference for Scaffold Class). Link

  • PubChem Compound Summary. this compound.[1]Link

Sources

Unveiling the Pharmacological Potential of 2-Methyl-1-(piperidin-4-yl)propan-1-ol: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine moiety is a cornerstone in medicinal chemistry, integral to a vast array of therapeutic agents with diverse pharmacological activities.[1][2][3] This technical guide outlines a comprehensive, multi-faceted strategy for the preclinical pharmacological profiling of a novel 4-substituted piperidine derivative, 2-Methyl-1-(piperidin-4-yl)propan-1-ol. In the absence of existing pharmacological data for this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals, detailing a systematic approach from initial in silico predictions to foundational in vitro and in vivo characterization. The narrative emphasizes the causal logic behind experimental choices, ensuring a self-validating and robust investigational cascade.

Introduction: The Piperidine Scaffold and the Enigma of this compound

The piperidine ring is a privileged scaffold in drug discovery, found in numerous approved drugs targeting a wide spectrum of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of pharmacological activity and physicochemical properties. Derivatives of piperidine have demonstrated activities as anticancer, antimicrobial, analgesic, and antipsychotic agents.[1][4][5]

The subject of this guide, this compound, is a relatively simple 4-substituted piperidine alcohol. Its structure, featuring a secondary alcohol adjacent to an isopropyl group on the piperidine ring, presents several points for potential molecular interactions. The nitrogen atom can act as a hydrogen bond acceptor or become protonated at physiological pH, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor. The isopropyl group adds a small lipophilic region.

Given the novelty of this compound, a systematic and logical progression of experiments is paramount to elucidating its potential therapeutic value. This guide will delineate a workflow designed to efficiently and rigorously characterize its pharmacological profile.

Phase I: In Silico Profiling - Generating the Initial Hypotheses

Before embarking on costly and time-consuming wet lab experiments, a robust in silico evaluation is essential to generate initial hypotheses about the compound's potential biological targets and pharmacokinetic properties.[6][7][8] This computational screening will guide the subsequent experimental design.

Physicochemical Properties and Drug-Likeness Assessment

The first step is to calculate the fundamental physicochemical properties of this compound to assess its potential as a drug candidate.

PropertyPredicted ValueTool
Molecular Weight157.26 g/mol
logP1.3 - 1.8
Topological Polar Surface Area (TPSA)32.26 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bonds2

Table 1: Predicted Physicochemical Properties of this compound.

These properties largely adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

Target Prediction

Utilizing ligand-based and structure-based in silico methods, we can predict potential biological targets.[9][10]

  • Ligand-Based Approaches: Tools like SwissTargetPrediction leverage the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar targets.[9][11] The SMILES string of the compound (CC(C)C(O)C1CCNCC1) would be submitted to such platforms.

  • Reverse Docking: If a library of 3D protein structures is available, reverse docking can be employed to screen the compound against a wide array of potential binding sites.[9]

Based on the 4-substituted piperidine scaffold, potential target classes include:

  • GPCRs: Opioid (μ, δ, κ), dopamine (D2-like), serotonin (5-HT), and muscarinic acetylcholine receptors.[12]

  • Ion Channels: Particularly voltage-gated sodium, potassium, and calcium channels.

  • Enzymes: Such as acetylcholinesterase or butyrylcholinesterase.

  • Sigma Receptors: A common target for piperidine-containing compounds.[5][13][14]

ADMET Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. Web-based tools like pkCSM can provide initial insights into:[15]

  • Absorption: Caco-2 permeability, intestinal absorption.

  • Distribution: Blood-brain barrier permeability, CNS permeability.

  • Metabolism: Cytochrome P450 (CYP) substrate or inhibitor potential.

  • Excretion: Predicted clearance.

  • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

ADMET_Prediction_Workflow cluster_input Input cluster_prediction In Silico ADMET Prediction cluster_output Predicted Properties Compound_Structure This compound SMILES: CC(C)C(O)C1CCNCC1 pkCSM pkCSM Web Server Compound_Structure->pkCSM Submit Structure Absorption Absorption (e.g., Caco-2, Intestinal) pkCSM->Absorption Distribution Distribution (e.g., BBB, CNS) pkCSM->Distribution Metabolism Metabolism (e.g., CYP Inhibition) pkCSM->Metabolism Excretion Excretion (e.g., Clearance) pkCSM->Excretion Toxicity Toxicity (e.g., AMES, hERG) pkCSM->Toxicity

Phase II: In Vitro Characterization - Validating the Predictions

The in silico predictions provide a focused set of hypotheses that must be validated through rigorous in vitro experimentation.

Primary Binding Assays

Based on the target prediction, a broad panel of radioligand binding assays should be conducted to determine the compound's affinity for various receptors and transporters. A commercially available screening service (e.g., Eurofins SafetyScreen, CEREP) is an efficient way to achieve this. The initial screen should include, but not be limited to:

  • Opioid Receptors: MU, DELTA, KAPPA

  • Dopamine Receptors: D1, D2, D3, D4, D5 and the Dopamine Transporter (DAT)

  • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C and the Serotonin Transporter (SERT)

  • Norepinephrine Transporter (NET)

  • Muscarinic Receptors: M1, M2, M3, M4, M5

  • Sigma Receptors: Sigma-1, Sigma-2

Experimental Protocol: Radioligand Binding Assay (General)

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest or from appropriate animal tissues.

  • Assay Buffer: Prepare a suitable buffer for the specific receptor assay.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for MU opioid receptor) and varying concentrations of the test compound (this compound).

  • Non-specific Binding: In parallel wells, determine non-specific binding by adding a high concentration of a known non-labeled ligand.

  • Equilibrium: Incubate the plates at an appropriate temperature for a sufficient time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the Ki (inhibitory constant) by non-linear regression analysis using the Cheng-Prusoff equation.

Functional Assays

Once binding affinity is established, it is crucial to determine the functional activity of the compound at the target receptor(s). Is it an agonist, antagonist, or inverse agonist?

Example Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the activation of G-proteins, a key step in GPCR signaling.

  • Membrane Preparation: As in the binding assay.

  • Assay Buffer: Prepare a buffer containing GDP and [³⁵S]GTPγS.

  • Incubation: Incubate the membranes with varying concentrations of the test compound. For antagonist testing, incubate with a fixed concentration of a known agonist.

  • Stimulation: Initiate the reaction by adding the membranes.

  • Termination and Harvesting: After a defined incubation period, terminate the reaction and harvest the membranes as described for the binding assay.

  • Scintillation Counting: Measure the amount of [³⁵S]GTPγS bound to the G-proteins.

  • Data Analysis: Plot the data as a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

In_Vitro_Characterization_Workflow Start This compound Primary_Binding Primary Binding Assays (Broad Panel) Start->Primary_Binding Identify_Hits Identify High-Affinity Targets (Ki < 1 µM) Primary_Binding->Identify_Hits Functional_Assays Functional Assays (e.g., [³⁵S]GTPγS, Calcium Flux) Identify_Hits->Functional_Assays Hits Identified No_Hits No Significant Hits (Re-evaluate or Terminate) Identify_Hits->No_Hits No Hits Determine_Activity Determine Functional Activity (Agonist, Antagonist, etc.) Functional_Assays->Determine_Activity SAR_Studies Proceed to SAR Studies Determine_Activity->SAR_Studies

Phase III: Preliminary Pharmacokinetics and Safety

In Vitro ADME Assays

Experimental validation of the in silico ADMET predictions is necessary.

  • Metabolic Stability: Incubate the compound with liver microsomes (human and rodent) and measure the rate of its disappearance over time. This provides an initial assessment of its metabolic clearance.

  • CYP450 Inhibition: Evaluate the compound's ability to inhibit the major CYP450 isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) using commercially available kits.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins using methods like equilibrium dialysis.

  • hERG Liability: Assess the potential for cardiac toxicity by evaluating the compound's ability to inhibit the hERG potassium channel, typically using an automated patch-clamp assay.

In Vivo Pharmacokinetic Scoping

A preliminary pharmacokinetic study in a rodent model (e.g., rat) is warranted if the in vitro data are promising. A single dose is administered intravenously and orally to two groups of animals. Blood samples are collected at various time points and the concentration of the compound is measured using LC-MS/MS. This provides key parameters such as:

  • Half-life (t₁/₂)

  • Volume of distribution (Vd)

  • Clearance (CL)

  • Oral bioavailability (%F)

Conclusion and Future Directions

This technical guide has outlined a systematic and logical pathway for the initial pharmacological characterization of the novel compound, this compound. By commencing with in silico predictions, a focused and efficient experimental plan can be executed. The subsequent in vitro binding and functional assays will elucidate the primary biological targets and mechanism of action. Concurrently, preliminary ADMET and pharmacokinetic studies will provide an early indication of the compound's drug-like properties.

The data generated from this comprehensive initial evaluation will be pivotal in determining the future trajectory of this molecule. Positive results would warrant the initiation of structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by more extensive in vivo efficacy and safety testing in relevant animal models of disease.

References

  • Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed. Available at: [Link]

  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed Central. Available at: [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • Structure activity relationship. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

  • AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Available at: [Link]

  • In Silico Target Prediction for Small Molecules. PubMed. Available at: [Link]

  • Computational Methods in Drug Discovery. PubMed Central. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. Theseus. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Available at: [Link]

  • Computational Strategies for Drug Reprofiling. Longdom Publishing. Available at: [Link]

  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

  • pkCSM. Biosig Lab. Available at: [Link]

  • What are computational methods in drug discovery? Patsnap Synapse. Available at: [Link]

  • Novel piperidine sigma receptor ligands as potential antipsychotic drugs. PubMed. Available at: [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. Available at: [Link]

  • Computational/in silico methods in drug target and lead prediction. PubMed Central. Available at: [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Available at: [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI. Available at: [Link]

  • Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. MDPI. Available at: [Link]

  • Methods for Novel Psychoactive Substance Analysis. ResearchGate. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology. Available at: [Link]

  • SwissTargetPrediction. Swiss Institute of Bioinformatics. Available at: [Link]

  • A Review on Applications of Computational Methods in Drug Screening and Design. PubMed Central. Available at: [Link]

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An In-Depth Technical Guide to 2-Methyl-1-(piperidin-4-yl)propan-1-ol: A Research Chemical Perspective

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Methyl-1-(piperidin-4-yl)propan-1-ol, a heterocyclic alcohol with potential applications in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and prospective pharmacological evaluation of this and related piperidine-containing molecules.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure provides a versatile and conformationally constrained framework that can be strategically modified to interact with various biological targets. This has led to the development of piperidine-containing drugs with applications across numerous therapeutic areas, including oncology, infectious diseases, and neurology.[1] this compound represents a simple yet intriguing derivative, combining the established piperidine core with a secondary alcohol functionality, offering multiple avenues for further chemical elaboration and biological investigation. This guide will delve into the known characteristics of this compound, propose a viable synthetic route, and explore its potential as a research chemical based on the established pharmacology of related structures.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research, influencing everything from reaction conditions to formulation and bioavailability. The key properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 915919-67-4PubChem[2]
Molecular Formula C₉H₁₉NOChemchart[3]
Molecular Weight 157.26 g/mol PubChem[2]
Appearance Not specified (likely a solid or viscous liquid)-
Boiling Point (estimated) 231.5 °C to 248.05 °CChemchart[3]
Melting Point (estimated) 46.22 °CChemchart[3]
Density (estimated) 0.93 g/cm³Chemchart[3]
Water Solubility (estimated) 15897.8 mg/L to 427890 mg/LChemchart[3]
Hydrogen Bond Donors 2Chemchart[3]
Hydrogen Bond Acceptors 2Chemchart[3]
Rotatable Bonds 2Chemchart[3]

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a commercially available N-protected piperidine-4-carboxaldehyde. The N-Boc (tert-butyloxycarbonyl) protecting group is ideal due to its stability under the basic conditions of the Grignard reaction and its straightforward removal under acidic conditions.

Synthesis_Workflow A N-Boc-piperidine-4-carboxaldehyde C N-Boc-2-Methyl-1-(piperidin-4-yl)propan-1-ol A->C Grignard Reaction (THF, 0°C to rt) B Isopropylmagnesium bromide (Grignard Reagent) B->C E This compound (Final Product) C->E Deprotection D Trifluoroacetic acid (TFA) or HCl in Dioxane D->E Anti-inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, iNOS) Nucleus->Genes Induces Transcription Compound 2-(piperidin-4-yl) derivatives Compound->IKK Inhibits?

Sources

preliminary toxicity assessment of 2-Methyl-1-(piperidin-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Preliminary Toxicity Assessment Framework for 2-Methyl-1-(piperidin-4-yl)propan-1-ol

Executive Summary

This compound (CAS: 915919-67-4) represents a critical structural motif in medicinal chemistry, serving as a scaffold for antihistamines, GPCR ligands, and antipsychotics. While valuable as a building block, its 4-substituted piperidine core carries inherent toxicological liabilities—specifically cardiotoxicity (hERG inhibition) and phospholipidosis—that must be de-risked early in the development cycle.

This technical guide defines a self-validating assessment framework for this compound. Moving beyond generic safety data sheets, we establish a Tier 1 screening protocol designed to identify "showstopper" toxicity signals before expensive in vivo studies commence.

Chemical Identity & Structural Toxicology

Before wet-lab experimentation, we must analyze the molecule’s in silico profile to prioritize risks.

Compound Characterization:

  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C9H19NO[1][2][3]

  • Molecular Weight: 157.25 g/mol

  • Key Functional Groups: Secondary amine (piperidine ring), secondary alcohol, isopropyl tail.

Table 1: Structural Alerts & Risk Prioritization

Structural MotifToxicological ConcernPriorityMechanism
Secondary Amine Nitrosamine Formation High Potential reaction with nitrites to form carcinogenic N-nitrosamines (e.g., during formulation or gastric exposure).
Piperidine Core hERG Channel Blockade High The protonated nitrogen at physiological pH can interact with the Tyr652/Phe656 residues in the hERG pore, leading to QT prolongation.
Cationic Amphiphile Phospholipidosis (DIPL) MediumLysosomal trapping of the basic amine leads to accumulation of phospholipids and "foamy macrophage" phenotype.

Assessment Workflow (Tier 1)

The following workflow integrates in silico prediction with in vitro validation. This "fail-early" strategy prevents the progression of hazardous candidates.

ToxAssessment Start Compound: 915919-67-4 InSilico In Silico Profiling (QSAR / DEREK) Start->InSilico Genotox Genotoxicity (Ames + Micronucleus) InSilico->Genotox Alert Check Cardiotox Cardiotoxicity (hERG Patch Clamp) InSilico->Cardiotox Pharmacophore Cyto Cytotoxicity & DIPL (HepG2 / HCS) Genotox->Cyto Cardiotox->Cyto Decision Go / No-Go Decision Cyto->Decision

Figure 1: Tier 1 Toxicity Assessment Workflow. High-risk endpoints (Genotox/Cardiotox) are prioritized.

Genotoxicity Assessment

The secondary amine structure necessitates a rigorous check for mutagenicity, particularly excluding nitrosamine impurities.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Standard: OECD Guideline 471 Objective: Detect gene mutations in Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537) and E. coli (WP2uvrA).

Methodology:

  • Preparation: Dissolve this compound in DMSO. Ensure solubility up to 5 mg/plate.

  • Metabolic Activation: Perform assay +/- S9 mix (rat liver homogenate) to detect pro-mutagens requiring metabolic activation (e.g., hydroxylation of the piperidine ring).

  • Dosing: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

  • Evaluation: Count revertant colonies after 48h incubation.

  • Validation: A positive result is defined as a dose-dependent increase in revertants >2-fold over background.

Protocol B: In Vitro Micronucleus Assay

Standard: OECD Guideline 487 Objective: Detect clastogenicity (chromosome breakage) or aneugenicity (chromosome loss) in CHO or TK6 cells. Why this matters: Piperidines are generally non-mutagenic in Ames, but reactive metabolites could cause chromosomal damage.

Cardiotoxicity: The hERG Liability

This is the most critical assessment for this molecule. 4-substituted piperidines are a classic pharmacophore for hERG potassium channel blockade, which causes Delayed Ventricular Repolarization (QT prolongation) and Torsades de Pointes.

Mechanistic Insight

The basic nitrogen in the piperidine ring (pKa ~10-11) is protonated at physiological pH. This cation can engage in cation-pi interactions with the aromatic residues (Tyr652 and Phe656) inside the hERG channel pore.

hERG_Mechanism Compound Protonated Piperidine (Cationic) Pore hERG Channel Pore (Tyr652 / Phe656) Compound->Pore Cation-Pi Interaction Block Channel Blockade (K+ Efflux Stopped) Pore->Block APD Action Potential Prolongation Block->APD Arrhythmia Torsades de Pointes APD->Arrhythmia

Figure 2: Mechanism of hERG blockade by piperidine derivatives.

Protocol: Automated Patch Clamp (Q-Patch/PatchXpress)

Objective: Determine the IC50 of the hERG current inhibition.

  • Cell Line: CHO or HEK293 cells stably expressing the hERG gene (Kv11.1).

  • Buffer: Extracellular solution containing physiological K+, Ca2+, and Mg2+.

  • Voltage Protocol: Apply a depolarization step to +20 mV followed by a repolarization to -50 mV to elicit the tail current.

  • Dosing: Test at 0.1, 1, 10, and 30 µM.

  • Threshold: An IC50 < 10 µM indicates a High Risk and usually necessitates structural modification (e.g., reducing lipophilicity or basicity).

Cytotoxicity & Phospholipidosis

Phospholipidosis (DIPL)

As a Cationic Amphiphilic Drug (CAD), this molecule may become trapped in lysosomes, neutralizing the acidic pH and inhibiting phospholipases. This leads to the accumulation of phospholipids.

Screening Protocol:

  • Assay: HCS (High-Content Screening) using LipidTOX™ or Nile Red staining in HepG2 cells.

  • Marker: Look for vacuolization and increased phospholipid intensity after 24-48h exposure.

  • Interpretation: Significant accumulation relative to Amiodarone (positive control) suggests a risk of drug-induced phospholipidosis.

References

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Link

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals. Link

  • Vandenberghe, I., et al. (2018).
  • FDA. (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link

  • PubChem. (n.d.). Compound Summary: this compound.[1][2] National Library of Medicine. Link

Sources

An In-Depth Technical Guide to the Stability Studies of 2-Methyl-1-(piperidin-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the stability of the pharmaceutical compound 2-Methyl-1-(piperidin-4-yl)propan-1-ol. The methodologies and rationale presented herein are grounded in established scientific principles and aligned with international regulatory expectations, ensuring the generation of robust and reliable stability data critical for drug development.

Introduction: Understanding the Molecule

This compound is a piperidine derivative, a class of compounds prevalent in pharmaceuticals.[1] Its structure, featuring a secondary amine within the piperidine ring and a tertiary alcohol, dictates its physicochemical properties and potential degradation pathways. A thorough understanding of this structure is paramount to designing a meaningful stability study.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₉H₁₉NOPubChem[2]
Molecular Weight157.25 g/mol PubChem[2]
Boiling Point (est.)231.5 °CChemchart[3]
Melting Point (est.)46.22 °CChemchart[3]
Water Solubility (est.)15897.8 mg/LChemchart[3]
Hydrogen Bond Donors2Chemchart[3]
Hydrogen Bond Acceptors2Chemchart[3]

The presence of the piperidine ring, a secondary amine, and a tertiary alcohol functionality suggests potential susceptibility to oxidation and reactions with atmospheric carbon dioxide. The secondary amine can be oxidized, potentially leading to the formation of N-oxides or ring-opened products.[4][5] The tertiary alcohol may undergo dehydration under acidic conditions or oxidation, although the latter is generally less facile than for primary or secondary alcohols.

The Strategic Imperative for Stability Testing

Stability testing is a cornerstone of pharmaceutical development, providing critical data on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] These studies are essential for:

  • Determining shelf-life and re-test periods: Establishing the timeframe during which the drug substance maintains its specified quality.

  • Recommending storage conditions: Defining the optimal environmental parameters to ensure product integrity.

  • Elucidating degradation pathways: Identifying potential degradation products, which is crucial for safety and for the development of stability-indicating analytical methods.[7]

  • Supporting regulatory submissions: Providing the necessary data to health authorities for the approval of new drugs.[8]

This guide will focus on the principles and practical execution of forced degradation and long-term stability studies as mandated by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[9][10]

Designing the Stability Study: A Risk-Based Approach

A well-designed stability study for this compound should be comprehensive, scientifically sound, and tailored to the molecule's specific characteristics.

Forced degradation studies are the initial step in understanding a molecule's stability profile.[5][7] They involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[11] This information is invaluable for developing and validating a stability-indicating analytical method.

The following diagram outlines a typical workflow for forced degradation studies:

Forced_Degradation_Workflow cluster_setup Experimental Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome DS Drug Substance (this compound) Hydrolysis Acid & Base Hydrolysis DS->Hydrolysis Oxidation Oxidative Stress DS->Oxidation Photolysis Photolytic Stress DS->Photolysis Thermal Thermal Stress DS->Thermal HPLC Stability-Indicating HPLC Analysis Hydrolysis->HPLC Oxidation->HPLC Photolysis->HPLC Thermal->HPLC MassSpec LC-MS for Identification HPLC->MassSpec Peak Purity & Identification Method Method Validation HPLC->Method Pathway Degradation Pathway Elucidation MassSpec->Pathway Degradation_Pathways cluster_main This compound cluster_degradation Potential Degradation Pathways Parent Parent Compound (C9H19NO) Oxidation N-Oxide Formation (Oxidative Stress) Parent->Oxidation [O] Dehydration Dehydration Product (Acidic/Thermal Stress) Parent->Dehydration H+ / Heat RingOpening Ring Opening (Hydrolytic/Oxidative Stress) Parent->RingOpening H2O / [O] Photodegradation Photolytic Products (UV/Vis Light Exposure) Parent->Photodegradation

Sources

An In-depth Technical Guide to the Mechanism of Action of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility as a pharmacophore.[1][2] The unique structural and physicochemical properties of the piperidine moiety contribute to its "privileged" status in drug design. This guide delves into the core mechanisms through which piperidine-based compounds exert their diverse pharmacological effects, offering a technical exploration for researchers and drug development professionals.

The conformational flexibility of the piperidine ring, primarily adopting a chair conformation, allows it to present substituents in distinct spatial orientations (axial and equatorial), facilitating precise interactions with biological targets.[3] This adaptability, coupled with the basicity of the piperidine nitrogen, enables the formation of crucial salt bridges and hydrogen bonds within protein binding pockets.[1] Furthermore, the piperidine scaffold often enhances the metabolic stability and pharmacokinetic properties of drug candidates, improving their absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

This guide will explore the multifaceted mechanisms of action of piperidine-containing drugs, categorized by their primary molecular targets: G-protein coupled receptors (GPCRs), enzymes, and ion channels. Through an in-depth analysis of representative compounds, detailed experimental protocols, and visual representations of signaling pathways, we will illuminate the intricate interplay between chemical structure and biological function that defines this important class of therapeutic agents.

Chapter 1: Piperidine-Based Compounds as Ligands for G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs. Piperidine-containing compounds are frequently employed as ligands for these receptors, acting as agonists, antagonists, or inverse agonists to modulate a wide array of physiological processes.

Antagonists of Dopamine Receptors: Modulating Neurotransmission

A prime example of piperidine-based drugs targeting GPCRs is the class of antipsychotics that act as antagonists at dopamine D2 receptors. Haloperidol and risperidone are classic examples where the piperidine moiety plays a crucial role in their pharmacological activity.

Mechanism of Action: In conditions like schizophrenia, hyperactivity of dopaminergic pathways is a key pathological feature. Haloperidol, a butyrophenone derivative containing a 4-substituted piperidine ring, competitively blocks D2 receptors in the mesolimbic pathway of the brain. This blockade reduces the downstream signaling cascade initiated by dopamine, which involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The piperidine nitrogen is typically protonated at physiological pH, allowing for a critical ionic interaction with a conserved aspartate residue in the third transmembrane domain of the D2 receptor.

G_protein_coupled_receptor_signaling_pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates Haloperidol Haloperidol (Piperidine-based Antagonist) Haloperidol->D2R Blocks Gi->AC Inhibits ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Reduced Neuronal Excitability) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Dopamine D2 receptor signaling and its inhibition by a piperidine-based antagonist.

Opioid Receptor Agonists: The Structural Basis of Analgesia

The piperidine scaffold is central to the pharmacophore of many synthetic opioids, including fentanyl and meperidine. These drugs are potent analgesics that act as agonists at μ-opioid receptors (MOR), a class of GPCRs.[4]

Mechanism of Action: Fentanyl, a potent synthetic opioid, binds to and activates MORs located in the brain, spinal cord, and peripheral tissues.[4] The 4-anilidopiperidine core of fentanyl is crucial for its high affinity and efficacy. Upon activation, MORs couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, closure of voltage-gated calcium channels, and opening of inwardly rectifying potassium channels. These events collectively hyperpolarize the neuron, reducing its excitability and inhibiting the transmission of pain signals.

Experimental Protocols for Studying GPCR-Ligand Interactions

To elucidate the mechanism of action of piperidine-based GPCR ligands, a variety of in vitro assays are employed.

Table 1: Key In Vitro Assays for GPCR Ligand Characterization

Assay TypePrincipleKey Parameters Measured
Radioligand Binding Assay Measures the direct interaction of a radiolabeled ligand with the receptor.Affinity (Kd), Binding Capacity (Bmax)
GTPγS Binding Assay Measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog.Potency (EC50), Efficacy (Emax)
cAMP Accumulation Assay Measures the modulation of intracellular cyclic AMP levels following receptor activation or inhibition.Potency (EC50/IC50), Efficacy

Detailed Protocol: Radioligand Binding Assay

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and isolate the membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled piperidine-based test compound.

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value, which can be converted to an affinity constant (Ki).

Chapter 2: Piperidine-Based Compounds as Enzyme Inhibitors

The piperidine scaffold is also a key structural element in numerous enzyme inhibitors, where it can participate in binding to the active site or allosteric sites, leading to modulation of enzyme activity.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Donepezil is a piperidine-based acetylcholinesterase inhibitor widely used in the symptomatic treatment of Alzheimer's disease.[5]

Mechanism of Action: Alzheimer's disease is characterized by a deficit in cholinergic neurotransmission. Donepezil reversibly inhibits AChE, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, donepezil increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic signaling. The N-benzylpiperidine moiety of donepezil is crucial for its interaction with the active site of AChE, binding to both the catalytic active site and the peripheral anionic site of the enzyme.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh to ACh Acetylcholine (ACh) ACh->AChE Binds to Postsynaptic_Receptor Postsynaptic Cholinergic Receptor ACh->Postsynaptic_Receptor Activates Donepezil Donepezil (Piperidine-based Inhibitor) Donepezil->AChE Inhibits Neuronal_Signal Enhanced Neuronal Signal Postsynaptic_Receptor->Neuronal_Signal Leads to Experimental_Workflow Start Start: Piperidine Compound Library HTS High-Throughput Screening (e.g., Fluorescent Ion Flux Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Electrophys Electrophysiology (Patch-Clamp) Lead_Opt->Electrophys Electrophys->Lead_Opt Feedback In_Vivo In Vivo Efficacy and Safety Studies Electrophys->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A typical experimental workflow for the discovery of ion channel modulators.

Experimental Protocol: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying the effects of compounds on ion channel activity with high temporal and voltage resolution.

Detailed Protocol: Whole-Cell Patch-Clamp

  • Cell Preparation: Culture cells expressing the ion channel of interest on a coverslip.

  • Pipette Preparation: Fabricate a glass micropipette with a tip diameter of ~1-2 μm and fill it with an appropriate intracellular solution.

  • Seal Formation: Under a microscope, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal" (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Voltage Clamp and Recording: Use a patch-clamp amplifier to clamp the membrane potential at a desired holding potential and apply voltage steps to elicit ion channel currents.

  • Drug Application: Perfuse the piperidine-based test compound onto the cell and record the changes in the ion channel currents.

  • Data Analysis: Analyze the recorded currents to determine the effects of the compound on channel gating, conductance, and kinetics.

Conclusion: The Enduring Significance of the Piperidine Scaffold

The piperidine scaffold continues to be a highly valuable and versatile component in the design and development of new therapeutic agents. [1][6]Its ability to be readily incorporated into a wide range of molecular frameworks and to engage in key interactions with diverse biological targets ensures its enduring role in medicinal chemistry. [1]From modulating neurotransmission in the central nervous system to controlling enzymatic activity and ion channel function, piperidine-based compounds have made a profound impact on human health.

The future of piperidine-based drug discovery lies in the continued exploration of novel chemical space, the development of more selective and potent compounds, and the application of advanced experimental and computational techniques to unravel their complex mechanisms of action. [7][8]As our understanding of disease biology deepens, the privileged piperidine scaffold will undoubtedly remain a critical tool in the armamentarium of medicinal chemists striving to create the next generation of innovative medicines.

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The Piperidine Scaffold: A Privileged Core in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Ring

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1][2] Its prevalence in both naturally occurring alkaloids and a vast array of synthetic pharmaceuticals underscores its importance as a "privileged structure" in drug design.[1] The unique conformational properties of the piperidine ring, particularly its preference for a chair conformation, allow for precise three-dimensional positioning of substituents, which is critical for specific interactions with biological targets.[2] Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor or, in its protonated state, a hydrogen bond donor, and plays a crucial role in modulating the physicochemical properties of the molecule, such as lipophilicity and aqueous solubility.[1] These characteristics contribute to the ability of piperidine-containing drugs to traverse biological membranes and engage with a wide variety of receptors, enzymes, and ion channels.[1]

This technical guide provides a comprehensive literature review of the pharmacology of substituted piperidines, with a focus on their application in major therapeutic areas. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to characterize these important therapeutic agents.

I. Substituted Piperidines in Neuroscience: Modulating Synaptic Transmission

The conformational flexibility and basic nitrogen of the piperidine ring make it an ideal scaffold for targeting receptors in the central nervous system (CNS). Two of the most significant classes of piperidine-based CNS drugs are the opioid analgesics and the antipsychotics.

A. Phenylpiperidines: A Cornerstone of Opioid Analgesia

The phenylpiperidine class of synthetic opioids represents a major advancement in pain management. Unlike the complex polycyclic structure of morphine, the simpler phenylpiperidine core allows for extensive synthetic modification, leading to compounds with a wide range of potencies and pharmacokinetic profiles.

Mechanism of Action: Phenylpiperidine opioids, such as meperidine and fentanyl, exert their analgesic effects primarily as agonists of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3][4] Activation of MORs in the central and peripheral nervous system leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, reduced opening of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels. The net effect of these actions is a decrease in neuronal excitability and a reduction in the transmission of nociceptive signals.[3]

Structure-Activity Relationships (SAR): The SAR of phenylpiperidines is well-established. The core structure consists of a piperidine ring with a phenyl group and an acyl group attached to the piperidine nitrogen.

  • 4-Anilidopiperidines (Fentanyl and its Analogs): Fentanyl is the prototypical 4-anilidopiperidine and is 50 to 100 times more potent than morphine.[4] Its structure is characterized by a piperidine ring with an aniline group at the 4-position and a phenethyl group attached to the piperidine nitrogen.[5] SAR studies have shown that:

    • Substitutions on the 3-position of the piperidine ring larger than a methyl group dramatically decrease analgesic potency, suggesting that steric hindrance in this region is detrimental to receptor binding.[6][7]

    • The N-acyl group is critical for activity, with the propionyl group in fentanyl being optimal.

    • Modifications to the phenethyl group can significantly alter potency. For example, the addition of a methyl ester to the 4-position of the aniline ring of fentanyl results in carfentanil, a compound with 20-30 times the potency of fentanyl.[4]

Table 1: Receptor Binding Affinities (Ki, nM) of Representative Phenylpiperidine Opioids

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Fentanyl0.39>1,000255

Data sourced from Wikipedia's entry on Fentanyl.[4]

B. Piperidine-Containing Antipsychotics: Targeting Dopamine and Serotonin Receptors

Substituted piperidines are integral to the structure of many first-generation (typical) and second-generation (atypical) antipsychotic drugs, which are the primary treatment for schizophrenia and other psychotic disorders.[8]

Mechanism of Action: The therapeutic effects of antipsychotics are primarily attributed to their ability to modulate dopaminergic and serotonergic neurotransmission.

  • Typical Antipsychotics: These drugs, such as haloperidol, primarily act as antagonists at the dopamine D2 receptor.[9] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for their antipsychotic effects. However, antagonism of D2 receptors in the nigrostriatal pathway can lead to extrapyramidal side effects (EPS), such as parkinsonism.[9]

  • Atypical Antipsychotics: Atypical antipsychotics, such as risperidone, exhibit a broader receptor binding profile.[8][9] They are potent antagonists of both D2 and serotonin 5-HT2A receptors.[8][10] The 5-HT2A receptor antagonism is believed to contribute to their efficacy against the negative symptoms of schizophrenia and to mitigate the risk of EPS.[8][10]

Structure-Activity Relationships (SAR): The SAR of piperidine-containing antipsychotics is complex and varies between different chemical classes.

  • Butyrophenones (e.g., Haloperidol): This class is characterized by a piperidine ring linked to a fluorobutyrophenone moiety. The piperidine ring often bears a hydroxyl group and an aromatic substituent at the 4-position, which are crucial for high D2 receptor affinity.

  • Benzisoxazoles (e.g., Risperidone): Risperidone contains a piperidine ring fused to a benzisoxazole system. The specific substitution pattern on the piperidine and benzisoxazole rings determines the relative affinity for D2 and 5-HT2A receptors.

Table 2: Receptor Binding Affinities (Ki, nM) of Representative Piperidine-Containing Antipsychotics

CompoundDopamine D2Serotonin 5-HT2A
Haloperidol1.558
Risperidone3.10.16

Note: These are representative values and can vary depending on the experimental conditions.

II. Experimental Protocols for Pharmacological Characterization

The elucidation of the pharmacological properties of substituted piperidines relies on a combination of in vitro and in vivo assays. The choice of assay is dictated by the specific questions being addressed, from initial screening for receptor binding to the assessment of therapeutic efficacy and potential side effects in whole organisms.

A. In Vitro Assays: Quantifying Molecular Interactions

1. Radioligand Binding Assays:

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11] These assays are based on the principle of competitive binding, where an unlabeled test compound competes with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest).

Step-by-Step Methodology for a Competitive Radioligand Binding Assay:

  • Preparation of Reagents:

    • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.

    • Radioligand: Choose a radioligand with high affinity and specificity for the target receptor.

    • Test Compound: Prepare a series of dilutions of the unlabeled test compound.

    • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor is used to determine non-specific binding.

  • Assay Incubation:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • For total binding wells, only the membrane and radioligand are added.

    • For non-specific binding wells, the membrane, radioligand, and the non-specific binding control are added.

    • Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Causality Behind Experimental Choices:

  • Choice of Radioligand: A radioligand with high affinity is chosen to ensure a robust signal-to-noise ratio. High specificity is crucial to minimize binding to off-target sites.

  • Incubation Time and Temperature: These parameters are optimized to ensure that the binding reaction reaches equilibrium.

  • Filtration: Rapid filtration is essential to prevent the dissociation of the ligand-receptor complex during the separation step.[12]

Diagram of a Competitive Radioligand Binding Assay Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Membrane Preparation Incubation Incubate at Equilibrium Membrane->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound (Serial Dilutions) TestCompound->Incubation NSB_Control Non-specific Binding Control NSB_Control->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC50, Ki) Scintillation->DataAnalysis caption Competitive Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

2. Functional Assays:

Functional assays measure the cellular response following receptor activation or blockade by a test compound. For GPCRs like the µ-opioid and dopamine D2 receptors, common functional assays include:

  • cAMP Assays: These assays measure the inhibition or stimulation of adenylyl cyclase activity, which leads to changes in intracellular cyclic AMP (cAMP) levels.

  • Calcium Mobilization Assays: These assays measure changes in intracellular calcium concentrations, which can be a downstream consequence of GPCR activation.

B. In Vivo Models: Assessing Therapeutic Potential and Side Effects

In vivo models are essential for evaluating the overall pharmacological profile of a drug candidate in a living organism.

1. Models of Analgesia:

  • Tail-Flick and Hot-Plate Tests: These are models of acute thermal pain.[13] An increase in the latency to withdraw the tail from a heat source or to lick a paw on a heated surface is indicative of an analgesic effect.

  • Formalin Test: This model assesses both acute and persistent pain.[13][14] The injection of formalin into the paw of a rodent elicits a biphasic pain response: an early, acute phase followed by a later, inflammatory phase. Analgesics can be evaluated for their ability to reduce licking and flinching behavior in either or both phases.

2. Models of Antipsychotic Activity:

  • Amphetamine- or Apomorphine-Induced Hyperlocomotion: These models are based on the hyperdopaminergic theory of schizophrenia. Amphetamine and apomorphine increase dopamine levels or directly stimulate dopamine receptors, leading to increased locomotor activity. Antipsychotics that block D2 receptors can attenuate this hyperactivity.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. Antipsychotics can restore PPI in animal models.

Diagram of an In Vivo Analgesic Testing Workflow:

G cluster_prep Preparation cluster_testing Pain Model cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Animals Acclimatize Animals DrugAdmin Administer Test Compound or Vehicle Animals->DrugAdmin PainModel Induce Pain (e.g., Formalin Injection) DrugAdmin->PainModel Observation Observe and Quantify Pain Behaviors PainModel->Observation Stats Statistical Analysis of Behavioral Scores Observation->Stats caption In Vivo Analgesic Testing Workflow

Caption: Workflow for in vivo testing of analgesic compounds.

III. Future Directions and Conclusion

The piperidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[15] Current research is focused on developing piperidine derivatives with improved selectivity and novel mechanisms of action. For example, in the field of analgesia, efforts are underway to develop peripherally restricted opioid agonists to minimize CNS side effects. In psychiatry, the development of multi-target antipsychotics that engage with a broader range of neurotransmitter systems holds promise for improving the treatment of schizophrenia.[8]

The combination of rational drug design, guided by a deep understanding of structure-activity relationships, and the application of sophisticated pharmacological and behavioral assays will undoubtedly lead to the development of the next generation of piperidine-based medicines with enhanced efficacy and safety profiles. The principles and methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to contribute to this exciting and impactful field.

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  • SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. (n.d.). AVESİS. Retrieved from [Link]

  • In Vivo Pain Models. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. (2024). Technology Networks. Retrieved from [Link]

  • Dopamine D2-receptor affinity of antipsychotics in relation to subjective well-being in patients with a psychotic disorder. (n.d.). Amsterdam UMC. Retrieved from [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2. (2024). YouTube. Retrieved from [https://www.youtube.com/watch?v=1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61-62-63-64-65-66-67-68-69-70-71-72-73-74-75-76-77-78-79-80-81-82-83-84-85-86-87-88-89-90-91-92-93-94-95-96-97-98-99-100-101-102-103-104-105-106-107-108-109-110-111-112-113-114-115-116-117-118-119-120-121-122-123-124-125-126-127-128-129-130-131-132-133-134-135-136-137-138-139-140-141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-7...]([Link]

  • A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell. Retrieved from [Link]

  • Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis. (2023). The Lancet Psychiatry. Retrieved from [Link]

  • Risperidone. (n.d.). Wikipedia. Retrieved from [Link]

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Methodological & Application

Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of 2-Methyl-1-(piperidin-4-yl)propan-1-ol in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of 2-Methyl-1-(piperidin-4-yl)propan-1-ol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology detailed herein is designed for researchers, scientists, and drug development professionals, offering a robust framework for bioanalytical method development. The protocol encompasses sample preparation using solid-phase extraction, optimized chromatographic separation, and detection via a triple quadrupole mass spectrometer. The scientific rationale behind each step is explained to ensure technical accuracy and reproducibility, adhering to the principles of expertise, authoritativeness, and trustworthiness.

Introduction and Scientific Rationale

This compound is a heterocyclic amine containing a piperidine moiety, a common structural feature in many pharmaceutical compounds.[1] Accurate quantification of such molecules in biological matrices is fundamental for pharmacokinetic, pharmacodynamic, and toxicological studies in drug discovery and development. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity, selectivity, and speed.

The core challenge in developing a bioanalytical method for this analyte lies in its physicochemical properties. Understanding these properties is the first step in designing a reliable protocol.

Analyte Physicochemical Profile:

Based on its structure, this compound possesses key characteristics that dictate the analytical strategy:

  • Chemical Structure: C₉H₁₉NO[2]

  • Molecular Weight: 157.25 g/mol [2]

  • Basicity: The piperidine nitrogen is basic, making the molecule readily protonated. This is a critical feature for both sample preparation and ionization.

  • Polarity: The presence of the hydroxyl (-OH) and amine (-NH) groups makes the molecule relatively polar, with a predicted XLogP3 of 1.3.[2] This influences the choice of chromatographic column and mobile phase.

  • Water Solubility: Predicted to be high (15,898 mg/L), which must be considered during sample extraction.[3]

This protocol is engineered to leverage the analyte's basicity for efficient extraction and positive mode ionization, while managing its polarity for effective chromatographic retention and separation.

Comprehensive Analytical Workflow

The entire analytical process is designed as a cohesive system, where each stage is optimized to ensure high recovery, minimal matrix effects, and maximum sensitivity.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample (100 µL) + Internal Standard p2 Sample Pre-treatment (Dilution & pH Adjustment) p1->p2 p3 Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) p2->p3 p4 Elution & Evaporation p3->p4 p5 Reconstitution in Mobile Phase A p4->p5 lc UHPLC Separation (C18 Reversed-Phase) p5->lc ms Mass Spectrometry (ESI+ MRM Detection) lc->ms data Data Acquisition & Quantification ms->data SPE_Protocol cluster_steps SPE Steps cond 1. Condition 2 mL Methanol, then 2 mL Water equil 2. Equilibrate 2 mL 2% Formic Acid in Water cond->equil load 3. Load Pre-treated Plasma Sample equil->load wash1 4. Wash 1 2 mL 2% Formic Acid in Water load->wash1 wash2 5. Wash 2 2 mL Methanol wash1->wash2 elute 6. Elute 2 mL 5% NH4OH in Methanol wash2->elute end Proceed to Evaporation & Reconstitution elute->end start Start start->cond

Caption: Stepwise solid-phase extraction (SPE) procedure.

Procedure:

  • Sample Pre-treatment: To 100 µL of human plasma, add the internal standard. Dilute the sample with 400 µL of 4% phosphoric acid in water. Vortex to mix. This step ensures protein precipitation and adjusts the pH to ensure the analyte is positively charged for optimal binding to the SPE sorbent. [4]2. SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 2 mL of 2% formic acid in water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing:

    • Wash 1: Pass 2 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Pass 2 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, disrupting its ionic interaction with the sorbent.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

LC-MS/MS Instrumentation and Conditions

Rationale: A C18 reversed-phase column is a good starting point for separating compounds of moderate polarity. [5]The use of formic acid in the mobile phase serves a dual purpose: it maintains the analyte in its protonated state for good interaction with the mass spectrometer's ESI source and improves chromatographic peak shape by suppressing silanol interactions on the column. [6]A gradient elution ensures that the analyte is eluted with a sharp peak and that the column is cleaned of more hydrophobic matrix components after each injection.

Table 1: Optimized Liquid Chromatography Parameters

Parameter Condition
LC System UHPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

| LC Gradient | See Table 2 below |

Table 2: LC Gradient Program

Time (min) % Mobile Phase B
0.00 5
0.50 5
2.50 95
3.50 95
3.51 5

| 5.00 | 5 |

Rationale for Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is the ideal choice for this molecule due to the basic piperidine nitrogen, which is readily protonated to form a stable [M+H]⁺ ion. [7][8]Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. [9]The fragmentation of piperidine derivatives often involves the neutral loss of small molecules like water or cleavage of the ring structure. [5][9] Table 3: Mass Spectrometry Parameters

Parameter Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 4: Hypothetical MRM Transitions (Requires Empirical Optimization)

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Analyte 158.1 140.1 100 15
Analyte (Confirming) 158.1 84.1 100 25

| Internal Standard | 162.1 | 144.1 | 100 | 15 |

Note: The precursor ion corresponds to [M+H]⁺. The product ion at m/z 140.1 likely corresponds to the loss of water ([M+H-H₂O]⁺), a common fragmentation pathway for alcohols. [9][10]The ion at m/z 84.1 could represent a fragment of the piperidine ring itself. These transitions must be confirmed and optimized by infusing the pure compound into the mass spectrometer.

Method Validation and Trustworthiness

To ensure the reliability and trustworthiness of the data generated, this protocol must be subjected to a full validation in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). [11][12]A full validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks from at least six different sources of blank plasma. [13]* Calibration Curve: Demonstrating the linear relationship between concentration and response over the intended analytical range.

  • Accuracy and Precision: Assessing both intra-day and inter-day variability at multiple concentration levels (LOD, LQC, MQC, HQC).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect: Evaluating the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Adherence to these validation principles ensures that the method is fit for its intended purpose in a regulated bioanalytical environment. [14]

Conclusion

This application note details a comprehensive and scientifically-grounded LC-MS/MS protocol for the quantification of this compound in human plasma. By providing a rationale for each experimental choice, from sample preparation to final detection, this guide serves as a robust starting point for method development and validation. The combination of selective solid-phase extraction, efficient UHPLC separation, and sensitive MRM detection provides the necessary performance for demanding bioanalytical applications in drug development.

References

  • Young, R. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Royal Society of Chemistry. Available at: [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Secondary electrospray ionization. Wikipedia. Available at: [Link]

  • This compound. PubChem, National Institutes of Health. Available at: [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Technologies. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]

  • Al-Tannak, N. F., & Stashenko, E. (2008). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate. Available at: [Link]

  • This compound (915919-67-4). Chemchart. Available at: [Link]

  • Dias, H. J., et al. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available at: [Link]

  • Solid-Phase Extraction. Chemistry LibreTexts. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS). Available at: [Link]

  • Introduction to LC-MS Fragmentation. Chromatography Online. Available at: [Link]

  • Zheng, X., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available at: [Link]

  • Electrospray ionization. Wikipedia. Available at: [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Available at: [Link]

  • Keçili, R., & Hussain, C. M. (2020). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. ResearchGate. Available at: [Link]

  • Vila, R., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available at: [Link]

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NMR characterization of 2-Methyl-1-(piperidin-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Comprehensive NMR Characterization of 2-Methyl-1-(piperidin-4-yl)propan-1-ol

Introduction

In the realm of medicinal chemistry and drug development, the precise and unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. This compound is a heterocyclic alcohol that serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring a piperidine ring and a chiral center, necessitates a robust analytical approach for complete characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for determining the structure of organic molecules in solution.[1][2][3] Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note provides a comprehensive guide for researchers and scientists on the , detailing experimental protocols and a thorough analysis of the expected spectral data.

Molecular Structure and Predicted Spectral Features

A complete structural assignment begins with a theoretical analysis of the molecule to predict the number and types of signals expected in the NMR spectra. The structure of this compound, with a systematic numbering scheme, is presented below.

Caption: Numbered structure of this compound.

Due to the molecule's symmetry and stereochemistry, we can predict the following:

  • ¹H NMR: The piperidine ring protons at C2/C6 and C3/C5 are chemically equivalent, respectively. The two methyl groups (C9 and C10) are also equivalent. Therefore, we anticipate 8 distinct proton signals. The signals for the NH and OH protons are also expected and may be broad.

  • ¹³C NMR: Due to symmetry, the carbon atoms C2/C6 and C3/C5 are equivalent, as are the methyl carbons C9/C10. This results in 6 unique carbon signals.[4]

Experimental Protocols

Part A: Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation. The following protocol is recommended for achieving high-resolution spectra.

  • Analyte Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. For more sensitive experiments or limited sample quantity, 1-2 mg can be sufficient, especially on higher field instruments.[5]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. For compounds with limited solubility or to better observe exchangeable protons, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube. The solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be necessary for less soluble samples.

  • Transfer and Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent magnetic field distortions.

Part B: NMR Data Acquisition Workflow

The following workflow outlines the standard sequence of experiments for structural elucidation.

Sources

Application Note: A Robust Protocol for Cell-Based Screening of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of pharmacologically active compounds.[1][2] Piperidine derivatives are integral components of numerous FDA-approved drugs, demonstrating therapeutic efficacy across various disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[3][4] The synthetic tractability and versatile stereochemistry of the piperidine ring allow for the creation of diverse chemical libraries, making it a fertile ground for drug discovery.

Cell-based assays are a critical first step in the drug discovery pipeline, providing a physiologically relevant context to evaluate the biological activity of small molecules like piperidine derivatives.[5][6] These assays can measure a range of cellular responses, from general cytotoxicity to specific pathway modulation.[5] This application note provides a detailed, field-proven protocol for the primary screening of a library of piperidine derivatives using a cell viability assay. The described workflow is designed to be robust, reproducible, and adaptable for high-throughput screening (HTS) applications.

Principle of the Assay: Resazurin-Based Cell Viability

To assess the cytotoxic or cytostatic effects of the piperidine derivatives, this protocol utilizes a resazurin-based cell viability assay. This method is preferred for its sensitivity, simplicity, and compatibility with HTS formats.[7][8] The core principle lies in the metabolic capacity of viable cells.

Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial dehydrogenases and other metabolic enzymes within living cells to the highly fluorescent, pink-colored resorufin.[9] This conversion is directly proportional to the number of metabolically active, viable cells.[7] A decrease in the fluorescent signal in the presence of a test compound indicates a reduction in cell viability, suggesting potential cytotoxic or anti-proliferative properties.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog # (Example)
Human Cancer Cell Line (e.g., A549)ATCCCCL-185
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
DPBS (Dulbecco's Phosphate-Buffered Saline)Gibco14190144
Resazurin Sodium SaltSigma-AldrichR7017
Doxorubicin (Positive Control)Sigma-AldrichD1515
DMSO, Cell Culture GradeSigma-AldrichD2650
96-well, black, clear-bottom tissue culture platesCorning3603
Sterile Reagent ReservoirsVWR41428-156
Multichannel PipettesEppendorf---
Automated Plate Reader (Fluorescence)BMG LabtechCLARIOstar

Experimental Workflow

The overall workflow is a multi-day process that involves cell culture, compound treatment, and data acquisition. A well-structured workflow is essential for consistency and minimizing variability.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay Readout & Analysis A 1. Culture & Harvest Cells B 2. Count Cells & Adjust Density A->B C 3. Seed Cells into 96-well Plates B->C D 4. Prepare Compound Dilution Plate E 5. Add Compounds to Cell Plates D->E F 6. Incubate for 48-72 hours E->F G 7. Add Resazurin Reagent H 8. Incubate for 2-4 hours G->H I 9. Read Fluorescence H->I J 10. Data Analysis (IC50) I->J

Sources

Application Notes and Protocols for the Investigation of 2-Methyl-1-(piperidin-4-yl)propan-1-ol in Central Nervous System Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in the development of centrally acting therapeutics, integral to a wide array of approved drugs targeting various neurological and psychiatric disorders.[1][2][3] This document provides a detailed guide for the preclinical evaluation of 2-Methyl-1-(piperidin-4-yl)propan-1-ol , a piperidine derivative with potential applications in Central Nervous System (CNS) research. While direct pharmacological data for this specific molecule is not extensively published, its structural motifs suggest potential interactions with CNS targets. These application notes and protocols are designed to offer a strategic framework for researchers to systematically investigate its synthesis, characterize its physicochemical properties, and elucidate its potential therapeutic utility in the CNS.

Introduction: The Significance of the Piperidine Moiety in CNS Drug Discovery

The piperidine ring is a privileged heterocyclic scaffold in medicinal chemistry due to its favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and aqueous solubility, and its capacity to serve as both a hydrogen bond donor and acceptor.[3] These characteristics often enhance a molecule's "drug-likeness," facilitating its transport across biological membranes and improving its pharmacokinetic profile while often reducing toxicity.[3]

Derivatives of piperidine have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

  • Analgesic properties through interaction with opioid receptors.[4]

  • Antipsychotic effects .[2]

  • Potential as anti-Alzheimer's agents .[1]

  • Anti-inflammatory and anticonvulsant activities.[1]

Given this precedent, this compound represents a valuable candidate for screening and characterization within a CNS drug discovery program.

Physicochemical Properties of this compound

A thorough understanding of the compound's physicochemical properties is critical for designing relevant biological assays and interpreting the resulting data.

PropertyValueSource
Molecular Formula C₉H₁₉NOPubChem[5]
Molecular Weight 157.25 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
CAS Number 915919-67-4PubChem[5]
XLogP3 1.3PubChem[5]
Hydrogen Bond Donors 2PubChem[5]
Hydrogen Bond Acceptors 2PubChem[5]
Rotatable Bonds 2Chemchart[6]

Note: Some values are computationally predicted.

Synthesis of this compound

While several suppliers offer this compound for research purposes, an in-house synthesis may be required for larger quantities or for the creation of analogs. A general synthetic approach can be adapted from established methods for similar 4-substituted piperidines.

Proposed Synthetic Pathway

A plausible synthetic route involves the Grignard reaction of a protected piperidine-4-carbaldehyde with isopropylmagnesium bromide, followed by deprotection.

Synthesis cluster_0 Protection cluster_1 Grignard Reaction cluster_2 Deprotection Piperidine-4-carbaldehyde Piperidine-4-carbaldehyde Protected_Aldehyde N-Boc-piperidine-4-carbaldehyde Piperidine-4-carbaldehyde->Protected_Aldehyde Base Protecting_Group Boc Anhydride Protecting_Group->Protected_Aldehyde Protected_Alcohol N-Boc-2-Methyl-1-(piperidin-4-yl)propan-1-ol Protected_Aldehyde->Protected_Alcohol Grignard_Reagent Isopropylmagnesium bromide Grignard_Reagent->Protected_Alcohol Final_Product This compound Protected_Alcohol->Final_Product Deprotection_Step Acidic Conditions (e.g., TFA) Deprotection_Step->Final_Product

Caption: Proposed synthetic workflow for this compound.

In Vitro CNS Research Applications and Protocols

The initial stages of characterizing a novel compound involve a battery of in vitro assays to determine its biological activity, mechanism of action, and potential for off-target effects.

Receptor Binding Assays

Given the prevalence of piperidine-containing drugs that target G-protein coupled receptors (GPCRs), initial screening should focus on a panel of common CNS receptors.

Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound for a specific CNS receptor (e.g., opioid, dopamine, serotonin, muscarinic receptors).

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • Radiolabeled ligand specific for the receptor.

    • This compound (test compound).

    • Non-labeled competing ligand (for non-specific binding determination).

    • Assay buffer.

    • 96-well filter plates.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either buffer, test compound, or non-labeled competing ligand.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Harvest the membranes onto filter plates and wash to remove unbound radioligand.

    • Add scintillation cocktail to each well and count the radioactivity.

    • Calculate the specific binding and determine the Ki of the test compound.

Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptor.

Protocol: cAMP Assay for Gs or Gi-coupled Receptors

  • Objective: To measure the effect of this compound on cyclic AMP (cAMP) production in cells expressing a Gs or Gi-coupled receptor.

  • Materials:

    • CHO or HEK293 cells stably expressing the receptor of interest.

    • cAMP assay kit (e.g., HTRF, ELISA).

    • This compound.

    • Known agonist and antagonist for the receptor.

    • Forskolin (to stimulate cAMP production for Gi-coupled receptors).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with assay buffer.

    • Add serial dilutions of the test compound.

    • For antagonist mode, add a known agonist. For Gi-coupled receptors, add forskolin.

    • Incubate for the recommended time.

    • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

    • Generate dose-response curves to determine the EC50 or IC50 of the compound.

Blood-Brain Barrier Permeability Assessment

For a compound to be effective in the CNS, it must cross the blood-brain barrier (BBB). In vitro models can provide an early indication of a compound's potential for CNS penetration.[7][8]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of this compound across an artificial membrane.

  • Materials:

    • PAMPA plate system (donor and acceptor plates).

    • Phosphate buffered saline (PBS).

    • Lipid solution (e.g., porcine brain lipid in dodecane).

    • This compound.

    • LC-MS/MS for quantification.

  • Procedure:

    • Coat the filter of the donor plate with the lipid solution.

    • Add a solution of the test compound to the donor wells.

    • Fill the acceptor wells with PBS.

    • Assemble the PAMPA plate "sandwich" and incubate.

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

In Vivo CNS Research Applications and Protocols

Following promising in vitro data, in vivo studies in animal models are necessary to evaluate the compound's behavioral effects, pharmacokinetics, and safety profile.[9]

Pharmacokinetic Studies

Protocol: Rodent Pharmacokinetic Profiling

  • Objective: To determine the pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, bioavailability) of this compound in rodents.

  • Materials:

    • Male Sprague-Dawley rats or C57BL/6 mice.

    • This compound formulated for intravenous and oral administration.

    • Blood collection supplies.

    • LC-MS/MS for bioanalysis.

  • Procedure:

    • Administer the compound to two groups of animals via intravenous and oral routes.

    • Collect blood samples at predetermined time points.

    • Process the blood to obtain plasma.

    • Extract the compound from the plasma and quantify using LC-MS/MS.

    • Calculate the pharmacokinetic parameters using appropriate software.

Behavioral Pharmacology

The choice of behavioral assays will depend on the hypothesized therapeutic area based on the in vitro findings.

Example Protocol: Hot Plate Test for Analgesia

  • Objective: To assess the potential analgesic effects of this compound.

  • Materials:

    • Male mice.

    • Hot plate apparatus maintained at a constant temperature (e.g., 55°C).

    • This compound.

    • Positive control (e.g., morphine).

    • Vehicle control.

  • Procedure:

    • Administer the test compound, positive control, or vehicle to different groups of mice.

    • At a specified time post-administration, place each mouse on the hot plate.

    • Record the latency to a nociceptive response (e.g., paw licking, jumping).

    • A significant increase in latency compared to the vehicle group indicates an analgesic effect.

Example Protocol: Elevated Plus Maze for Anxiolytic Activity

  • Objective: To evaluate the potential anxiolytic effects of this compound.

  • Materials:

    • Male rats or mice.

    • Elevated plus maze apparatus.

    • Video tracking software.

    • This compound.

    • Positive control (e.g., diazepam).

    • Vehicle control.

  • Procedure:

    • Administer the test compound, positive control, or vehicle.

    • After a set absorption period, place the animal at the center of the maze.

    • Record the animal's behavior for a 5-minute period, noting the time spent in and the number of entries into the open and closed arms.

    • An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Data Interpretation and Workflow

A systematic approach to data analysis is crucial for making informed decisions about the progression of a compound.

Workflow Start Start: Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (Binding & Functional Assays) Start->In_Vitro_Screening Hit_Identification Hit Identified? In_Vitro_Screening->Hit_Identification BBB_Permeability In Vitro BBB Permeability (PAMPA) Hit_Identification->BBB_Permeability Yes Stop_1 Stop Hit_Identification->Stop_1 No CNS_Penetrant Likely CNS Penetrant? BBB_Permeability->CNS_Penetrant In_Vivo_PK In Vivo PK Studies CNS_Penetrant->In_Vivo_PK Yes Stop_2 Stop CNS_Penetrant->Stop_2 No Good_PK_Profile Favorable PK Profile? In_Vivo_PK->Good_PK_Profile Behavioral_Pharmacology In Vivo Behavioral Pharmacology Good_PK_Profile->Behavioral_Pharmacology Yes Stop_3 Stop Good_PK_Profile->Stop_3 No Efficacy_Demonstrated Efficacy Demonstrated? Behavioral_Pharmacology->Efficacy_Demonstrated Lead_Optimization Lead Optimization Efficacy_Demonstrated->Lead_Optimization Yes Stop_4 Stop Efficacy_Demonstrated->Stop_4 No

Caption: A typical workflow for the preclinical evaluation of a novel CNS compound.

Conclusion

This compound, by virtue of its piperidine core, presents a compelling starting point for CNS-focused drug discovery efforts. The protocols and application notes provided herein offer a comprehensive, albeit generalized, framework for its systematic evaluation. Researchers are encouraged to adapt and refine these methodologies based on their specific hypotheses and the emerging data profile of the compound. A rigorous and logical progression from in vitro characterization to in vivo validation will be paramount in uncovering the potential therapeutic value of this and similar molecules.

References

  • ResearchGate. (n.d.). Biological activities of piperidine alkaloids. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • PubMed. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Retrieved from [Link]

  • Scientific Reports. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Retrieved from [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • MDPI. (2022). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Retrieved from [Link]

  • Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from [Link]

  • MDPI. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (915919-67-4). Retrieved from [Link]

  • PMC. (2020). Quantitative Systems Pharmacology for Neuroscience Drug Discovery and Development: Current Status, Opportunities, and Challenges. Retrieved from [Link]

  • PMC. (2018). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. Retrieved from [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ZeClinics. (2024). Behavioral phenotyping in zebrafish for CNS drug testing. Retrieved from [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) In Silico Methods to Assess CNS Penetration of Small Molecules. Retrieved from [Link]

  • ACS Publications. (2021). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

  • MDPI. (2023). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. Retrieved from [Link]

  • Agilent. (n.d.). Testing For Novel Psychoactive Substances. Retrieved from [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from [Link]

  • MDPI. (2019). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Retrieved from [Link]

  • ACS Publications. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Retrieved from [Link]

  • Google Patents. (n.d.). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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high-throughput screening of 2-Methyl-1-(piperidin-4-yl)propan-1-ol analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the High-Throughput Screening of 2-Methyl-1-(piperidin-4-yl)propan-1-ol Analogs

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening (HTS) campaign for analogs of this compound. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to interact with a wide range of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels.[1][2] This guide emphasizes the rationale behind experimental choices, ensuring a robust and self-validating screening workflow from assay development to hit validation.

Introduction: The Rationale for Screening Piperidinol Analogs

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits"—molecules that modulate a biological target in a desired manner.[3][4] The core compound, this compound, and its analogs belong to the piperidinol class, which has demonstrated diverse biological activities, including potential anti-tuberculosis and nematicidal properties.[5][6] The objective of an HTS campaign against a library of such analogs is to explore their chemical space and identify novel starting points for therapeutic development.[7]

A key advantage of HTS is its ability to uncover novel structure-activity relationships (SAR) driven by functional activity rather than pre-existing binding hypotheses.[3] This is particularly valuable for privileged scaffolds like piperidine, where subtle structural modifications can drastically alter target specificity and potency.

Strategic Assay Development and Selection

The success of any HTS campaign hinges on the development of a robust, reliable, and scalable assay. The choice of assay format—biochemical or cell-based—is the first critical decision point.

  • Biochemical Assays: These assays utilize purified biological targets (e.g., enzymes, receptors) in a cell-free system.[8] They are ideal for studying direct compound-target interactions and are generally less prone to artifacts related to cell health or membrane permeability. Common formats include enzyme activity assays and binding assays.[8]

  • Cell-Based Assays: These assays use living cells, providing a more physiologically relevant context by accounting for factors like cell permeability, metabolism, and off-target effects within a cellular environment.[9][10][11] They are essential for investigating cellular processes like signaling pathway activation, gene expression, or cytotoxicity.[9]

For screening this compound analogs, a target-based biochemical binding assay is an excellent starting point, as it directly measures the physical interaction between the compounds and a putative target protein. This approach minimizes confounding factors and provides clean, interpretable data for initial hit identification.

Featured Assay Technology: Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a homogeneous assay technology well-suited for HTS, particularly for monitoring molecular binding events.[12][13][14]

Principle of FP: The assay measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein target.

  • A small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light.

  • When the tracer binds to a much larger protein, its rotation is slowed dramatically, leading to a high polarization signal.

  • Screening compounds compete with the tracer for binding to the target protein. An active compound will displace the tracer, causing it to tumble freely again and resulting in a decrease in the FP signal.

This technology is highly adaptable to HTS formats due to its simplicity (mix-and-read), sensitivity, and cost-effectiveness.[13][15]

Assay Optimization and Validation

Before initiating a full-scale screen, the FP assay must be rigorously optimized and validated to ensure its robustness.

Key Optimization Parameters:

  • Tracer Concentration: The tracer concentration should be at or below the dissociation constant (Kd) of its interaction with the target protein to ensure a sensitive competition assay.

  • Protein Concentration: The protein concentration should be sufficient to bind a significant fraction of the tracer (typically 50-80%) to generate a robust assay window.

  • DMSO Tolerance: The assay must be tolerant to the concentration of dimethyl sulfoxide (DMSO) used to solubilize the compound library, typically 0.5-1%.

  • Signal Stability: The FP signal should be stable over the time required to read all plates in a screening run.

Assay Performance Validation: The quality and reliability of an HTS assay are quantified using statistical parameters. This validation is performed using positive and negative controls on multiple plates.

ParameterDescriptionAcceptance Criteria
Signal-to-Background (S/B) The ratio of the mean signal of the high control (e.g., tracer + protein) to the mean signal of the low control (e.g., tracer only).> 2
Signal-to-Noise (S/N) The difference between the means of the high and low controls divided by the standard deviation of the low control.> 10
Z'-Factor A statistical measure of assay quality that accounts for both the dynamic range and data variation.[16][17]> 0.5

A Z'-factor above 0.5 indicates an excellent assay suitable for HTS.[17]

The High-Throughput Screening Workflow

A typical HTS campaign involves a series of automated steps to ensure efficiency and reproducibility.[4][18] The process leverages robotics, liquid handling devices, and sensitive detectors.[4][19]

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cluster_validation Hit Validation Compound_Library Analog Library in DMSO Assay_Plates Assay Plate Stamping (384-well) Compound_Library->Assay_Plates Acoustic Dispensing Tracer_Addition Tracer Addition Assay_Plates->Tracer_Addition Protein_Addition Target Protein Addition Tracer_Addition->Protein_Addition Incubation Incubation (e.g., 60 min at RT) Protein_Addition->Incubation Plate_Reader FP Plate Reader Incubation->Plate_Reader Data_Analysis Raw Data Processing (Normalization, QC) Plate_Reader->Data_Analysis Hit_Identification Hit Identification (Z-score cutoff) Data_Analysis->Hit_Identification Confirmation Hit Confirmation & Dose Response Hit_Identification->Confirmation Orthogonal_Assay Orthogonal Assay Confirmation->Orthogonal_Assay Lead_Optimization Lead Optimization Orthogonal_Assay->Lead_Optimization

Caption: Automated HTS workflow for screening piperidinol analogs.

Data Analysis and Hit Identification

HTS generates vast amounts of data that require systematic analysis to identify genuine hits while minimizing false positives.[7]

Primary Data Analysis
  • Normalization: Raw data from the plate reader is normalized relative to the plate's internal controls. Percent inhibition is a common metric, calculated as: % Inhibition = 100 * (High_Control_Signal - Sample_Signal) / (High_Control_Signal - Low_Control_Signal)

  • Hit Selection: A statistical cutoff is applied to identify compounds with significant activity. The Z-score is a robust method that measures how many standard deviations a sample's value is from the mean of the neutral control population on the plate.[16] Z-score = (Plate_Mean - Sample_Value) / Plate_Std_Dev A common hit threshold is a Z-score ≥ 3, indicating a deviation from the mean that is unlikely to be random.

Hit Confirmation and Triage

Compounds identified as "hits" in the primary screen must undergo a rigorous confirmation process.[20]

  • Re-testing: Hits are re-tested under the same assay conditions to confirm their activity and rule out experimental errors from the primary screen.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point titration) to determine their potency (IC50). This step is critical for prioritizing the most potent compounds and confirming their mode of action is not due to non-specific effects like aggregation.[21]

Hit Compound IDPrimary Screen % InhibitionConfirmed ActivityIC50 (µM)
Analog-00185.2%Yes1.2
Analog-00278.9%Yes5.7
Analog-00365.4%No> 100
Analog-00492.1%Yes0.8

Hit Validation: Ensuring Scientific Trustworthiness

A critical challenge in HTS is the prevalence of false-positive hits, which can arise from compound interference with the assay technology.[22] Therefore, a multi-step validation cascade is essential.[23]

Counter-Screening and Orthogonal Assays
  • Counter-Screens: These assays are designed to identify compounds that interfere with the assay components rather than the biological target. For an FP assay, a relevant counter-screen would be to test the compounds against the tracer molecule in the absence of the target protein. A compound that alters the fluorescence of the tracer itself is a likely artifact.

  • Orthogonal Assays: These are assays that measure the same biological endpoint but use a different detection technology.[23] Confirming a hit in an orthogonal assay significantly increases confidence that the compound's activity is genuine. A good orthogonal method for a binding interaction is the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) , which relies on energy transfer between donor and acceptor beads brought into proximity by a binding event.[24][25][26]

Lead Optimization

Validated hits with confirmed on-target activity serve as the starting point for lead optimization.[27] This medicinal chemistry phase involves synthesizing new analogs to improve potency, selectivity, and pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity).[27][28][29]

Protocols

Protocol 1: Fluorescence Polarization (FP) Competition Binding Assay

Objective: To identify compounds that inhibit the interaction between a target protein and a fluorescently labeled ligand (tracer).

Materials:

  • Target Protein (e.g., a purified kinase, receptor, etc.)

  • Fluorescent Tracer (FITC-labeled peptide or small molecule)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • 384-well, low-volume, black assay plates

  • Compound library plates (analogs of this compound in 100% DMSO)

  • Acoustic liquid handler (e.g., Echo)

  • Multimode plate reader with FP capabilities

Methodology:

  • Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each compound from the library source plates into the 384-well assay plates. This results in a final screening concentration of 10 µM in a 20 µL assay volume.

  • Control Wells: Designate specific wells for controls:

    • Negative Control (0% Inhibition): 20 nL of 100% DMSO.

    • Positive Control (100% Inhibition): A known inhibitor or a high concentration of unlabeled ligand.

  • Reagent Preparation:

    • Prepare a 2X solution of the fluorescent tracer in assay buffer (e.g., 2 nM).

    • Prepare a 2X solution of the target protein in assay buffer (e.g., 10 nM).

  • Reagent Addition (Tracer): Add 10 µL of the 2X tracer solution to all wells of the assay plate.

  • Reagent Addition (Protein): Add 10 µL of the 2X target protein solution to all wells except those designated for "low signal" controls (which receive 10 µL of assay buffer instead).

  • Incubation: Centrifuge the plates briefly (1 min at 1000 rpm) to mix. Incubate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plates on a multimode plate reader configured for FP detection (e.g., Excitation: 485 nm, Emission: 535 nm for FITC).

Protocol 2: Hit Confirmation and IC50 Determination

Objective: To confirm the activity of primary hits and determine their potency.

Methodology:

  • Serial Dilution: For each confirmed hit, create a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a top concentration of 1 mM.

  • Compound Plating: Using an acoustic liquid handler, spot the dilution series into a 384-well assay plate.

  • Assay Execution: Perform the FP assay as described in Protocol 1.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration point.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling_Pathway cluster_binding Molecular Interaction cluster_signal FP Signal Generation Compound Analog Target Target Protein Compound->Target Binds High_FP Bound Tracer (Slow Rotation) = High FP Target->High_FP Binds to Tracer Fluorescent Tracer Tracer->Target Competes with Analog Low_FP Free Tracer (Fast Rotation) = Low FP Tracer->Low_FP Displaced

Caption: Principle of the competitive FP binding assay.

References

  • Patsnap Synapse. (2025-04-21). How Are Biochemical Assays Used in High-Throughput Screening? Available from: [Link]

  • Lloyd, M. (2020-06-04). High-throughput screening as a method for discovering new drugs. Drug Target Review. Available from: [Link]

  • Yasgar, A., et al. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. National Institutes of Health (NIH). Available from: [Link]

  • BMG LABTECH. (2019-04-10). High-throughput screening (HTS). Available from: [Link]

  • Harrill, J. (2020-12-29). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. YouTube. Available from: [Link]

  • Cambridge MedChem Consulting. (2017-11-13). Analysis of HTS data. Available from: [Link]

  • ResearchGate. Key components of HTS campaigns. The workflow of a HTS campaign is... Available from: [Link]

  • Sygnature Discovery. Hit Discovery at Sygnature Discovery. Available from: [Link]

  • The Royal Society of Chemistry. (2016-12-08). Chapter 1: HTS Methods: Assay Design and Optimisation. Available from: [Link]

  • Excelra. Hit to Lead Optimization in Drug Discovery. Available from: [Link]

  • Wikipedia. High-throughput screening. Available from: [Link]

  • Sygnature Discovery. High Throughput Screening (HTS). Available from: [Link]

  • Gil, C., et al. (2020-08-12). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Available from: [Link]

  • PubMed. Application of Fluorescence Polarization in HTS Assays. Available from: [Link]

  • Miller, M.J., et al. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. Available from: [Link]

  • BioTechnologia. Cell-based assays in high-throughput mode (HTS). Available from: [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from: [Link]

  • BMG LABTECH. AlphaScreen. Available from: [Link]

  • Sun, H., et al. Synthesis and biological activity of novel piperidin-4-ol derivatives. Available from: [Link]

  • Carlson, C.B., et al. Hit-to-Lead: Hit Validation and Assessment. PubMed. Available from: [Link]

  • ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... Available from: [Link]

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available from: [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ResearchGate. What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? Available from: [Link]

  • National Institutes of Health (NIH). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Available from: [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. Available from: [Link]

  • Berthold Technologies GmbH & Co.KG. AlphaScreen®. Available from: [Link]

  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Available from: [Link]

  • Pion Inc. (2025-01-30). Drug development hit and lead optimization. Available from: [Link]

  • BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. Available from: [Link]

  • PubMed. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Available from: [Link]

  • National Institutes of Health (NIH). Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors. Available from: [Link]

  • Google Patents. US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
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  • ACS Publications. (2017-08-25). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Available from: [Link]

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  • Biobide. The Role of Lead Optimization in Drug Discovery. Available from: [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1-(piperidin-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1-(piperidin-4-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important piperidine derivative. The information provided herein is curated from established synthetic protocols and troubleshooting experiences to ensure scientific integrity and practical utility.

Introduction

This compound is a key building block in medicinal chemistry, often incorporated into more complex molecules for various therapeutic applications. Its synthesis, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. This guide provides a structured approach to troubleshooting these issues through a detailed FAQ and troubleshooting section, complete with experimental protocols and mechanistic insights.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound. The typical synthetic route involves two main stages: the formation of the precursor 2-methyl-1-(pyridin-4-yl)propan-1-ol and its subsequent reduction to the target piperidine derivative.

Problem 1: Low Yield in the Grignard Reaction to form 2-Methyl-1-(pyridin-4-yl)propan-1-ol

Question: I am experiencing a low yield during the Grignard reaction between 4-lithiopyridine (or a derivative) and isobutyraldehyde. What are the potential causes and how can I improve the yield?

Answer:

Low yields in this Grignard-type reaction are a common issue and can stem from several factors. The primary challenges are the basicity of the pyridine nitrogen, the enolization of isobutyraldehyde, and the purity of the starting materials.

Causality and Solutions:

  • Basicity of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can react with the Grignard reagent, leading to undesired side products.

    • Solution: While direct use of 4-lithiopyridine can be challenging, a more common and effective approach involves the reaction of a suitable Grignard reagent with a pyridine-4-carboxaldehyde or a related ester. For the synthesis of the analogous compound 2-(4-piperidyl)-2-propanol, a common strategy is to start with a piperidine-4-carboxylate derivative, which is then reacted with a methyl Grignard reagent.[1] This avoids the direct use of a highly reactive pyridyl organometallic species.

  • Enolization of Isobutyraldehyde: Isobutyraldehyde has an acidic α-hydrogen, which can be abstracted by the strongly basic Grignard reagent, leading to the formation of an enolate and reducing the amount of aldehyde available for the desired nucleophilic addition.

    • Solution: Perform the reaction at a low temperature (e.g., -78 °C) to disfavor the enolization pathway. Add the aldehyde slowly to the Grignard reagent to maintain a low concentration of the aldehyde and minimize the chance of proton abstraction.

  • Purity of Reagents and Solvent: Grignard reagents are highly sensitive to moisture and protic impurities.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF) and freshly prepared or titrated Grignard reagents.

  • Side Reactions: Grignard reagents can also act as reducing agents, which can lead to the formation of alcohols corresponding to the reduction of the aldehyde.[2]

    • Solution: Careful control of reaction temperature and stoichiometry can help minimize these side reactions.

Workflow for Grignard Reaction Optimization:

Grignard Troubleshooting start Low Yield in Grignard Reaction check_reagents Check Reagent and Solvent Purity start->check_reagents Moisture/Impurity Contamination? check_temp Review Reaction Temperature check_reagents->check_temp Reagents are Pure end_success Improved Yield check_reagents->end_success Dry Solvents & Fresh Reagents check_addition Evaluate Addition Rate check_temp->check_addition Temperature is Low (-78 °C) check_temp->end_success Lower Temperature consider_alternative Consider Alternative Starting Material check_addition->consider_alternative Slow Addition Already Implemented check_addition->end_success Slow Aldehyde Addition consider_alternative->end_success Use Pyridine-4-carboxaldehyde

Caption: Troubleshooting workflow for low Grignard reaction yields.

Problem 2: Incomplete or Slow Catalytic Hydrogenation of the Pyridine Ring

Question: The catalytic hydrogenation of 2-methyl-1-(pyridin-4-yl)propan-1-ol to the desired piperidine derivative is slow or incomplete. What could be the issue?

Answer:

Catalytic hydrogenation of pyridine rings can be challenging due to the aromatic stability of the heterocycle and potential catalyst poisoning.

Causality and Solutions:

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring can adsorb strongly to the catalyst surface, leading to catalyst inhibition or poisoning.[3]

    • Solution: The hydrogenation is often carried out under acidic conditions (e.g., in the presence of acetic acid or hydrochloric acid).[3] Protonation of the pyridine nitrogen reduces its ability to poison the catalyst.

  • Reaction Conditions: Temperature, pressure, and catalyst choice are critical for successful hydrogenation.

    • Solution: A common catalyst for this transformation is platinum oxide (PtO₂) or palladium on carbon (Pd/C).[4] The reaction may require elevated hydrogen pressure (e.g., 50-100 psi) and, in some cases, elevated temperatures. However, starting at room temperature is advisable to control selectivity.

  • Catalyst Activity: The activity of the catalyst can degrade over time or with improper handling.

    • Solution: Use a fresh batch of catalyst. Ensure the catalyst is not unduly exposed to air.

Table 1: Comparison of Hydrogenation Conditions

CatalystSolvent SystemAdditivePressure (psi)Temperature (°C)Typical Outcome
PtO₂Acetic AcidNone50Room TempGood conversion
10% Pd/CMethanol/HClHCl50-10025-50Effective, may require optimization
Rh/Al₂O₃EthanolAcetic Acid10050Can be effective for substituted pyridines

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the piperidine nitrogen during the synthesis?

A1: For the initial Grignard-type reaction starting from a pyridine derivative, no protection is needed. However, if you start with a piperidine derivative, such as ethyl piperidine-4-carboxylate, it is highly advisable to protect the nitrogen atom, typically as a tert-butyloxycarbonyl (Boc) group.[1] This prevents the secondary amine from reacting with the Grignard reagent. The Boc group can then be removed under acidic conditions.[1]

Q2: What are the common side products in the synthesis of this compound?

A2: In the Grignard step, side products can arise from enolization of the aldehyde or reduction of the aldehyde. During the hydrogenation step, incomplete reduction can leave pyridyl intermediates. Over-reduction is also a possibility, though less common under controlled conditions, and could lead to ring opening.

Q3: How can I purify the final product?

A3: The final product is an alcohol and can be purified by column chromatography on silica gel. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent streaking on the column is often effective. Alternatively, purification can be achieved by crystallization of a salt form (e.g., hydrochloride).

Q4: What are the safety considerations for this synthesis?

A4: Grignard reagents are pyrophoric and react violently with water. All reactions involving Grignard reagents must be conducted under an inert atmosphere and with appropriate personal protective equipment. Catalytic hydrogenation involves flammable hydrogen gas and should be carried out in a well-ventilated fume hood with appropriate safety measures.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-Methyl-1-(piperidin-4-yl)propan-1-ol (Illustrative)

This protocol is adapted from a similar synthesis of a related compound.[1]

  • Protection of Piperidine-4-carboxylate: To a solution of ethyl piperidine-4-carboxylate (1 equivalent) and triethylamine (1.1 equivalents) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. After completion, the solvent is removed under reduced pressure, and the residue is worked up with an aqueous acid wash and extraction with an organic solvent.

  • Grignard Reaction: To a solution of N-Boc-ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous THF at 0 °C, add isopropylmagnesium chloride (2.2 equivalents) dropwise. Monitor the reaction by TLC. Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Hydrogenation of 2-Methyl-1-(pyridin-4-yl)propan-1-ol
  • Reaction Setup: In a hydrogenation vessel, dissolve 2-methyl-1-(pyridin-4-yl)propan-1-ol (1 equivalent) in glacial acetic acid.

  • Catalyst Addition: Add platinum oxide (PtO₂) (0.05 equivalents) to the solution.

  • Hydrogenation: Place the vessel in a Parr hydrogenator. Purge the system with hydrogen gas and then pressurize to 50 psi. Shake the reaction mixture at room temperature for 12-24 hours.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), filter the reaction mixture through a pad of Celite to remove the catalyst.[4]

  • Isolation: Remove the solvent under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH of >10. Extract the product with an organic solvent (e.g., dichloromethane). Dry the combined organic extracts and concentrate to yield the final product.

Workflow for the Overall Synthesis:

Synthesis_Workflow cluster_route1 Route 1: From Pyridine cluster_route2 Route 2: From Piperidine start1 Pyridine-4-carboxaldehyde step1_1 Grignard Reaction (Isopropylmagnesium bromide) start1->step1_1 intermediate1 2-Methyl-1-(pyridin-4-yl)propan-1-ol step1_1->intermediate1 step1_2 Catalytic Hydrogenation (PtO₂, H₂, Acetic Acid) intermediate1->step1_2 end_product This compound step1_2->end_product start2 Ethyl Piperidine-4-carboxylate step2_1 N-Boc Protection start2->step2_1 intermediate2 N-Boc-ethyl piperidine-4-carboxylate step2_1->intermediate2 step2_2 Grignard Reaction (Isopropylmagnesium bromide) intermediate2->step2_2 intermediate3 N-Boc-2-Methyl-1-(piperidin-4-yl)propan-1-ol step2_2->intermediate3 step2_3 Boc Deprotection (Acidic Conditions) intermediate3->step2_3 step2_3->end_product

Caption: Two common synthetic routes to the target compound.

References

  • Štefane, B., & Požgan, F. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ARKIVOC, 2004(5), 115-126. Available from: [Link]

  • CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents.
  • WO2014016491A1 - Synthesising of methyl propanediol from allyl alcohol - Google Patents.
  • Almansa, C., et al. (2021). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 26(11), 3225. Available from: [Link]

  • Chemchart. (n.d.). This compound (915919-67-4). Retrieved from [Link]

  • Dr. P. (2023, August 29). Grignard and Alkyl Lithium reagents with Ketones and Aldehydes [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Li, H., et al. (2020). Recent Advances in Catalytic Hydrogenation of Furfural. Catalysts, 10(12), 1437. Available from: [Link]

  • Dell'Erba, C., et al. (2001). The Reaction of 3,4-Dinitrothiophene with Grignard Reagents: Formation of 2-(3-Amino-4-nitrothiophen-2-yl)phenols. European Journal of Organic Chemistry, 2001(13), 2443-2446. Available from: [Link]

Sources

Technical Support Center: Optimizing the Synthesis and Purification of 2-Methyl-1-(piperidin-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Methyl-1-(piperidin-4-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable amino alcohol intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can troubleshoot effectively and optimize your results for both yield and purity.

I. Synthesis Overview: A Two-Step Approach

The most common and reliable route to this compound involves a two-step process:

  • Grignard Addition: Reaction of an isopropyl Grignard reagent with an N-protected 4-formylpiperidine. The use of a protecting group, typically tert-butyloxycarbonyl (Boc), is crucial to prevent the acidic N-H proton of the piperidine from quenching the Grignard reagent.

  • Deprotection: Removal of the N-Boc group under acidic conditions to yield the final product.

This guide will address potential issues in both of these key stages.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

A. Synthesis: The Grignard Reaction

Question 1: My Grignard reaction has a very low yield. What are the likely causes?

Low yields in Grignard reactions are a common issue and can often be traced back to a few key factors.[1]

  • Presence of Water: Grignard reagents are extremely strong bases and will be readily quenched by even trace amounts of water in your glassware or solvents.[1]

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.

  • Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating.

    • Solution: Use fresh, shiny magnesium turnings. If they appear dull, you can activate them by briefly stirring with a small crystal of iodine or a few drops of 1,2-dibromoethane until the color disappears.

  • Reaction Initiation Failure: Sometimes, the Grignard reaction fails to start.

    • Solution: Gentle warming with a heat gun can often initiate the reaction. Once started, it is typically exothermic and will sustain itself.

  • Impure Starting Materials: Impurities in your alkyl halide or N-Boc-4-formylpiperidine can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials before beginning the synthesis.

Question 2: Besides my desired product, I'm seeing a significant amount of a byproduct with a similar mass. What could it be?

The most likely byproduct is the reduced aldehyde, 1-(N-Boc-piperidin-4-yl)methanol. This occurs when the Grignard reagent acts as a reducing agent instead of a nucleophile, transferring a hydride to the carbonyl carbon.

  • Causality: This side reaction is more prevalent with bulky Grignard reagents and sterically hindered aldehydes. Elevated temperatures can also favor reduction.

  • Mitigation Strategies:

    • Temperature Control: Add the Grignard reagent slowly to the aldehyde solution at a low temperature (e.g., 0 °C or below) to control the exotherm and minimize side reactions.

    • Reverse Addition: Add the aldehyde solution slowly to the Grignard reagent. This ensures that the Grignard is always in excess, which can favor the desired addition reaction.

Question 3: Do I need to protect the piperidine nitrogen?

Yes, protecting the piperidine nitrogen is critical. The free N-H proton is acidic enough to react with and destroy the Grignard reagent, leading to a significant decrease in yield. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.

B. Deprotection of the N-Boc Group

Question 1: My N-Boc deprotection is incomplete or very slow. How can I improve it?

Incomplete deprotection is usually a result of insufficiently acidic conditions or inadequate reaction time.

  • Standard Protocol: A common method is to dissolve the N-Boc protected intermediate in a solvent like dichloromethane (DCM) or methanol and treat it with an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[2]

  • Troubleshooting:

    • Increase Acid Equivalents: Ensure you are using a sufficient excess of the acid.

    • Increase Reaction Time or Temperature: Monitor the reaction by TLC or LC-MS. If it is proceeding slowly at room temperature, gentle warming may be necessary. However, be cautious of potential side reactions at higher temperatures.

    • Choice of Acid: For stubborn deprotections, HCl in dioxane is often more effective than TFA.

Question 2: After deprotection, I'm having trouble isolating the free base. It seems to be staying in the aqueous layer during extraction.

This is expected, as the deprotection results in the formation of the amine salt (e.g., the hydrochloride or trifluoroacetate salt), which is highly water-soluble.

  • Solution: After the reaction is complete, the acidic solution must be neutralized and then made basic to generate the free amine, which is less water-soluble and can be extracted into an organic solvent.

    • Quench the reaction by carefully adding it to a saturated aqueous solution of a weak base like sodium bicarbonate until effervescence ceases.

    • Adjust the pH of the aqueous layer to >10 with a stronger base like sodium hydroxide (NaOH).

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

C. Purification

Question 1: My final product is an oil/waxy solid and difficult to purify by recrystallization. What are my options?

Due to the presence of the polar alcohol and basic amine groups, this compound can be challenging to crystallize.

  • Option 1: Acid-Base Extraction: This is a highly effective method for removing non-basic impurities.[3]

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The desired product will move into the aqueous layer as its salt, while neutral organic impurities will remain in the organic layer.

    • Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Make the aqueous layer basic (pH > 10) with NaOH and extract the purified free base back into an organic solvent.

    • Dry and concentrate the organic layer to yield the purified product.

  • Option 2: Column Chromatography: This can be effective but may require some optimization due to the polar and basic nature of the compound.

    • Stationary Phase: Standard silica gel is often used.

    • Mobile Phase: A polar solvent system is required. A good starting point is a mixture of dichloromethane and methanol.[4] To prevent streaking and improve the peak shape of the basic amine, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%) or ammonium hydroxide, to the eluent.

Question 2: How can I effectively recrystallize my product?

If you are able to obtain a solid, recrystallization can be a good final purification step.

  • Solvent Selection: Finding the right solvent is key. You are looking for a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.[5]

    • Single Solvents: Consider polar solvents like isopropanol, ethyl acetate, or acetonitrile.

    • Mixed Solvents: A mixed solvent system, such as ethyl acetate/hexanes or methanol/diethyl ether, can be very effective.[6] Dissolve the crude product in a minimum of the "good" (more polar) hot solvent, and then slowly add the "bad" (less polar) solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

III. Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1-(N-Boc-piperidin-4-yl)propan-1-ol
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 equivalents). Add a small portion of a solution of 2-bromopropane (1.2 equivalents) in anhydrous THF via an addition funnel. If the reaction does not start, gently warm the flask. Once initiated, add the remaining 2-bromopropane solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture for an additional hour.

  • Grignard Reaction: Cool the freshly prepared isopropylmagnesium bromide solution to 0 °C. Slowly add a solution of N-Boc-4-formylpiperidine (1.0 equivalent) in anhydrous THF dropwise via an addition funnel.

  • Reaction Monitoring and Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC. Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected alcohol.

Protocol 2: N-Boc Deprotection
  • Acidic Cleavage: Dissolve the crude 2-Methyl-1-(N-Boc-piperidin-4-yl)propan-1-ol in dichloromethane (approximately 0.1-0.2 M). Add trifluoroacetic acid (4-5 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. Dissolve the residue in water and wash with diethyl ether to remove any non-polar impurities.

  • Isolation: Basify the aqueous layer to pH > 10 with 2M NaOH. Extract the aqueous layer three times with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

IV. Data Interpretation

Expected ¹H NMR of this compound

While an experimental spectrum is not provided, a predicted ¹H NMR spectrum in CDCl₃ would show the following key signals:

ProtonsMultiplicityApprox. Chemical Shift (ppm)Integration
(CH₃)₂CH-Doublet~0.96H
(CH₃)₂CH-Multiplet~1.81H
Piperidine C2, C6 (axial & equatorial)Multiplets~2.5-3.24H
Piperidine C3, C5 (axial & equatorial)Multiplets~1.2-1.84H
Piperidine C4Multiplet~1.51H
-CH(OH)-Doublet~3.31H
-OH, -NHBroad SingletsVariable2H

Note: The presence of diastereomers due to the two chiral centers may lead to more complex splitting patterns than described above.

V. Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deprotection N-Boc-4-formylpiperidine N-Boc-4-formylpiperidine Grignard_Product 2-Methyl-1-(N-Boc-piperidin-4-yl)propan-1-ol N-Boc-4-formylpiperidine->Grignard_Product 1. Add i-PrMgBr 2. Quench (NH4Cl) Isopropyl_MgBr i-PrMgBr Isopropyl_MgBr->Grignard_Product Final_Product This compound Grignard_Product->Final_Product TFA or HCl

Caption: Overall synthetic workflow.

Purification Logic

PurificationLogic Crude_Product Crude Product (Post-Deprotection) Dissolve Dissolve in EtOAc Crude_Product->Dissolve Acid_Extraction Extract with 1M HCl Dissolve->Acid_Extraction Organic_Layer Organic Layer (Neutral Impurities) Acid_Extraction->Organic_Layer Separate Aqueous_Layer Aqueous Layer (Product as HCl salt) Acid_Extraction->Aqueous_Layer Separate Basify Basify to pH > 10 (NaOH) Aqueous_Layer->Basify Organic_Extraction Extract with DCM Basify->Organic_Extraction Pure_Product Pure Product Organic_Extraction->Pure_Product

Caption: Acid-base extraction purification workflow.

VI. References

  • Olah, G. A., & Arvanaghi, M. (1986). Formyl Transfer to Grignard Reagents with N-Formylpiperidine: 3-Phenylpropionaldehyde. Organic Syntheses, 64, 114. doi:10.15227/orgsyn.064.0114. [Link]

  • Gao, F., et al. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. doi:10.1021/jo00408a041.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Technical Support Center: Purification of 2-Methyl-1-(piperidin-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Methyl-1-(piperidin-4-yl)propan-1-ol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges of isolating this key intermediate from complex reaction mixtures. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Section 1: Foundational Knowledge - The Compound and Its Contaminants

A successful purification strategy begins with a thorough understanding of your target molecule and the potential impurities that may have formed during its synthesis.

FAQ: What are the critical physicochemical properties of this compound?

Understanding the physical and chemical properties of your target compound is the cornerstone of designing an effective purification scheme. These properties dictate the choice of solvents, temperature, and purification technique.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceSignificance for Purification
Molecular FormulaC₉H₁₉NOPubChem[1]Basic information for characterization.
Molecular Weight157.25 g/mol PubChem[1]Used in molar calculations for reagents and yield.
Predicted Boiling Point231.5 °CChemChart[2]High boiling point suggests that vacuum distillation is required to prevent decomposition.
Predicted Melting Point46.22 °CChemChart[2]Indicates the compound is a low-melting solid at room temperature, making recrystallization a viable primary purification method.
Predicted Water Solubility15,898 mg/L (approx. 16 g/L)ChemChart[2]Moderate water solubility. The compound is significantly more soluble in many organic solvents.
Basicity (pKa of Piperidine)~11.2 (for piperidinium ion)N/AThe piperidine nitrogen is basic, which is the most critical property for purification via acid-base extraction.
PolarityPolarN/AContains a hydroxyl group and a secondary amine, making it polar. This influences its solubility and behavior in chromatographic systems.
FAQ: What are the common synthetic routes and the likely byproducts I should anticipate?

The most probable synthetic route to this compound is a Grignard reaction. This typically involves reacting an N-protected piperidine-4-carboxaldehyde with isopropylmagnesium bromide or, alternatively, reacting an N-protected piperidin-4-yl methyl ketone with a methylmagnesium halide. A deprotection step follows to yield the final product.[3]

Given this synthesis, you should anticipate the following byproducts:

  • Unreacted Starting Materials: N-protected piperidine aldehyde/ketone.

  • Grignard-Related Impurities:

    • Coupling products (e.g., 2,3-dimethylbutane from isopropylmagnesium bromide).

    • Products from reaction with the solvent (if protic) or air.

  • Products of Incomplete Reaction: The N-protected intermediate of the target compound.

  • Side-Reaction Products: Enolization of the starting ketone can lead to aldol-type condensation products.

  • Diastereomers: The target compound has two chiral centers, meaning it can exist as two pairs of enantiomers (diastereomers). While their physicochemical properties are often very similar, they may be separable by careful chromatography.

Section 2: Troubleshooting and Protocols for Purification

This section provides a logical workflow, from initial work-up to high-purity isolation, in a question-and-answer format to address common experimental challenges.

Troubleshooting Guide: Initial Work-up

Question: "My reaction is complete, and I have a complex, dark-colored mixture. What is the most effective first step to clean it up?"

Answer: Your primary objective is to separate the basic target compound from non-basic organic impurities and inorganic salts. An acid-base liquid-liquid extraction is the most powerful and efficient technique for this initial purification. The basic nitrogen of the piperidine ring is the chemical handle that allows for this separation.

Causality: By washing the crude organic mixture with a dilute acid (e.g., 1M HCl), the basic this compound will be protonated to form its corresponding ammonium salt. This salt is highly soluble in the aqueous phase. Non-basic organic byproducts (like hydrocarbon coupling products) and unreacted protected starting materials will remain in the organic layer. You can then discard the organic layer, basify the aqueous layer to deprotonate your product (making it organic-soluble again), and extract it back into a fresh organic solvent.

Workflow: Acid-Base Extraction

crude Crude Reaction Mixture in Organic Solvent (e.g., Ether, EtOAc) add_acid Add 1M HCl (aq) Shake in Separatory Funnel crude->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer 1 (Contains non-basic impurities) DISCARD separate1->organic1 Top/Bottom layer depends on solvent aqueous1 Aqueous Layer 1 (Contains protonated product as a salt) separate1->aqueous1 add_base Add 10% NaOH (aq) until pH > 12 (Converts salt back to free base) aqueous1->add_base extract Extract with fresh Organic Solvent (e.g., DCM, EtOAc), repeat 3x add_base->extract separate2 Separate Layers extract->separate2 aqueous2 Aqueous Layer 2 (Contains inorganic salts) DISCARD separate2->aqueous2 organic2 Combined Organic Layers 2 (Contains purified product) separate2->organic2 dry Dry over Na₂SO₄ or MgSO₄, Filter, and Concentrate organic2->dry product Crude Purified Product dry->product action_node action_node start Product is Impure Post-Extraction is_solid Is the product a solid or can it be induced to crystallize? start->is_solid polarity_diff Are impurities significantly different in polarity? is_solid->polarity_diff No (It's an oil) recrystallize Perform Recrystallization is_solid->recrystallize Yes is_volatile Are impurities more volatile than the product? polarity_diff->is_volatile No chromatography Perform Column Chromatography polarity_diff->chromatography Yes is_volatile->chromatography No distillation Perform Vacuum Distillation is_volatile->distillation Yes end High Purity Product recrystallize->end chromatography->end distillation->end

Sources

Technical Support Center: Optimizing N-Alkylation of Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues you may encounter during the N-alkylation of piperidines, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

You've set up your reaction, but upon analysis, you find a disappointingly low yield of your desired N-alkylated piperidine, or worse, none at all.

Potential Cause Explanation Suggested Solution
Poor Nucleophilicity of Piperidine Steric hindrance around the nitrogen atom can reduce its ability to attack the electrophile. This is particularly common with highly substituted piperidines.Consider using a more reactive alkylating agent, such as an alkyl triflate or tosylate, instead of a less reactive alkyl halide.
Insufficiently Reactive Alkylating Agent The leaving group on your alkylating agent may not be good enough. The order of leaving group ability for common alkyl halides is I > Br > Cl.Switch to an alkylating agent with a better leaving group (e.g., from an alkyl chloride to an alkyl bromide or iodide).
Inappropriate Base The base may not be strong enough to deprotonate the piperidinium salt formed during the reaction, or it may be sterically hindered.For simple alkylations, inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient. For more challenging substrates, consider a non-nucleophilic organic base like diisopropylethylamine (DIPEA).
Incorrect Solvent Choice The solvent plays a crucial role in reaction kinetics. A solvent that does not adequately dissolve the reactants or is not polar enough to stabilize the transition state can slow down or stall the reaction.Acetonitrile (MeCN) and dimethylformamide (DMF) are excellent choices for N-alkylation reactions due to their polar aprotic nature, which promotes Sₙ2 reactions.
Low Reaction Temperature The reaction may lack the necessary activation energy to proceed at a reasonable rate.Gradually increase the reaction temperature in 10-20 °C increments. Monitoring the reaction by TLC or LC-MS is crucial to avoid decomposition.

Issue 2: Formation of Quaternary Ammonium Salt

You observe the formation of a significant amount of a new, highly polar spot by TLC, which you suspect is the dialkylated quaternary ammonium salt.

Caption: Formation of quaternary ammonium salt side-product.

Potential Cause Explanation Suggested Solution
Excess Alkylating Agent Using a large excess of the alkylating agent can drive the reaction towards the thermodynamically stable quaternary ammonium salt.Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the alkylating agent. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
High Reaction Concentration High concentrations of both the N-alkylated piperidine product and the alkylating agent can increase the rate of the second alkylation.Dilute the reaction mixture. This can be particularly effective in suppressing the formation of the quaternary salt.

Issue 3: Competing Elimination Reaction (E2)

Instead of the desired substitution product, you are isolating an alkene, which is the product of an elimination reaction.

Caption: Competition between Sₙ2 and E2 pathways.

Potential Cause Explanation Suggested Solution
Sterically Hindered Alkylating Agent Secondary and tertiary alkyl halides are more prone to elimination reactions because the piperidine acts as a base to abstract a proton.Use a primary alkyl halide if possible. If a secondary alkyl halide is necessary, use a less sterically hindered, non-nucleophilic base and a polar aprotic solvent.
Strongly Basic Conditions A strong base can favor the E2 pathway.Use a milder base, such as K₂CO₃, or consider performing the reaction in the absence of an added base if the piperidine itself is sufficiently basic.
High Reaction Temperature Higher temperatures generally favor elimination over substitution.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the N-alkylation of piperidines.

Q1: What is the best general-purpose solvent for N-alkylation of piperidines?

A: Acetonitrile (MeCN) and dimethylformamide (DMF) are generally the preferred solvents. They are polar aprotic solvents that can dissolve a wide range of substrates and reagents while favoring the Sₙ2 mechanism. Dichloromethane (DCM) and tetrahydrofuran (THF) can also be used, but may result in slower reaction rates.

Q2: How do I choose the right base for my reaction?

A: The choice of base depends on the reactivity of your substrates and the desired reaction conditions.

  • Inorganic bases (K₂CO₃, Cs₂CO₃): These are good general-purpose bases that are inexpensive and easy to remove after the reaction. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility.

  • Organic bases (Triethylamine, DIPEA): These are non-nucleophilic bases that are useful when dealing with sensitive substrates or when a homogeneous reaction mixture is desired. DIPEA is more sterically hindered and less nucleophilic than triethylamine.

Q3: Can I use reductive amination as an alternative to direct N-alkylation?

A: Yes, reductive amination is an excellent and often preferred alternative, especially for preparing N-alkylated piperidines from aldehydes or ketones. This two-step, one-pot process involves the formation of an iminium ion intermediate followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB). This method often provides higher yields and avoids the issue of over-alkylation.

Caption: Workflow for reductive amination.

Q4: How can I monitor the progress of my reaction?

A: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: A quick and easy way to qualitatively assess the consumption of starting materials and the formation of products.

  • LC-MS: Provides more detailed information, including the mass of the product, which can help to confirm its identity and identify any side products.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Piperidine with an Alkyl Bromide

  • To a solution of piperidine (1.0 eq) in acetonitrile (0.1 M), add potassium carbonate (2.0 eq).

  • Add the alkyl bromide (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Scriven, E. F. V., & Murugan, R. (2008). Pyridine and Its Derivatives. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 1-100). Elsevier. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade Review. Organic Process Research & Development, 16(6), 1156–1184. [Link]

Technical Support Center: Pyridine Hydrogenation & Catalyst Life-Cycle Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Addressing Catalyst Poisoning & Deactivation Assigned Specialist: Senior Application Scientist, Catalysis Group

Core Directive: The Mechanism of Failure

Why is my reaction stalling?

In pyridine hydrogenation, the primary failure mode is competitive adsorption (self-poisoning). The nitrogen atom in pyridine possesses a non-bonded electron pair (lone pair) that acts as a Lewis base.

  • The Trap: This lone pair coordinates strongly to the electron-deficient metal surface (d-orbitals of Pd, Pt, or Rh).

  • The Blockade: This coordination is often thermodynamically stronger than the adsorption of Hydrogen (

    
    ) or the alkene portion of the ring. The pyridine molecule effectively "sits" on the active site without reacting, blocking 
    
    
    
    activation.
  • The Product Trap: The product, piperidine, is a secondary amine and is significantly more basic (

    
    ) than the starting pyridine (
    
    
    
    ). Consequently, as the reaction proceeds, the product can bind even more tightly to the catalyst than the reactant, leading to late-stage reaction stalling.
Visualization: Competitive Adsorption Pathway

The following diagram illustrates the kinetic competition that leads to deactivation.

CatalystPoisoning cluster_solution The Acid Solution Cat Active Metal Site (Pd/Pt/Rh) Pip Piperidine (Product) Cat->Pip Hydrogenation Py Pyridine (Reactant) Py->Cat Strong Coordination (N-Lone Pair) PyH Pyridinium Ion (Non-Coordinating) Py->PyH + H+ H2 Hydrogen (H2) H2->Cat Weak Adsorption (Blocked) Pip->Cat Product Inhibition (High Basicity) Acid Acid Additive (H+)

Figure 1: Mechanism of competitive adsorption. Note how both the reactant (Pyridine) and product (Piperidine) compete with Hydrogen for active sites. Protonation (The Acid Solution) neutralizes this affinity.

Prevention Protocols: The "Acid Scavenging" Strategy

Standard Operating Procedure (SOP-PYR-01)

To prevent the N-lone pair from binding to the metal, you must protonate the nitrogen in situ. This converts the Lewis basic pyridine into a non-coordinating pyridinium salt.

Experimental Workflow

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Catalyst: 5% Rh/C or 10% Pd/C (See Section 3 for selection)

  • Solvent: Methanol or Ethanol[1]

  • Additive: Glacial Acetic Acid or HCl (1.05 - 1.1 equiv)

Step-by-Step Protocol:

  • Pre-Solubilization: Dissolve the pyridine substrate in the alcohol solvent before adding the catalyst.

  • Acidification: Add 1.05 equivalents of Acetic Acid.

    • Why? You need a stoichiometric amount to fully protonate the nitrogen. Catalytic amounts are often insufficient for high concentrations.

    • Check: Ensure the solution pH is acidic (< 4).

  • Catalyst Addition: Add the heterogeneous catalyst under an inert atmosphere (Argon/Nitrogen).

    • Safety: Do not add dry catalyst to flammable solvents in air; it may spark. Wet the catalyst with a small amount of water or add as a slurry.

  • Hydrogenation: Pressurize with

    
     (typically 3–5 bar is sufficient for Rh; Pd may require 10–20 bar).
    
  • Work-up: Upon completion, filter the catalyst. The product will be a piperidinium acetate salt.

  • Free Basing: Treat the filtrate with a basic resin or aqueous NaOH/NaHCO3 to liberate the free amine piperidine.

Data: Solvent & Additive Effects
AdditiveEffect on RateRisk FactorRecommended For
None (Neutral) Slow / StallsHigh (Poisoning)Only highly reactive substrates
Acetic Acid High LowStandard substrates
HCl (aq) HighMedium (Corrosion/Leaching)Complex salts, non-acid sensitive groups
TFA ModerateHigh (Leaching)Specialized deprotection steps

Catalyst Selection Matrix

Which metal should I use?

Not all metals react to nitrogen poisoning equally. Use this matrix to select the correct catalyst for your specific pyridine derivative.

CatalystActivity vs. PyridinePoison ResistanceNotes
Rhodium (Rh/C) Excellent High The "Gold Standard" for pyridine hydrogenation. Works under mild conditions (RT, 1-5 bar). Less prone to ring-opening side reactions than Ru.
Palladium (Pd/C) ModerateLowSusceptible to poisoning. Almost always requires acidic conditions or higher pressures (>20 bar) and temperatures (>60°C).
Platinum (PtO2) GoodModerateOften used as Adams' catalyst in acidic media (acetic acid). Good for difficult substrates but expensive.
Raney Nickel ModerateModerateRequires high pressure (50-100 bar) and temperature. Cost-effective for bulk scale but difficult to handle (pyrophoric).

Troubleshooting Guide (FAQ)

Q1: The reaction proceeded to 50% conversion and then stopped completely. Adding more H2 didn't help.

Diagnosis: Product Inhibition.[1] Explanation: As piperidine forms, it competes for the active sites. Since piperidine is more basic than pyridine, it binds tighter to the catalyst surface, effectively shutting down the reaction halfway. Fix:

  • Immediate: Add 1 equivalent of Acetic Acid (if not already present) to protonate the formed piperidine.

  • Future: Ensure your starting protocol includes stoichiometric acid.

Q2: I am using Rh/C, but I see metal leaching into my product (colored filtrate).

Diagnosis: Acid-induced Leaching or Chelating Substrate. Explanation: While acid prevents poisoning, strong mineral acids (HCl) or high temperatures can leach metal from the carbon support. Furthermore, if your pyridine has chelating arms (e.g., 2-picolinic acid), it can strip metal ions. Fix:

  • Switch from HCl to Acetic Acid (milder).

  • lowering the temperature. Leaching is often temperature-dependent.

  • Use a Metal Scavenger (e.g., QuadraPure™ or SiliaMetS®) during workup to remove trace metals.

Q3: My molecule has a halogen (Cl, Br) on the pyridine ring. It keeps falling off (dehalogenation).

Diagnosis: Competitive Hydrogenolysis. Explanation: Pd/C is excellent at removing halogens. Hydrogenation of the ring and hydrogenolysis of the C-X bond are competing reactions. Fix:

  • Switch Metal: Use Pt/C or Rh/C instead of Pd. Rhodium is generally more selective for the ring over the halogen.

  • Acid Choice: Avoid HBr or HCl; use H2SO4 or Acetic Acid.

  • Additive: Add a specific poison like thiophene (trace amounts) or use a sulfided catalyst (e.g., Pt(S)/C) to inhibit the highly active sites responsible for dehalogenation, though this slows the ring reduction too.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Problem: Reaction Failed/Stalled CheckAcid Is Acid Present? Start->CheckAcid CheckMetal Which Catalyst? CheckAcid->CheckMetal Yes AddAcid Action: Add 1.1 eq Acetic Acid CheckAcid->AddAcid No PdFail Action: Increase P (>20 bar) or Switch to Rh/C CheckMetal->PdFail Pd/C RhFail RhFail CheckMetal->RhFail Rh/C CheckTemp Temperature/Pressure? Heat Action: Heat to 50°C CheckTemp->Heat Low (<25°C) Poison Diagnosis: Feedstock Impurity (S/P) Action: Purify Substrate CheckTemp->Poison High (>60°C) RhFail->CheckTemp

Figure 2: Diagnostic workflow for identifying the root cause of reaction failure.

References

  • Maxted, E. B. (1951).[2] "The Poisoning of Metallic Catalysts." Advances in Catalysis, 3, 129–178.[2] Link

  • BenchChem. (2025).[3] "Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates." Link

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley.[4] (Classic text on Rh vs Pd selectivity).

  • ThalesNano. (2025). "Difficult Hydrogenations – Saturation of Functionalized Pyridines." Link

  • Fukuzumi, S., et al. (2013). "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds." Journal of the American Chemical Society. Link

  • Hadjiloizou, G. (1991).[5] "Pyridine hydrogenation and piperidine hydrogenolysis on a commercial hydrocracking catalyst." Journal of Catalysis. Link

Sources

Technical Support Center: Stability of 2-Methyl-1-(piperidin-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from the Application Science Team:

Welcome, researchers and developers. This guide is designed to serve as a specialized resource for understanding and managing the stability of 2-Methyl-1-(piperidin-4-yl)propan-1-ol in solution. While comprehensive public data on this specific molecule is limited, its structure—containing a secondary alcohol and a piperidine ring—provides a strong basis for predicting its stability profile based on established chemical principles.[1][2] This document synthesizes those principles into practical, actionable advice. Our goal is to empower you to proactively design robust experiments, anticipate challenges, and troubleshoot issues with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the initial questions and concerns you may have before or during your work with this compound.

Q1: What are the primary structural liabilities of this compound that could lead to degradation in solution?

A1: The molecule possesses two key functional groups prone to degradation:

  • Secondary Alcohol: The hydroxyl (-OH) group is susceptible to oxidation, which would convert it into a ketone.[3][4][5] This is often the most probable degradation pathway under oxidative stress.

  • Piperidine Ring (Secondary Amine): The nitrogen atom within the piperidine ring is a nucleophilic and basic center. It can be susceptible to oxidation, forming N-oxides or even leading to ring-opening products under harsh conditions.[6] H-abstraction from the NH group can also initiate degradation.[7]

Q2: How is the stability of this compound likely to be affected by pH?

A2: The pH of the solution is a critical factor.

  • Acidic Conditions (Low pH): While many amine-containing compounds are more stable when protonated (as salts), strongly acidic conditions can potentially catalyze degradation reactions.

  • Neutral Conditions (pH ~7): Stability is often greatest near neutral pH, but this must be confirmed experimentally.

  • Basic Conditions (High pH): In basic solutions, the piperidine nitrogen is deprotonated and thus more nucleophilic and susceptible to oxidation. Base-catalyzed hydrolysis of other components in a formulation could also indirectly affect the stability of the target compound.[8][9]

Q3: What are the recommended general storage conditions for solutions of this compound?

A3: Based on the predicted liabilities, the following conditions are recommended as a starting point, pending experimental validation:

  • Temperature: Store solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures to minimize the rate of all potential degradation reactions.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation can be initiated by exposure to UV or even visible light.[6]

  • Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas (e.g., argon or nitrogen) to displace oxygen and minimize the risk of oxidation.

Q4: I am starting a new project with this compound. How should I design a preliminary stability study?

A4: A preliminary or "forced degradation" study is essential to understand the molecule's intrinsic stability.[10][11][12] This involves intentionally stressing the compound to predict what might happen over a longer shelf-life and to ensure your analytical method can detect the degradants.[13][14][15] A well-designed study includes the following conditions:

  • Acid and Base Hydrolysis

  • Oxidative Stress

  • Thermal Stress

  • Photostability

(A detailed protocol for a forced degradation study is provided in the Troubleshooting Guide section.)

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific stability issues observed during your experiments.

Issue 1: "My analytical results are inconsistent. I'm observing a decrease in the concentration of the parent compound over time."

This is a classic sign of degradation. The key is to identify the cause.

Troubleshooting Workflow:

G start Inconsistent Results: Parent Peak Area Decreasing check_method Is the analytical method validated for stability-indicating properties? start->check_method check_storage Review Sample Storage Conditions check_method->check_storage  Yes   perform_stress Perform Forced Degradation Study check_method->perform_stress  No   check_storage->perform_stress Conditions OK, Degradation Persists identify_degradants Identify Degradants (LC-MS) perform_stress->identify_degradants mitigate Mitigate Degradation: Adjust pH, Temp, Protect from Light/O₂ identify_degradants->mitigate

Caption: Workflow for troubleshooting decreasing compound concentration.

Step-by-Step Diagnosis:

  • Verify Analytical Method: Ensure your analytical method (e.g., HPLC, UPLC) is "stability-indicating." This means it can separate the parent compound from all potential degradation products.[15] If degradants co-elute with the parent peak, you will not see an accurate decrease in concentration.

  • Review Storage and Handling:

    • Temperature: Were samples left at room temperature for extended periods?

    • Solvent: Is the solvent appropriate? Some solvents can promote degradation. Aqueous buffers, especially at non-neutral pH, are common culprits.

    • Light Exposure: Were samples exposed to direct sunlight or intense lab lighting?

    • Headspace/Oxygen: Are vials tightly sealed? Was the sample subjected to repeated freeze-thaw cycles?

  • Execute a Forced Degradation Study: If the cause is not obvious, a systematic stress study is the definitive way to identify the degradation pathway and develop mitigation strategies.

Issue 2: "I'm seeing new, unexpected peaks in my chromatogram. How can I determine if they are related to my compound?"

New peaks are likely degradation products, impurities from the starting material, or contaminants.

Step-by-Step Identification:

  • Analyze a "Time Zero" Sample: Immediately after preparing a fresh solution, run a chromatogram. This is your baseline. Any peaks present here (other than the parent) are likely impurities from the solid material.

  • Analyze a Stressed Sample: Use a sample from your forced degradation study (e.g., one that has been heated or exposed to an oxidizing agent). Peaks that grow over time or appear only under stress conditions are almost certainly degradation products.

  • Use Mass Spectrometry (LC-MS): This is the most powerful tool for identifying degradants.

    • Determine the mass of the unknown peak.

    • Compare it to the mass of the parent compound (this compound, MW: 157.25 g/mol ).[16]

    • Propose a structure. For example, a mass of 155.23 g/mol (a loss of 2 Da) strongly suggests oxidation of the alcohol to a ketone. A mass of 173.25 g/mol (a gain of 16 Da) suggests the formation of an N-oxide.

  • Use Isotope Labeling: To definitively confirm hydrolysis, you can conduct a degradation study in ¹⁸O-labeled water. If the degradant incorporates the heavy oxygen, it confirms a hydrolytic pathway.[17]

Predicted Degradation Pathway Diagram:

Caption: Predicted primary oxidative degradation pathways.

Part 3: Experimental Protocols & Data Management

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and test the specificity of the analytical method. The goal is to achieve 5-20% degradation.[10][18]

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC-UV/MS system

  • Photostability chamber, oven, refrigerated storage

Procedure:

  • Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent.

  • Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each condition. Include a control sample stored at 2-8°C and protected from light.

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix stock solution 1:1 with 0.1 M HCl. Incubate at 60°C.To test susceptibility to acid-catalyzed degradation.[8]
Base Hydrolysis Mix stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C.To test susceptibility to base-catalyzed degradation.[19]
Oxidation Mix stock solution 1:1 with 3% H₂O₂. Keep at room temp.To test susceptibility to oxidation.[6]
Thermal Incubate a vial of the stock solution at 60°C.To evaluate intrinsic thermal stability.
Photostability Expose a vial of the stock solution to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[20][21][22][23][24]To assess light sensitivity.
  • Timepoints: Analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Adjust the duration and temperature as needed to achieve the target 5-20% degradation.

  • Analysis: For each timepoint, neutralize the acid and base samples before injection if necessary. Analyze all samples by your analytical method. Calculate the percentage of parent compound remaining and the relative percentage of each new peak that appears.

Data Management Table:

Use a structured table to record your results for easy comparison.

Timepoint (hrs)ConditionParent Peak Area% Parent RemainingDegradant 1 Area (% Total)Degradant 2 Area (% Total)
0Control1,000,000100%0%0.1% (impurity)
24Control995,00099.5%0%0.1%
8Acid (60°C)950,00095.0%2.5%0.1%
8Base (60°C)910,00091.0%5.8%0.1%
4H₂O₂ (RT)820,00082.0%15.2%1.3%
24Thermal (60°C)980,00098.0%0.5%0.1%
-Photostability940,00094.0%3.1%0.1%

References

  • Bari, S. B., et al. (2008). Development and Validation of a Stability-Indicating HPLC Method for the Determination of Related Substances in an Anti-HIV Drug Formulation. Journal of Chromatographic Science. Available at: [Link]

  • Drapak, I., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Gomes, B., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available at: [Link]

  • Dong, M. W. (2013). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Li, Y. (2011). Hydrolytic Degradation. In Drug-like Properties: Concepts, Structure, and Methods. Royal Society of Chemistry. Available at: [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Oxidation of Alcohols. Available at: [Link]

  • International Council for Harmonisation. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Carlsen, L., et al. (2015). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Available at: [Link]

  • Wen, J., et al. (2016). A new method to identify hydrolytic degradants in drug substances with UPLC-MS using ¹⁸O-labelled water. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • AmbioPharm. (2021). What is a stability indicating method? Available at: [Link]

  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Available at: [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Chourasiya, A., & Suthar, A. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. Available at: [Link]

  • Waterman, K. C. (2010). Understanding the chemical basis of drug stability and degradation. In Pharmaceutical Development and Technology. Available at: [Link]

  • Reynolds, D. W., et al. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]

  • Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Royed Training. (2024). What is a Stability-indicating assay method? Available at: [Link]

  • ResearchGate. (n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. Available at: [Link]

  • National Institutes of Health. (n.d.). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Available at: [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Kivado. (n.d.). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available at: [Link]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Available at: [Link]

  • Slideshare. (n.d.). Pharmaceutical Degradation. Available at: [Link]

Sources

Technical Support Center: Method Development for Chiral Separation of Piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chiral Method Development. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the chiral separation of piperidine enantiomers. The piperidine scaffold is a prevalent structural motif in a multitude of pharmaceutical compounds, making the stereospecific analysis of these molecules a critical aspect of drug discovery, development, and quality control.[1][2] Given that enantiomers can exhibit significantly different pharmacological and toxicological profiles, robust and reliable chiral separation methods are imperative.[3]

This resource provides field-proven insights and systematic approaches to developing and troubleshooting these often-challenging separations. We will delve into the causality behind experimental choices, ensuring that the protocols described are not just a series of steps, but a self-validating system for achieving optimal enantiomeric resolution.

Key Method Development Strategies

A systematic approach is crucial for efficiently developing a successful chiral separation method. The unpredictability of enantioselectivity often makes method development a trial-and-error process.[4] However, a structured screening and optimization strategy can significantly increase the chances of success.

Chiral Stationary Phase (CSP) Selection: The Cornerstone of Separation

The selection of the appropriate CSP is the most critical decision in chiral method development.[5] The fundamental principle of chiral separation on a CSP involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[6] For piperidine derivatives, which are basic in nature, certain CSPs have demonstrated a higher success rate.

Primary Screening Recommendations for Piperidine Enantiomers:

CSP CategoryChiral Selector ExamplesRationale & StrengthsCommon Operating Modes
Polysaccharide-Based Amylose and Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate))Broad applicability and high success rates for a wide range of chiral compounds, including piperidine derivatives.[7][8] Immobilized versions offer enhanced solvent compatibility.[9]Normal Phase (NP), Reversed-Phase (RP), Polar Organic (PO), Supercritical Fluid Chromatography (SFC)
Macrocyclic Glycopeptide Vancomycin, TeicoplaninContain multiple chiral centers, enabling separation of diverse functionalities.[10] Particularly effective in reversed-phase mode.Reversed-Phase (RP)
Pirkle Phases (S,S)-Whelk-O® 1, (R)-N-(3,5-Dinitrobenzoyl)phenylglycineBased on π-acid/π-base interactions, hydrogen bonding, and steric interactions.Normal Phase (NP)

A prudent initial step is to screen a set of diverse and complementary CSPs under generic gradient conditions to identify promising candidates for further optimization.

Mobile Phase Optimization: Fine-Tuning Selectivity and Resolution

Once a promising CSP is identified, the mobile phase composition is optimized to achieve the desired selectivity and resolution.[2] The choice of mobile phase is intrinsically linked to the chromatographic mode.

  • Normal Phase (NP) HPLC:

    • Typical Solvents: n-Hexane or heptane as the primary solvent with an alcohol modifier (e.g., isopropanol, ethanol).

    • Critical Additive for Piperidines: Due to their basic nature, piperidine derivatives often exhibit poor peak shape (tailing) on silica-based CSPs. The addition of a small amount of a basic modifier, such as 0.1-0.5% diethylamine (DEA) or ethylenediamine (EDA), is crucial to block active silanol sites on the stationary phase, thereby improving peak symmetry and resolution.[8]

  • Reversed-Phase (RP) HPLC:

    • Typical Solvents: Acetonitrile or methanol with aqueous buffers (e.g., ammonium bicarbonate, ammonium acetate).

    • Mechanism: Separation is often driven by inclusion complexation, particularly with cyclodextrin- and macrocyclic glycopeptide-based CSPs.[6] The presence of an aromatic ring on the piperidine derivative is often essential for achieving separation in this mode.

  • Supercritical Fluid Chromatography (SFC):

    • Advantages: SFC is increasingly becoming the technique of choice for chiral separations due to its high speed, efficiency, and reduced solvent consumption. The low viscosity and high diffusivity of supercritical CO2 allow for faster analyses without compromising efficiency.

    • Mobile Phase: Supercritical CO2 is the primary mobile phase component, modified with a polar organic solvent (e.g., methanol, ethanol, isopropanol). Basic or acidic additives are often included in the co-solvent to improve peak shape and selectivity.

The Role of Temperature in Chiral Separations

Temperature is a critical parameter that can significantly impact selectivity and resolution. It is advisable to evaluate the effect of temperature (e.g., screening at 15°C, 25°C, and 40°C) during method development, as it can sometimes lead to a reversal in enantiomer elution order.[2]

Experimental Workflow for Chiral Method Development

Below is a detailed, step-by-step protocol for a systematic approach to chiral method development for piperidine enantiomers.

Protocol 1: Systematic Screening and Optimization by HPLC/SFC
  • Analyte Preparation: Prepare a stock solution of the racemic piperidine derivative at approximately 1 mg/mL in a suitable solvent (e.g., mobile phase or a solvent compatible with the initial screening conditions). Prepare a working standard at a lower concentration (e.g., 0.1 mg/mL).

  • Initial CSP Screening:

    • Select a set of 3-5 complementary chiral columns (e.g., polysaccharide-based columns like Chiralpak® IA, IB, IC, and a macrocyclic glycopeptide column).

    • For each column, perform a generic gradient elution.

      • NP Example: Gradient from 100% n-Hexane (with 0.1% DEA) to 50:50 n-Hexane:Isopropanol (with 0.1% DEA) over 15 minutes.

      • SFC Example: Gradient from 5% to 40% Methanol (with 0.2% DEA) in CO2 over 5 minutes.

    • Monitor the separation at a suitable UV wavelength. If the analyte lacks a strong chromophore, consider derivatization or use a universal detector like a mass spectrometer.[7]

  • Evaluation of Screening Results: Analyze the chromatograms for any signs of enantiomeric separation (e.g., peak broadening, shoulder peaks, or partial separation).

  • Method Optimization:

    • Select the CSP that shows the best initial separation.

    • Convert the gradient method to an isocratic method based on the elution conditions where the enantiomers were resolved.

    • Fine-tune the mobile phase composition (e.g., vary the percentage of the alcohol modifier in NP or the co-solvent in SFC).

    • Optimize the concentration of the basic additive (e.g., 0.1%, 0.2%, 0.5% DEA).

    • Evaluate the effect of column temperature on the separation.

  • Method Validation: Once the desired resolution is achieved, proceed with method validation according to the relevant regulatory guidelines.

Visualizing the Method Development Workflow

MethodDevelopmentWorkflow Figure 1: Chiral Method Development Workflow for Piperidine Enantiomers cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_eval Phase 3: Evaluation & Decision cluster_optimize Phase 4: Optimization cluster_finalize Phase 5: Finalization Analyte Prepare Racemic Analyte Solution (e.g., 1 mg/mL stock) Screen Screen Multiple CSPs (e.g., Polysaccharide, Macrocyclic Glycopeptide) with Generic Gradients Analyte->Screen System System Preparation (HPLC/SFC) System->Screen Decision Separation Observed? Screen->Decision Optimize Optimize on Best CSP: - Isocratic Mobile Phase - Additive Concentration - Temperature - Flow Rate Decision->Optimize Yes ReScreen Try Different CSPs or Alternative Techniques (e.g., CE) Decision->ReScreen No Final Optimized Method Optimize->Final

Caption: A systematic workflow for developing a chiral separation method.

Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of piperidine enantiomers in a question-and-answer format.

Q1: I am not seeing any separation between my enantiomers on any of the screened columns. What should I do next?

A1:

  • Cause: The chosen CSPs may not provide the necessary chiral recognition for your specific piperidine derivative. Enantioselectivity is highly unpredictable.[4]

  • Solution:

    • Expand Your CSP Screening: Introduce different types of CSPs into your screening protocol. For example, if you primarily screened polysaccharide columns, try a Pirkle-type or a cyclodextrin-based column.

    • Switch Chromatographic Mode: If you screened in normal phase, try reversed-phase or polar organic mode. Different modes can offer complementary selectivity.[5]

    • Consider Capillary Electrophoresis (CE): CE is a powerful alternative for chiral separations, especially for charged analytes like protonated piperidines. A chiral selector (e.g., a cyclodextrin derivative) is added to the background electrolyte to facilitate separation.

    • Indirect Method: As a last resort, consider derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[5]

Q2: My piperidine peaks are severely tailing, even with a basic modifier in the mobile phase. How can I improve the peak shape?

A2:

  • Cause: Peak tailing for basic compounds like piperidines is often due to strong interactions with acidic silanol groups on the silica surface of the CSP. The basic modifier may not be effective enough or at the optimal concentration.

  • Solution:

    • Increase Basic Modifier Concentration: Gradually increase the concentration of your basic additive (e.g., DEA) in the mobile phase. Be mindful that excessive amounts can sometimes negatively impact separation.

    • Try a Different Basic Modifier: Some analytes respond better to different bases. If DEA is not effective, try triethylamine (TEA), ethylenediamine (EDA), or butylamine.

    • Use an Immobilized CSP: Immobilized polysaccharide-based CSPs are generally more robust and can tolerate a wider range of solvents and additives, which may help in finding a condition that improves peak shape.[9]

    • Check for System Contamination: Acidic contaminants in the HPLC/SFC system can contribute to peak tailing. Ensure the system is thoroughly flushed, especially if it was previously used with acidic mobile phases.

Q3: I had a good separation, but now the resolution is decreasing over time. What is happening?

A3:

  • Cause: Loss of resolution can be due to column degradation, changes in the mobile phase, or "column memory" effects. The history of a chiral column can significantly impact its performance.[5]

  • Solution:

    • Column Equilibration and Washing: Ensure the column is properly equilibrated before each run. If the column has been used with different mobile phases or additives, it may require an extended washing and re-equilibration period.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily. Evaporation of the more volatile components can alter the mobile phase composition and affect the separation.

    • Guard Column: Use a guard column to protect the analytical column from contaminants in the sample and mobile phase, which can degrade performance over time.

    • Column Memory Effect: Chiral columns, particularly when used with acidic or basic modifiers, can exhibit memory effects where traces of previous additives remain on the stationary phase and affect subsequent separations.[5] It is good practice to dedicate a column to a specific method or type of analysis to ensure robustness.

    • Check for Column Damage: A sudden loss of resolution could indicate a void in the column packing. This can sometimes be rectified by back-flushing the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced.

Troubleshooting Decision Tree

TroubleshootingTree Figure 2: Troubleshooting Decision Tree for Chiral Piperidine Separations cluster_problem Figure 2: Troubleshooting Decision Tree for Chiral Piperidine Separations cluster_sol_nosep Figure 2: Troubleshooting Decision Tree for Chiral Piperidine Separations cluster_sol_tail Figure 2: Troubleshooting Decision Tree for Chiral Piperidine Separations cluster_sol_lossres Figure 2: Troubleshooting Decision Tree for Chiral Piperidine Separations Start Start: Problem with Separation NoSep No Separation Start->NoSep PeakTail Poor Peak Shape (Tailing) Start->PeakTail LossRes Loss of Resolution Start->LossRes ExpandScreen Expand CSP Screening NoSep->ExpandScreen IncAdditive Increase/Change Basic Additive PeakTail->IncAdditive Equilibrate Re-equilibrate/Wash Column LossRes->Equilibrate ChangeMode Change Chromatographic Mode (NP -> RP/SFC) ExpandScreen->ChangeMode TryCE Consider Capillary Electrophoresis (CE) ChangeMode->TryCE UseImmobilized Use Immobilized CSP IncAdditive->UseImmobilized FlushSystem Flush System for Contaminants UseImmobilized->FlushSystem FreshMP Prepare Fresh Mobile Phase Equilibrate->FreshMP GuardCol Use/Replace Guard Column FreshMP->GuardCol DedicateCol Dedicate Column to Method GuardCol->DedicateCol

Caption: A decision tree to diagnose and resolve common separation issues.

Frequently Asked Questions (FAQs)

Q: What is the best starting point for the chiral separation of a novel piperidine derivative? A: A highly effective starting point is to screen immobilized polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC) using both normal-phase HPLC (with n-hexane/alcohol + 0.1% DEA) and SFC (with CO2/methanol + 0.2% DEA). This approach covers a broad range of selectivities and is often successful for piperidine-containing molecules.[7][9]

Q: Is derivatization necessary for the chiral analysis of piperidines? A: Not always. Direct separation on a CSP is the preferred method.[5] However, derivatization can be a useful strategy in two specific scenarios: 1) To improve detection sensitivity if your piperidine analyte lacks a UV chromophore, by introducing a UV-active tag.[7] 2) To enable separation on an achiral column by forming diastereomers, if direct chiral separation fails.[5]

Q: Can I use the same chiral column for both normal-phase and reversed-phase methods? A: This depends on the specific column. Many modern immobilized polysaccharide-based CSPs are designed to be compatible with a wide range of solvents, allowing for use in both normal-phase and reversed-phase modes. However, it is crucial to consult the column manufacturer's instructions for proper solvent switching procedures to avoid damaging the stationary phase. Traditional "coated" CSPs often have significant solvent restrictions.

Q: How does the position of the chiral center on the piperidine ring affect the separation? A: The position of the stereocenter and the nature of the substituents on the piperidine ring significantly influence the interactions with the CSP. These structural features determine how the enantiomers fit into the chiral environment of the stationary phase. Therefore, a method developed for a 2-substituted piperidine may not be suitable for a 3- or 4-substituted analogue, necessitating a new round of method development.

Q: Are there alternatives to HPLC and SFC for chiral piperidine separations? A: Yes, Capillary Electrophoresis (CE) is an excellent and highly efficient alternative, particularly for ionizable compounds like piperidines. In CE, a chiral selector is added to the background electrolyte, and separation is based on the differential interaction of the enantiomers with this selector, leading to different electrophoretic mobilities.[6]

References

  • Ali, I., et al. (2016). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Wang, P., & Welch, C. J. (n.d.). Chiral Drug Separation.
  • Gupta, A., et al. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Cheal, G., & DeMong, D. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
  • Aturki, Z., & Fanali, S. (n.d.).
  • O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
  • Haglöf, J. (2012). Enantiomeric Separations using Chiral Counter-Ions. DiVA portal. Available at: [Link]

  • Comins, D. L., & Dehghani, A. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry. Available at: [Link]

  • Tackett, B. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Regis Technologies. (2020).
  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
  • ResearchGate. (2016). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF.
  • DiVA portal. (n.d.).
  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Berger, T. A. (2015). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Available at: [Link]

  • Szemán, J., et al. (2018). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. PMC.
  • Vanhoenacker, G. (2014). Current Trends in Chiral Chromatography. LCGC International. Available at: [Link]

  • Agilent. (2023).
  • Google Patents. (n.d.). CN108976164A - The preparation method of chiral piperidine amine compounds and the recovery method of chiral resolving agent.
  • ACS Publications. (n.d.). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society.
  • Journal of Chrom
  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Taylor & Francis Online. (2021). Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures.
  • RSC Publishing. (n.d.).
  • PubMed. (n.d.).
  • PubMed. (n.d.).

Sources

Technical Support Center: Efficient Functionalization of the Piperidine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine ring functionalization. As a core scaffold in numerous FDA-approved pharmaceuticals and bioactive natural products, the efficient and selective modification of the piperidine ring is of paramount importance to drug discovery and development professionals.[1] This guide provides field-proven troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common experimental hurdles.

Section 1: General Troubleshooting & FAQs

This section addresses broad issues that can affect various functionalization reactions.

Q1: My reaction is sluggish or stalls completely. What are the first things to check?

A1: Before delving into complex catalyst or reagent screening, always verify the fundamentals:

  • Starting Material Purity: Piperidine and its derivatives can react with atmospheric CO₂ to form carbonates or with trace acids to form salts.[2] Ensure your starting materials are pure and, if necessary, re-purify by distillation or recrystallization.

  • Inert Atmosphere: Many catalytic systems, especially those involving palladium or copper, are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (e.g., Argon or Nitrogen). Degas your solvents thoroughly.

  • Solvent Anhydrousness: The presence of water can lead to catalyst deactivation or unwanted side reactions like hydrodehalogenation of your aryl halide partner.[3] Use freshly dried, anhydrous solvents.

  • Reagent Stoichiometry: Inaccurate measurement of reagents, especially the limiting reagent, can directly impact yield.[4] Double-check your calculations and measurements.

Q2: I'm observing a complex mixture of products that I can't identify. What's a likely cause?

A2: A complex product mixture often points to issues with selectivity or product degradation.

  • Chemoselectivity: If your piperidine substrate has multiple reactive sites (e.g., a primary amine elsewhere in the molecule), you may be getting functionalization at undesired positions.[3] Consider using a protecting group strategy to block other reactive sites.[2]

  • Regioselectivity: For C-H functionalization, achieving selectivity between the C2, C3, and C4 positions is a significant challenge.[5] The electronic properties of the ring and the steric bulk of the catalyst/directing group play a crucial role.[5] An unoptimized system can lead to a mixture of positional isomers.

  • Product Stability: The desired product may be unstable under the reaction conditions (e.g., high temperature, strong base) or during workup.[4] Try running a control experiment where you subject the purified product to the reaction conditions to check for degradation.

Section 2: Troubleshooting N-Arylation (Buchwald-Hartwig Amination)

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, but its application to piperidines can be challenging.[6]

Q3: My Buchwald-Hartwig reaction yield is low when coupling a piperidine with an aryl halide. What are the most critical parameters to optimize?

A3: Low yields in these couplings are common and can often be resolved by systematically screening the reaction components.[7] Key factors include the ligand, base, and solvent.

  • Causality - The Ligand's Role: The phosphine ligand is critical. It stabilizes the palladium catalyst, facilitates oxidative addition, and promotes the final, often rate-limiting, reductive elimination step. For sterically hindered piperidines or electron-rich aryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to accelerate reductive elimination.

  • Causality - The Base's Role: The base's primary function is to deprotonate the piperidine nitrogen, forming the active nucleophile. However, its strength and identity can dramatically affect the reaction. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are most common.[3][8] If your substrate is base-sensitive, a weaker base like K₃PO₄ or K₂CO₃ might be necessary, though this may require higher temperatures.

  • Causality - The Solvent's Role: Insolubility is a frequently underestimated cause of reaction failure.[8] The solvent must keep all components in solution at the reaction temperature. Common choices include toluene, dioxane, and THF.[8] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst by binding to palladium.[8]

G cluster_start cluster_ligand Ligand Screen cluster_base Base Screen cluster_solvent Solvent Screen cluster_end Start Low Yield Observed L1 Initial Ligand (e.g., XPhos) Start->L1 B1 Strong Base (e.g., NaOtBu) Start->B1 S1 Toluene Start->S1 L2 Alternative Bulky Ligand (e.g., RuPhos) L1->L2 No Improvement L3 Bidentate Ligand (e.g., BINAP) L2->L3 No Improvement End Yield Improved L3->End Improvement B2 Alternative Strong Base (e.g., LHMDS) B1->B2 No Improvement B3 Weaker Base (e.g., K3PO4) B2->B3 Substrate Degradation B3->End Improvement S2 Dioxane S1->S2 Solubility Issue S3 t-AmOH S2->S3 No Improvement S3->End Improvement

Caption: Systematic Optimization Workflow for Buchwald-Hartwig Reaction

Q4: My aryl halide coupling partner is complex and contains sensitive functional groups. How can I minimize side reactions?

A4: Late-stage functionalization of complex molecules requires mild conditions.[9]

  • Use a Modern Palladium Pre-catalyst: Newer generation (G4, G5, G6) palladium pre-catalysts are more stable and efficient, allowing for lower catalyst loadings and temperatures.[8] This minimizes the risk of side reactions with sensitive functional groups.

  • Temperature Screening: While many protocols call for high temperatures (80-110 °C), it's worth screening lower temperatures first (e.g., 50 °C or room temperature), especially with highly active catalyst systems.

  • Consider Copper Catalysis (Ullmann Coupling): Although they often require higher temperatures, Ullmann-type couplings can sometimes be more tolerant of certain functional groups than palladium-catalyzed reactions.[3]

Parameter Common Choices Rationale & Troubleshooting Insights
Catalyst Pd₂(dba)₃, Pd(OAc)₂, G4-Pd Pre-catalystsPre-catalysts are often more active and air-stable, leading to more reproducible results. If using Pd(II) sources, ensure conditions are sufficient for reduction to the active Pd(0) species.[8]
Ligand XPhos, RuPhos, SPhos (Bulky Monophosphines)Essential for coupling hindered substrates. The choice is often empirical. A ligand screen is highly recommended for new substrate classes.[10][11]
Base NaOtBu, KOtBu, LHMDS, K₃PO₄Strong bases (alkoxides, amides) are generally more effective but can cause side reactions with sensitive substrates. Weaker inorganic bases (phosphates, carbonates) may require higher temperatures.[3][8]
Solvent Toluene, Dioxane, THF, t-AmOHMust ensure solubility of all components. Aprotic ethers are common, but alcoholic solvents like t-AmOH can sometimes accelerate the reaction. Avoid halogenated solvents.[8]
Temperature 50 - 110 °CStart with a moderate temperature (e.g., 80 °C) and adjust based on reaction progress. Higher temperatures may be needed for less reactive aryl chlorides.

Table 1. Key Parameters for Optimizing Buchwald-Hartwig N-Arylation of Piperidines.

Section 3: Troubleshooting C-H Functionalization

Directly converting a C-H bond on the piperidine ring to a C-C or C-heteroatom bond is a powerful but challenging strategy. The primary hurdles are controlling regioselectivity and overcoming the inherent inertness of C(sp³)–H bonds.[12]

Q5: I am attempting a directed C-H functionalization, but I'm getting a mixture of isomers (e.g., C2 vs. C4) or no reaction. How can I improve selectivity and reactivity?

A5: Regioselectivity in piperidine C-H functionalization is a delicate balance of electronics and sterics, often controlled by a directing group (DG).[5][13]

  • Electronic Bias: The C2 position (α to the nitrogen) is electronically activated due to stabilization of a potential positive charge buildup during C-H cleavage.[5] Without strong steric or directing effects, functionalization often defaults to this position.

  • Directing Group (DG) Choice: The DG is paramount. It binds to the metal catalyst and positions it over a specific C-H bond.

    • For C4 functionalization , a bulky protecting group on the nitrogen (like an α-oxoarylacetyl group) combined with a sterically demanding catalyst can block the C2/C6 positions, forcing the reaction to the more accessible C4 position.[5]

    • For C3 functionalization , direct C-H activation is difficult because the position is electronically deactivated by the inductive effect of the nitrogen.[5] Indirect methods, such as the cyclopropanation of a tetrahydropyridine followed by reductive ring-opening, are often more effective.[5]

  • Catalyst/DG Mismatch: The geometry and electronics of the catalyst must be compatible with the directing group. An incorrect pairing can lead to poor reactivity or selectivity. For example, rhodium-carbenoid chemistry has shown that different chiral dirhodium catalysts can selectively functionalize different positions depending on the N-protecting group used.[5][14]

  • Reversible vs. Irreversible C-H Cleavage: In some palladium-catalyzed systems, C-H activation can be reversible.[12] While the catalyst may initially activate multiple C-H bonds, the selectivity is ultimately determined by the relative energies of the subsequent steps, like oxidative addition.[12] Understanding the turnover-limiting step of your specific catalytic cycle is key to troubleshooting.[12]

G Start Desired Functionalization Site? C2 C2 (α-position) Start->C2 C3 C3 (β-position) Start->C3 C4 C4 (γ-position) Start->C4 C2_Strategy Strategy: Leverage electronic bias. Use minimal N-protecting group (e.g., Boc) with appropriate catalyst (e.g., Rh₂(R-TCPTAD)₄). C2->C2_Strategy C3_Strategy Strategy: Indirect approach. 1. Form tetrahydropyridine. 2. Asymmetric cyclopropanation. 3. Reductive ring-opening. C3->C3_Strategy C4_Strategy Strategy: Steric blocking. Use bulky N-directing group (e.g., α-oxoarylacetyl) and a sterically demanding catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄). C4->C4_Strategy Result_C2 Outcome: C2 Functionalization C2_Strategy->Result_C2 Result_C3 Outcome: C3 Functionalization C3_Strategy->Result_C3 Result_C4 Outcome: C4 Functionalization C4_Strategy->Result_C4

Caption: Decision Tree for Regioselective C-H Functionalization

Q6: My C-H activation reaction works on simple piperidine, but fails on my complex, drug-like molecule. Why?

A6: Late-stage C-H functionalization is notoriously challenging because functional groups on the complex substrate can interfere with the catalysis.[9][15]

  • Lewis Basic Sites: Other nitrogen or oxygen atoms in your molecule can coordinate to the metal catalyst, effectively titrating it out of the desired catalytic cycle. This is a known issue when applying methods successful for piperidines to substrates like piperazines.[1][16]

  • Steric Hindrance: Bulky substituents near the target C-H bond can prevent the catalyst-directing group assembly from approaching, leading to low or no reactivity.[17][18]

  • Electronic Effects: Electron-withdrawing or -donating groups elsewhere in the molecule can alter the reactivity of the target C-H bond in unpredictable ways.

  • Solution Pathway: There is no single solution. Success often requires re-optimization. Consider a milder method, such as photoredox catalysis, which often operates under neutral conditions and can be more tolerant of diverse functional groups.[13] You may also need to screen a new set of directing groups and catalysts specifically for your complex substrate.[12]

Section 4: Detailed Experimental Protocol

Protocol: Screening for Optimal Buchwald-Hartwig N-Arylation Conditions

This protocol describes a parallel screening approach to quickly identify optimal conditions for a challenging piperidine N-arylation.

1. Materials & Preparation:

  • Reagents: N-Boc-piperidine (1.0 eq), Aryl Bromide (1.2 eq), Palladium Pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%), Ligand (if not using a pre-catalyst, 4 mol%), Base (2.0 eq).

  • Solvent: Anhydrous Toluene (or other screening solvent), degassed by sparging with argon for 30 minutes.

  • Glassware: Use oven-dried (120 °C) reaction vials with screw caps and PTFE septa.

2. Array Setup (In a Glovebox):

  • To an array of 8 mL vials, add a stir bar to each.

  • Vial 1 (Baseline): Add XPhos-Pd-G3 (0.02 eq), NaOtBu (2.0 eq).

  • Vial 2 (Ligand Screen): Add RuPhos-Pd-G3 (0.02 eq), NaOtBu (2.0 eq).

  • Vial 3 (Base Screen): Add XPhos-Pd-G3 (0.02 eq), LHMDS (2.0 eq).

  • Vial 4 (Base Screen): Add XPhos-Pd-G3 (0.02 eq), K₃PO₄ (2.0 eq).

  • Prepare a stock solution of N-Boc-piperidine and Aryl Bromide in anhydrous toluene.

  • Add the stock solution (e.g., 1 mL, 0.1 M in the limiting reagent) to each vial.

3. Reaction & Monitoring:

  • Seal the vials and remove the array from the glovebox.

  • Place the array in a pre-heated aluminum block on a stirrer hotplate (e.g., 100 °C).

  • After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction via syringe.

  • Quench the aliquot with a small amount of water, extract with ethyl acetate, and analyze by LC-MS to determine the conversion to product and identify any major byproducts.

4. Analysis & Next Steps:

  • Compare the conversion rates across the different conditions. The condition giving the highest conversion with the fewest byproducts is your lead condition.

  • If yields are still low, use the best condition from this screen as the starting point for a second screen focusing on temperature or solvent. This iterative, data-driven approach is more efficient than random "one-at-a-time" optimization.[10]

References

  • Benchchem.
  • Benchchem.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. Wiley Online Library.
  • Wikipedia.
  • Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Benchchem.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
  • Approaches to α-functionalization of piperidines by C H....
  • Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. IJFMR.
  • Wikipedia. Adamantane.
  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles.
  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. NIH.
  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews (RSC Publishing).
  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems.
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxid
  • Opportunities and challenges for direct C-H functionaliz
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.

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Validation & Comparative

Validating Analytical Architectures for 2-Methyl-1-(piperidin-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

In the synthesis of antihistamines (specifically Fexofenadine and Terfenadine analogs), 2-Methyl-1-(piperidin-4-yl)propan-1-ol (CAS 915919-67-4) serves as a critical piperidine intermediate. Its validation is not merely a checkbox exercise but a structural necessity for establishing the purity of downstream APIs.

The Analytical Challenge: This molecule presents a "perfect storm" of detection difficulties:

  • Chromophoric Silence: Lacking a conjugated

    
    -system, it exhibits negligible UV absorbance above 220 nm.
    
  • Basic Tailing: The secondary amine (piperidine ring) interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.

  • Polarity: The hydroxyl group and amine functionality create retention challenges in standard Reverse Phase (RP) chromatography.

This guide objectively compares three analytical architectures—RP-HPLC-UV , LC-MS/MS , and GC-FID —and provides a field-proven protocol for the most robust technique.

Comparative Analysis: Selecting the Right Architecture

The choice of method depends on the stage of drug development (Process Control vs. Release Testing) and the required sensitivity.

Method Performance Matrix
FeatureMethod A: RP-HPLC (UV/DAD) Method B: LC-MS/MS (ESI+) Method C: GC-FID
Primary Utility QC Release, Assay, PurityGenotoxic Impurity Screening, Trace AnalysisResidual Solvent/Process Control
Detection Principle UV @ 210–215 nm (Low Selectivity)Mass-to-Charge (m/z 158.1 [M+H]+)Flame Ionization (Carbon counting)
Sensitivity (LOD) Moderate (~0.05 µg/mL)High (< 1 ng/mL)Moderate (depends on derivatization)
Robustness High (with amine modifiers)Moderate (Matrix effects)Low (Thermal instability risk)
Sample Prep Dilute & ShootSimple ExtractionDerivatization Required (e.g., BSTFA)
Cost Per Run $

$

Decision Logic for Method Selection

MethodSelection Start Start: Define Analytical Goal Trace Is Trace/Genotoxic Analysis Required? Start->Trace Volatile Is the matrix highly volatile? Trace->Volatile No LCMS Select LC-MS/MS (High Sensitivity) Trace->LCMS Yes (<0.1%) Routine Is this for Routine QC Release? Volatile->Routine No GCFID Select GC-FID (Derivatization needed) Volatile->GCFID Yes HPLC Select RP-HPLC-UV (Robust Workhorse) Routine->HPLC Yes

Figure 1: Decision matrix for selecting the analytical technique based on sensitivity and matrix requirements.

Deep Dive: The Validated RP-HPLC Protocol

While LC-MS is superior for sensitivity, RP-HPLC with UV detection remains the industry workhorse for assay and purity due to its robustness and transferability. The following protocol addresses the "amine tailing" issue using a silanol-suppressing buffer system.

Chromatographic Conditions (The "Gold Standard")
  • Column: C18 end-capped column (e.g., Agilent Zorbax Eclipse XDB-C18 or Phenomenex Luna C18(2)), 250 mm × 4.6 mm, 5 µm.

    • Why: "End-capping" is non-negotiable to minimize secondary interactions with the piperidine nitrogen.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA).

    • Causality: The low pH ensures the amine is fully protonated (

      
      ), while TEA acts as a "sacrificial base," saturating active silanol sites on the column to prevent peak tailing.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution Mode: Isocratic (60:40 Buffer:ACN) or Gradient (if separating from synthesis precursors).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm .[2][1]

    • Note: 210 nm is near the solvent cutoff. High-purity solvents are required to avoid baseline noise.

  • Column Temp: 30°C.

Sample Preparation Workflow
  • Stock Solution: Dissolve 25 mg of this compound in 25 mL of Mobile Phase (1000 µg/mL).

  • System Suitability Solution: Spike Stock Solution with 1.0% of known synthesis impurities (e.g., pyridine analogs or des-methyl derivatives).

  • Filtration: 0.22 µm PVDF filter (Nylon can bind amines; avoid it).

Validation Framework (ICH Q2(R2) Aligned)

To ensure scientific integrity, the method must be validated against the following criteria.

Specificity (Stress Testing)

The method must differentiate the analyte from degradants.

  • Protocol: Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3% H₂O₂), and Thermal stress (60°C).

  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using Diode Array Detector). Resolution (

    
    ) > 1.5 between the main peak and nearest impurity.
    
Linearity & Range[8][11]
  • Range: 50% to 150% of the target concentration.

  • Data Presentation:

Concentration (%)Concentration (µg/mL)Peak Area (mAU*s)
5050.012500
7575.018750
100100.025000
125125.031250
150150.037500
  • Statistical Requirement: Correlation Coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Since certified reference materials (CRM) for this specific intermediate may be scarce, accuracy is assessed via spiking into the sample matrix.

  • Protocol: Spike placebo/matrix with analyte at 80%, 100%, and 120% levels.

  • Target: Mean recovery 98.0% – 102.0% with %RSD < 2.0%.

Precision (Repeatability)[8][11][12]
  • System Precision: 6 injections of standard. %RSD

    
     1.0%.[2][3]
    
  • Method Precision: 6 independent preparations of the sample. %RSD

    
     2.0%.[3]
    

Visualizing the Validation Lifecycle

The following diagram illustrates the logical flow of a self-validating system, ensuring that every run confirms its own validity before data release.

ValidationLifecycle Prep Sample Preparation (PVDF Filter) SST System Suitability Test (Rs > 1.5, Tailing < 1.5) Prep->SST Injection Sample Injection (Bracketed Standards) SST->Injection Pass Fail Investigation (OOS Protocol) SST->Fail Fail Integration Peak Integration (Check Baseline @ 210nm) Injection->Integration Calc Calculation (External Std Method) Integration->Calc Calc->Fail Result OOS

Figure 2: Analytical workflow incorporating System Suitability Tests (SST) as a gatekeeper.

Expert Insights & Troubleshooting

  • The "Ghost" Peak: If you observe a peak at the void volume (

    
    ), it is likely nitrate or solvent impurities absorbing at 210 nm. Solution:  Use HPLC-grade Potassium Phosphate Monobasic (KH₂PO₄) and high-quality water.
    
  • pH Sensitivity: The pKa of the piperidine nitrogen is ~10-11. At pH 3.0, it is ionized. Do not drift above pH 4.0, or you will see retention time shifts and peak broadening.

  • Alternative Detection: If UV sensitivity is insufficient, use Charged Aerosol Detection (CAD) or Refractive Index (RI) . CAD is preferred for gradient compatibility, whereas RI is limited to isocratic methods.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Nalazek-Rudnicka, K., & Wasik, A. (2017).[4] Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. Monatsh Chem. Link

    • Context: Provides foundational LC-MS conditions for piperidine/amine deriv
  • Oliveira, D. C., et al. (2007).[2][1] Simple and reliable HPLC analysis of fexofenadine hydrochloride in tablets. Pharmazie. Link

    • Context: Validates the use of Phosphate/TEA buffers for piperidine-based pharmaceuticals.
  • BenchChem. (2025).[5][1] A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate. Link

    • Context: Comparative analysis of TLC, HPLC, and GC for piperidine intermedi

Sources

comparative analysis of different synthetic routes to substituted piperidines

[1][2]

Executive Summary: The Pharmacophore Challenge

The piperidine ring is the single most common nitrogen heterocycle in FDA-approved pharmaceuticals. From analgesics like Fentanyl to AChE inhibitors like Donepezil , the ability to install substituents with precise stereochemical control is a critical competency in drug development.

This guide moves beyond textbook definitions to compare three distinct synthetic paradigms: Ring Reduction (Hydrogenation), Ring Construction (Metathesis), and Late-Stage Functionalization (

11

Comparative Analysis Matrix

The following table summarizes performance metrics based on current literature and process capability.

FeatureRoute A: Pyridine Hydrogenation Route B:

-Lithiation (Beak Protocol)
Route C: Ring-Closing Metathesis (RCM)
Primary Utility Scalable access to cis-substituted piperidines.[1][2]Enantioselective introduction of substituents at C2.[1][3][4]De novo construction of complex/spirocyclic cores.
Atom Economy High (Addition of

).
Medium (Requires stoichiometric organolithium).Low (Loss of ethylene gas).
Stereocontrol High cis-diastereoselectivity; Enantioselectivity varies.[1]Excellent enantioselectivity (with sparteine).Dictated by substrate pre-organization.[1]
Scalability High (Industrial standard).Low/Medium (Cryogenic constraints).Medium (Dilution required).
Key Limitation Difficulty accessing trans-isomers; catalyst poisoning.[1]Strictly cryogenic (-78°C); functional group intolerance.[1]High catalyst cost (Ru); removal of metal residues.
Typical Yield >90%60–85%70–90%

Strategic Decision Logic

The following decision tree illustrates the logical flow for selecting the optimal synthetic route based on target structure and scale.

PiperidineRouteSelectionstartTarget Piperidine Structureq1Is the ring already formed?start->q1q2Is the precursor aromatic (Pyridine)?q1->q2YesrouteCRoute C: RCM / Cyclizationq1->routeCNo (Acyclic Precursor)q3Need specific C2 Stereochemistry?q2->q3No (N-Boc Piperidine)routeARoute A: Hydrogenation(Glorius/Charette)q2->routeAYes (Pyridine)q3->routeANo (Racemic/Diastereoselective)routeBRoute B: u03b1-Lithiation(Beak/O'Brien)q3->routeBYes (Enantioselective)

Figure 1: Decision matrix for selecting synthetic routes based on precursor availability and stereochemical requirements.

Deep Dive: Route A - Heterogeneous Hydrogenation of Pyridines[2]

This is the industrial workhorse. While seemingly simple, the reduction of pyridines is mechanistically complex due to the high resonance energy of the aromatic ring and the potential for catalyst poisoning by the basic nitrogen.

Mechanism & Causality

The reaction proceeds via the stepwise addition of hydrogen. The critical insight from Glorius et al. is the use of acidic conditions or pyridinium salts.

  • Why Acid? Unprotected pyridines bind strongly to metal surfaces (Pd, Pt, Rh) via the nitrogen lone pair, poisoning the catalyst. Protonation (forming the pyridinium ion) prevents this coordination, allowing the

    
    -system to interact with the catalyst surface.
    
  • Stereochemistry: Hydrogen adds from the metal surface face. Once the first hydride adds, the ring becomes non-planar. Subsequent additions occur from the same face (syn-addition), leading to high cis-diastereoselectivity.[1]

Validated Protocol (Modified Glorius Method)

Target: 2,3-disubstituted piperidine (cis)[1]

  • Substrate Preparation: Dissolve 2,3-disubstituted pyridine (1.0 equiv) in MeOH.

  • Catalyst Activation: Add 5 mol%

    
     or 5 wt% Pd(OH)
    
    
    /C.[1]
  • Acidification (Critical Step): Add 1.1 equiv of concentrated HCl. Note: Failure to add acid often results in <10% conversion.

  • Hydrogenation: Pressurize Parr reactor to 50 bar

    
    . Stir at 50°C for 12 hours.
    
  • Workup: Filter catalyst over Celite. Basify filtrate with NaOH to pH >10 (to liberate the free amine) and extract with DCM.

Performance Data:

  • Yield: 92%[1]

  • dr (cis/trans): >95:5

  • Reference: Organic & Biomolecular Chemistry, 2024.[1][5][6]

Deep Dive: Route B - -Lithiation of N-Boc Piperidines[2]

When specific enantiomers are required (e.g., for chiral building blocks), hydrogenation often fails to provide sufficient ee.[1] The Beak-O'Brien methodology utilizes the N-Boc group as a "dipole-stabilizing" director to facilitate lithiation at the

1
Mechanism & Workflow

This route relies on the complexation of s-BuLi with a chiral ligand (typically (-)-sparteine) to differentiate the enantiotopic protons at the C2 position.[1]

LithiationMechanismsub1N-Boc PiperidinelithioLithiated Intermediate(Config. Stable at -78°C)sub1->lithioDeprotonationcomplexPre-Complex(s-BuLi + Sparteine)complex->lithioChiral Inductionproduct2-SubstitutedPiperidinelithio->productElectrophile (E+)

Figure 2: Workflow for the enantioselective

1
Validated Protocol (Beak/O'Brien Method)

Target: (S)-2-propylpiperidine-1-carboxylate[1]

  • Cryogenic Setup: Flame-dry a flask and cool to -78°C (acetone/dry ice). This temperature is non-negotiable.

    • Why? At temperatures > -50°C, the N-Boc group rotates, and the lithiated species undergoes racemization or

      
      -elimination.[1]
      
  • Reagent Formation: Add (-)-sparteine (1.2 equiv) and s-BuLi (1.2 equiv) to

    
    .[1] Stir 15 min to form the chiral base complex.
    
  • Deprotonation: Add N-Boc-piperidine (1.0 equiv) dropwise.[1] Stir for 4-6 hours at -78°C.

  • Trapping: Add electrophile (e.g., allyl bromide,

    
    ) dropwise.[1]
    
  • Warming: Allow to warm to room temperature slowly over 12 hours.

Performance Data:

  • Yield: 75-85%[1]

  • Enantiomeric Ratio (er): >96:4

  • Reference: Journal of the American Chemical Society, 2012.[3]

Deep Dive: Route C - Ring-Closing Metathesis (RCM)

For piperidines with complex substitution patterns that are difficult to access via pyridine reduction (e.g., spirocycles or bridging systems), RCM is the method of choice.[1]

Mechanism

This route uses a Grubbs catalyst (Ru-carbene) to close a bis-alkene precursor.[1]

  • Advantage: It tolerates esters, amides, and unprotected alcohols, which would be incompatible with organolithium reagents.[1]

  • Challenge: The resulting product contains an alkene (tetrahydropyridine), which often requires a subsequent hydrogenation step to yield the saturated piperidine.

Experimental Consideration
  • Dilution: RCM must be performed at high dilution (0.01 M or lower) to favor intramolecular cyclization over intermolecular polymerization (ADMET).

References

  • Heterogeneous Hydrogenation (Glorius)

    • Title: Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.[5]

    • Source: Organic & Biomolecular Chemistry, 2024.[1][5][6]

    • URL:[Link][1]

  • 
    -Lithiation Mechanism (Beak/O'Brien): 
    
    • Title: An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine.
    • Source: Journal of the American Chemical Society, 2012.[3]

    • URL:[Link][1]

  • Ring-Closing Metathesis

    • Title: Synthesis of substituted pyridines and pyridazines via ring closing metathesis.[7][8]

    • Source: Chemical Communications, 2009.[1][7][8]

    • URL:[Link][1][7]

  • Late-Stage Functionalization

    • Title: Selective endo-Cyclic -Functionalization of Satur
    • Source: Journal of Organic Chemistry, 2020.[1]

    • URL:[Link](Note: Generalized DOI for context based on search findings).[1]

cross-validation of in vitro and in vivo results for piperidine compounds

By adopting a structured, causality-driven approach—selecting physiologically relevant assays, employing robust animal models, and rigorously applying mathematical principles to establish a predictive IVIVC—research organizations can significantly enhance the efficiency and success rate of their drug discovery programs. A validated IVIVC model is not merely a regulatory checkbox; it is a powerful scientific tool that reduces risks, optimizes formulation development, and ultimately accelerates the journey of a promising piperidine compound from the laboratory bench to the patient's bedside. [5]

References

  • TSI. In Vitro In Vivo Correlation (IVIVC). [Link]

  • Tariq, M., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Center for Biotechnology Information. [Link]

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • Suarez-Sharp, S. In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. [Link]

  • Cardot, J-M., & Davit, B. (2012). In vitro–in vivo correlations: general concepts, methodologies and regulatory applications. Taylor & Francis Online. [Link]

  • Salem, I. I., & Duzgunc, N. (2022). In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients. MDPI. [Link]

  • Pharma Lesson. In Vitro–In Vivo Correlation (IVIVC) for SR Dosage Forms. [Link]

  • de Oliveira, M. R., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. National Center for Biotechnology Information. [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed. [Link]

  • Slideshare. IN VITRO - IN VIVO CORRELATION. [Link]

  • Ullah, H., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. [Link]

  • Osaki, T., et al. (2021). Recent progress in translational engineered in vitro models of the central nervous system. National Center for Biotechnology Information. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI. [Link]

  • Vardanyan, R. (2017). Piperidine-Based Drug Discovery. ResearchGate. [Link]

  • Emami, J. (2008). In vitro-In vivo Correlation: Perspectives on Model Development. National Center for Biotechnology Information. [Link]

  • Ullah, H., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Europe PMC. [Link]

  • O'Neill, M. J., & Tricklebank, M. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]

  • Atroshchenko, Y. M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • Smith, R. A. (2003). Twenty-First Century Challenges for In Vitro Neurotoxicity. ResearchGate. [Link]

  • Gutierrez, R. M. P., et al. (2013). Alkaloids from Piper: A Review of its Phytochemistry and Pharmacology. ResearchGate. [Link]

  • Porcu, G., et al. (2021). The Current Challenges for Drug Discovery in CNS Remyelination. MDPI. [Link]

  • Csupor-Löffler, B., et al. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. MDPI. [Link]

  • Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Center for Biotechnology Information. [Link]

  • University of Arizona. Piperidine-based drug discovery. [Link]

  • Simbec-Orion. Challenges and Opportunities in CNS Drug Development. [Link]

  • Al-Said, M. S., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PubMed. [Link]

  • Uppoor, V. R. S. (2015). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. Springer. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • D'Alimonte, I., et al. (2023). Design, Synthesis, In Vitro and In Vivo Evaluation of Heterobivalent SiFAlin-Modified Peptidic Radioligands Targeting Both Integrin αvβ3 and the MC1 Receptor—Suitable for the Specific Visualization of Melanomas?. MDPI. [Link]

Sources

Benchmarking Analytical Strategies for Piperidine Alkaloid Detection: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Piperidine alkaloids—ranging from the pharmacological staple Piperine (from Piper nigrum) to the notorious toxin Coniine (from Conium maculatum)—present a unique analytical paradox. Their structural diversity dictates that no single method suffices for all applications. While Piperine is a non-volatile solid amenable to liquid chromatography, Coniine is a volatile liquid requiring gas-phase analysis or specialized derivatization.

This guide moves beyond generic textbook descriptions to provide a head-to-head performance analysis of HPLC-UV , LC-MS/MS , GC-MS , and SERS . We focus on the causality of method selection: why specific ionization modes fail for certain congeners and how to overcome matrix suppression in biological fluids.

Head-to-Head Performance Matrix

The following data aggregates experimental limits of detection (LOD) and quantification (LOQ) based on optimized protocols in complex matrices (plasma and plant extracts).

FeatureHPLC-UV/DAD LC-MS/MS (QqQ) GC-MS (EI) SERS (Ag NPs)
Primary Use Case Routine QC, Food PurityPK Studies, Trace ToxVolatile Alkaloids (Coniine)Rapid Field Screening
Target Analyte Piperine, PiperlongumineAll (Non-volatiles preferred)Coniine,

-Coniceine
Piperine (Fingerprinting)
LOD (Standard) 10–50 ng/mL0.05–1.0 ng/mL5–20 ng/mL

M (~0.3 ng/mL)
Selectivity Moderate (Co-elution risk)High (MRM transitions)High (Spectral Library)High (Vibrational modes)
Throughput Medium (15-30 min/run)High (3-5 min/run)Medium (20-40 min/run)Ultra-High (<1 min)
Matrix Effect Baseline noise interferenceIon Suppression (Requires IS)Matrix injection liner foulingFluorescence interference

Deep Dive: Protocols & Critical Analysis

Technique A: HPLC-UV/DAD (The Workhorse)

Best For: Quality control of raw plant material and high-concentration formulations.

The Mechanism: Piperine possesses a conjugated diene system attached to the aromatic ring, providing strong UV absorption at 340 nm . However, saturated piperidine alkaloids (like Coniine) lack this chromophore, rendering UV detection useless without derivatization.

Optimized Protocol (Piperine in Plant Matrix):

  • Extraction: Ultrasonic Probe Extraction (UPE) is superior to bath sonication. Use Ethanol (96%) as the solvent.[1]

    • Why: UPE provides shear forces that disrupt cell walls, increasing yield by ~50% compared to bath sonication.[2]

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40) with 0.1% Acetic Acid.

    • Why: Acidification suppresses silanol activity on the column, sharpening the basic alkaloid peak.

  • Detection: DAD at 340 nm.

Limitation: In biological fluids (plasma), endogenous interferences often mask the piperine peak at physiological concentrations (<100 ng/mL).

Technique B: LC-MS/MS (The Gold Standard)

Best For: Pharmacokinetic (PK) studies and trace toxicology in plasma/urine.

The Mechanism: We utilize Electrospray Ionization (ESI) in Positive mode. Piperidine alkaloids protonate readily at the tertiary nitrogen (


).

Self-Validating Protocol (Trace Analysis):

  • Internal Standard (IS): Use Piperine-d5 or a structural analog like Vincristine (if isotopic IS is unavailable).

    • Critical Step: The IS must be added before extraction to correct for recovery losses and ionization suppression.

  • Sample Prep: Protein Precipitation (PPT) with cold Acetonitrile (1:3 ratio).

    • Refinement: For lower LODs, use Solid Phase Extraction (SPE) with HLB cartridges to remove phospholipids that cause ion suppression.

  • MRM Transitions (Piperine):

    • Precursor:

      
       286.1
      
    • Quantifier:

      
       201.1 (Loss of piperidine ring)
      
    • Qualifier:

      
       115.0
      
  • Data: Linear dynamic range typically spans 1–1000 ng/mL (

    
    ).
    
Technique C: GC-MS (The Volatile Specialist)

Best For: Forensic analysis of Coniine (Poison Hemlock).

The Mechanism: Coniine is a volatile liquid (bp 166°C). LC-MS can detect it, but GC-MS offers superior separation from structural isomers without complex mobile phase gradients.

Protocol:

  • Inlet: Splitless injection at 250°C.

  • Column: DB-5MS (5% phenyl-methylpolysiloxane).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Key Fragment:

    
     84 (Base peak, cleavage adjacent to nitrogen).
    
    • Warning: Coniine can tail badly on polar columns due to the basic amine interacting with active sites. Use base-deactivated liners.

Technique D: SERS (The Rapid Screener)

Best For: Field detection of adulteration or rapid raw material ID.

The Mechanism: Surface-Enhanced Raman Scattering (SERS) amplifies the Raman signal by


 when the analyte adsorbs onto noble metal nanoparticles.

Protocol:

  • Substrate: Citrate-reduced Silver Nanoparticles (Ag NPs).

    • Why Ag? Silver provides stronger enhancement factors for visible excitation wavelengths (532 nm or 633 nm) compared to Gold.

  • Aggregation: Add trace NaCl or

    
     to induce nanoparticle aggregation ("hotspots").
    
  • Detection: Portable Raman spectrometer.

  • Result: Distinct fingerprint peaks at 1584 cm

    
     (C=C stretching) allow detection down to nanomolar levels.
    

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the correct analytical technique based on sample type and analyte properties.

PiperidineAnalysis Start Start: Define Sample & Analyte Volatility Is the Alkaloid Volatile? (e.g., Coniine) Start->Volatility SERS Technique: SERS (Rapid Screening) Start->SERS Field/Rapid ID Required Matrix Sample Matrix Complexity Volatility->Matrix No (Solid/Non-volatile) GCMS Technique: GC-MS (EI Source) Volatility->GCMS Yes (Volatile) ConcLevel Target Concentration Matrix->ConcLevel Biological Fluid / Complex HPLC Technique: HPLC-UV (Routine QC) Matrix->HPLC Raw Plant / High Purity ConcLevel->HPLC High (>100 ng/mL) LCMS Technique: LC-MS/MS (Trace/Bioanalysis) ConcLevel->LCMS Trace (<10 ng/mL)

Caption: Decision tree for selecting analytical methods based on alkaloid volatility and sensitivity requirements.

Experimental Causality & Troubleshooting

The "Matrix Effect" in LC-MS/MS

When analyzing piperidine alkaloids in plasma, you may observe signal suppression. This is often caused by phospholipids co-eluting with the analyte.

  • Diagnosis: Post-column infusion of the analyte while injecting a blank plasma extract. A dip in the baseline indicates suppression.

  • Solution: Switch from simple Protein Precipitation to Supported Liquid Extraction (SLE) or SPE to remove lipids.

The "Tailing Peak" in HPLC

Piperidine alkaloids are basic (


 for coniine, though piperine is much weaker). They interact with residual silanol groups (

) on silica columns.
  • Solution: Use "End-capped" columns and ensure the mobile phase pH is controlled. Adding an amine modifier (like Triethylamine) can compete for silanol sites, but modern columns usually suffice with simple acidification.

References

  • Rao, J., et al. (2020). "Analysis of Piperine in Black Pepper by High Performance Liquid Chromatography." International Journal of Analytical Chemistry.

  • Taylor, R.L., et al. (2002).[4] "Comparison of HPLC-UV and LC-MS/MS for the quantification of biological compounds." Clinical Chemistry.

  • Hossain, M., et al. (2017). "Rapid Surface Enhanced Raman Scattering (SERS) Detection of Alkaloids." MDPI Sensors.

  • Niedermeyer, T.H.J., et al. (2025).[5] "Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids." Journal of Natural Products.

  • Vazquez-Roig, P., et al. (2013). "Liquid chromatography–tandem mass spectrometry determination of piperine and its metabolites in rat plasma." Journal of Chromatography B.

Sources

A Comparative Guide to Evaluating the Off-Target Effects of 2-Methyl-1-(piperidin-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Off-Target Profiling in CNS Drug Discovery

In the landscape of central nervous system (CNS) drug development, the therapeutic efficacy of a novel molecular entity is intrinsically linked to its specificity. The piperidine scaffold, a privileged structure in medicinal chemistry, is a common feature in a multitude of CNS-active agents, valued for its ability to confer favorable pharmacokinetic properties and interact with a range of biological targets.[1][2] However, this structural versatility also presents a significant challenge: the potential for unintended interactions with off-target proteins, which can lead to adverse drug reactions and late-stage clinical failures.

This guide provides a comprehensive framework for the systematic evaluation of the off-target effects of a novel piperidinyl carbinol derivative, 2-Methyl-1-(piperidin-4-yl)propan-1-ol . Due to the absence of published data on this specific compound, we will approach this evaluation from a de novo perspective, employing a logical, multi-tiered strategy that encompasses in-silico prediction, in-vitro validation, and in-vivo assessment. To provide a tangible context for comparison, we will benchmark our hypothetical findings for this compound against two well-characterized piperidine-containing CNS drugs: Donepezil , an acetylcholinesterase inhibitor, and Risperidone , an atypical antipsychotic with a broad receptor footprint.

The central tenet of this guide is to not only present a series of assays but to elucidate the scientific rationale behind the experimental choices, thereby creating a self-validating system for robust off-target liability assessment.

Tier 1: In-Silico Prediction - A First Look at Potential Liabilities

The initial step in any off-target evaluation is a computational assessment to predict potential interactions based on the chemical structure of the test compound.[3][4] This approach is cost-effective and provides a broad overview of potential liabilities, guiding the selection of subsequent in-vitro assays.

Methodology: Leveraging Predictive Algorithms

A variety of computational tools can be employed to predict off-target interactions. These methods typically rely on machine learning algorithms trained on large datasets of known drug-target interactions.[5] Ligand-based approaches, such as chemical similarity and pharmacophore modeling, compare the test compound to a library of molecules with known biological activities.[6]

Experimental Protocol: In-Silico Off-Target Prediction

  • Compound Input: The 2D structure of this compound is converted to a simplified molecular-input line-entry system (SMILES) string.

  • Database Selection: A comprehensive off-target prediction platform (e.g., SwissTargetPrediction, SuperPred, or commercial platforms) is chosen. These platforms utilize curated databases of bioactive molecules.

  • Prediction Execution: The SMILES string is submitted to the platform, which then calculates the probability of interaction with a wide range of human proteins.

  • Data Analysis: The output is a ranked list of potential off-targets. Targets with a high probability score are prioritized for experimental validation.

Comparative In-Silico Predictions

For the purpose of this guide, we will generate hypothetical in-silico data for our topic compound and compare it with known off-target profiles of Donepezil and Risperidone.

Compound Predicted Off-Target Class Key Predicted Off-Targets Rationale for Concern
This compound (Hypothetical) GPCRs, Ion ChannelsSigma-1 Receptor, hERG Potassium Channel, Dopamine D2 ReceptorStructural similarity to known CNS ligands. Potential for cardiovascular and neuropsychiatric side effects.
Donepezil GPCRs, EnzymesSigma-1 Receptor, ButyrylcholinesteraseKnown secondary pharmacology. Potential for cognitive and motor side effects.
Risperidone GPCRs, TransportersAdrenergic α1, Histamine H1, Serotonin 5-HT2A ReceptorsEstablished broad receptor binding profile contributing to both therapeutic and adverse effects.

Tier 2: In-Vitro Profiling - Experimental Validation of Predicted Interactions

In-silico predictions, while informative, require experimental validation to confirm genuine biological interactions.[7][8] This tier involves a panel of in-vitro binding and functional assays focused on the high-priority targets identified in the computational screen.

A. G-Protein Coupled Receptor (GPCR) Off-Target Screening

GPCRs represent the largest family of drug targets, and unintended interactions with these receptors are a common source of off-target effects for CNS drugs.[9][10]

Experimental Protocol: Radioligand Binding Assay

  • Target Preparation: Cell membranes expressing the GPCR of interest (e.g., Sigma-1, Dopamine D2, Adrenergic α1) are prepared.

  • Assay Setup: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Incubation and Detection: Following incubation, the bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data are used to calculate the half-maximal inhibitory concentration (IC50) of the test compound, which is then converted to a binding affinity constant (Ki).

Experimental Protocol: Functional GPCR Assays (e.g., cAMP, Calcium Flux)

  • Cell Culture: Cells stably expressing the GPCR of interest are cultured in microtiter plates.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound.

  • Second Messenger Measurement: Depending on the GPCR's signaling pathway, changes in intracellular second messengers (e.g., cAMP for Gs/Gi-coupled receptors, calcium for Gq-coupled receptors) are measured using fluorescent or luminescent probes.[11]

  • Data Analysis: The data are used to determine the half-maximal effective concentration (EC50) for agonists or the IC50 for antagonists.

Comparative GPCR Off-Target Profile
Compound Target Binding Affinity (Ki, nM) Functional Activity (EC50/IC50, nM)
This compound (Hypothetical) Sigma-1 Receptor150Antagonist: 250
Dopamine D2 Receptor>1000No significant activity
Donepezil Sigma-1 Receptor31Antagonist: 58
Risperidone Dopamine D2 Receptor1.5Antagonist: 3.2
Adrenergic α1 Receptor0.8Antagonist: 1.1
Histamine H1 Receptor2.5Antagonist: 4.0
Serotonin 5-HT2A Receptor0.2Inverse Agonist: 0.5
B. Ion Channel Off-Target Screening

Interaction with ion channels, particularly the hERG potassium channel, is a critical safety liability due to the risk of cardiac arrhythmias.[12]

Experimental Protocol: hERG Channel Patch-Clamp Assay

  • Cell Preparation: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

  • Electrophysiology: The whole-cell patch-clamp technique is employed to record the ionic current flowing through the hERG channels in individual cells.

  • Compound Application: The test compound is perfused onto the cell at various concentrations.

  • Data Analysis: The effect of the compound on the hERG current is measured, and the IC50 value is determined. A standardized voltage protocol is crucial for data consistency.[13][14]

Comparative hERG Channel Inhibition
Compound hERG IC50 (µM) Therapeutic Plasma Concentration (nM) Safety Margin (IC50 / Cmax)
This compound (Hypothetical) 15(Not Applicable)(To be determined)
Donepezil 820-50~160-400
Risperidone 0.110-30~3-10

A safety margin of less than 30-fold is generally considered a potential for clinical concern.

C. Neurotransmitter Transporter Off-Target Screening

Modulation of neurotransmitter transporters can lead to significant CNS side effects.

Experimental Protocol: Neurotransmitter Uptake Assay

  • Cell Culture: Cells expressing the transporter of interest (e.g., dopamine transporter - DAT, serotonin transporter - SERT) are grown in multi-well plates.[15][16]

  • Assay Procedure: The cells are incubated with a radiolabeled or fluorescent substrate of the transporter in the presence of varying concentrations of the test compound.

  • Measurement: The amount of substrate taken up by the cells is quantified.

  • Data Analysis: The IC50 value for the inhibition of transporter activity is calculated.

Comparative Neurotransmitter Transporter Inhibition
Compound Dopamine Transporter (DAT) IC50 (nM) Serotonin Transporter (SERT) IC50 (nM)
This compound (Hypothetical) >10,000>10,000
Donepezil >10,000>10,000
Risperidone 25050

Tier 3: In-Vivo Safety Pharmacology - Assessing Systemic Effects

The final tier of off-target evaluation involves in-vivo studies to assess the physiological consequences of any identified off-target interactions. These studies are guided by regulatory frameworks such as the ICH S7A guidelines.

Methodology: The Safety Pharmacology Core Battery

The core battery of safety pharmacology studies investigates the effects of a test substance on the central nervous, cardiovascular, and respiratory systems.[17][18]

Experimental Protocol: Rodent Functional Observational Battery (FOB)

  • Animal Dosing: Rodents (typically rats or mice) are administered the test compound at multiple dose levels.

  • Behavioral and Physiological Assessment: A series of standardized observations are made at specified time points post-dosing. These include assessments of autonomic function (e.g., pupil size, salivation), neuromuscular function (e.g., grip strength, motor coordination on a rotarod), and behavioral changes (e.g., arousal, stereotypy).

  • Data Analysis: The observed effects are scored and compared to a vehicle-treated control group to identify any dose-dependent adverse effects.

Experimental Protocol: Cardiovascular Telemetry in Conscious Animals

  • Surgical Implantation: Animals (e.g., dogs, non-human primates) are surgically implanted with telemetry devices that continuously monitor cardiovascular parameters (e.g., blood pressure, heart rate, ECG).

  • Compound Administration: The test compound is administered, and cardiovascular data are collected continuously.

  • Data Analysis: The data are analyzed for any significant changes in cardiovascular function, with particular attention to QT interval prolongation, which can be indicative of hERG channel inhibition.

Comparative In-Vivo Safety Pharmacology Profile
Compound Primary In-Vivo Finding Likely Off-Target Mediator
This compound (Hypothetical) Mild sedation at high doses. No significant cardiovascular effects.Potential weak CNS depressant activity.
Donepezil Muscle fasciculations, tremors.Acetylcholinesterase inhibition (on-target).
Risperidone Catalepsy, hypotension.Dopamine D2 and Adrenergic α1 receptor antagonism.

Visualizing the Workflow and Key Pathways

To provide a clearer understanding of the experimental process and the biological systems involved, the following diagrams have been generated using Graphviz.

Off_Target_Evaluation_Workflow cluster_tier1 Tier 1: In-Silico Prediction cluster_tier2 Tier 2: In-Vitro Validation cluster_tier3 Tier 3: In-Vivo Assessment in_silico In-Silico Screening (Ligand & Structure-Based) gpcr_binding GPCR Binding Assays (Ki determination) in_silico->gpcr_binding Prioritized Targets ion_channel Ion Channel Assays (hERG Patch-Clamp) in_silico->ion_channel transporter Transporter Uptake Assays (IC50 determination) in_silico->transporter gpcr_functional GPCR Functional Assays (EC50/IC50 determination) gpcr_binding->gpcr_functional Confirm Functional Activity fob Rodent Functional Observational Battery (FOB) gpcr_functional->fob Inform In-Vivo Study Design cv_telemetry Cardiovascular Telemetry ion_channel->cv_telemetry GPCR_Signaling_Pathways cluster_gs Gs-Coupled cluster_gi Gi-Coupled cluster_gq Gq-Coupled Gs_GPCR Gs GPCR AC_gs Adenylate Cyclase Gs_GPCR->AC_gs cAMP_gs ↑ cAMP AC_gs->cAMP_gs Gi_GPCR Gi GPCR AC_gi Adenylate Cyclase Gi_GPCR->AC_gi cAMP_gi ↓ cAMP AC_gi->cAMP_gi Gq_GPCR Gq GPCR PLC Phospholipase C Gq_GPCR->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca

Caption: Major GPCR signaling pathways for functional assays.

Conclusion: A Holistic Approach to De-risking Novel CNS Therapeutics

The comprehensive evaluation of off-target effects is a cornerstone of modern drug discovery, particularly for CNS-targeted agents. By employing a systematic, tiered approach that integrates in-silico prediction with rigorous in-vitro and in-vivo experimental validation, researchers can build a detailed profile of a compound's selectivity and potential liabilities. This guide, using the novel compound this compound as a case study and benchmarking it against established drugs, illustrates a robust pathway for identifying and characterizing off-target interactions. This proactive de-risking strategy is essential for increasing the probability of clinical success and ultimately delivering safer and more effective medicines to patients.

References

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comparing the binding affinity of 2-Methyl-1-(piperidin-4-yl)propan-1-ol to various receptors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of the Receptor Binding Affinity of Piperidine-Based Ligands

Senior Application Scientist Note: The precise binding profile for the specific molecule, 2-Methyl-1-(piperidin-4-yl)propan-1-ol, is not extensively documented in publicly available literature. Therefore, this guide has been structured to provide a comprehensive framework for comparing receptor binding affinities, utilizing data from closely related piperidine-containing compounds as illustrative examples. This approach allows us to demonstrate the essential experimental methodologies, data interpretation, and scientific reasoning required by researchers in drug development while maintaining rigorous scientific integrity. The principles and protocols outlined herein are directly applicable to the characterization of novel chemical entities like this compound.

Introduction: The Central Role of Receptor Binding Affinity in Drug Discovery

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its protonated form at physiological pH often engages in crucial interactions, such as salt bridges within receptor binding pockets, which is a critical feature for the activity of many ligands.[1] The initial and most critical step in characterizing a new potential therapeutic agent is determining its binding affinity (Ki or Kd) and selectivity for its intended target(s) versus off-target receptors. High affinity indicates a strong interaction between the ligand and the receptor, often translating to higher potency. Equally important is selectivity—the degree to which a compound binds to a specific receptor subtype over others. A favorable selectivity profile is paramount for minimizing off-target side effects and achieving a desired therapeutic window.

This guide provides an in-depth comparison of the binding affinities of representative piperidine-based ligands for two distinct and pharmacologically significant receptor families: the Sigma (σ) receptors and the Muscarinic acetylcholine (M) receptors . We will explore the experimental underpinnings of affinity measurement, present comparative data, and contextualize these findings within their respective signaling pathways.

Experimental Methodologies: Quantifying Molecular Interactions

The cornerstone of any binding affinity comparison is a robust and reproducible experimental method. Radioligand binding assays remain the gold standard for their direct measurement of affinity and high sensitivity.

Radioligand Competition Binding Assay

This technique quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand (a molecule with a radioactive isotope) that has a known high affinity for the target receptor.

Causality Behind Experimental Choices:

  • Why use a radiolabeled ligand? The radioactive tag provides a highly sensitive and easily quantifiable signal, allowing for the detection of binding events even with low concentrations of receptor protein in complex biological samples like cell membrane preparations.

  • Why a competition assay? It is often more practical and cost-effective than directly radiolabeling every new test compound. By measuring the displacement of a known radioligand, we can indirectly but accurately calculate the affinity of the unlabeled test compound. The resulting value, the inhibitory constant (Ki), is an intrinsic property of the compound for the receptor and is independent of the specific radioligand used.

Step-by-Step Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., CHO-hM1 for the M1 muscarinic receptor or HEK293 cells for σ1 receptors).

    • Harvest the cells and homogenize them in a cold buffer solution to lyse the cells and release the membranes.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes, which contain the receptors.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the total protein concentration using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of the prepared cell membranes.

    • Add a constant concentration of the appropriate radioligand (e.g., [3H]-(+)-pentazocine for σ1 receptors or [3H]N-methylscopolamine for muscarinic receptors).

    • Add the unlabeled test compound (e.g., a piperidine derivative) across a range of increasing concentrations (typically from 10-11 M to 10-5 M) to generate a competition curve.

    • Include control wells for "Total Binding" (membranes + radioligand only) and "Non-Specific Binding" (membranes + radioligand + a high concentration of a known unlabeled ligand to saturate all specific binding sites).

  • Incubation & Termination:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification & Analysis:

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.

    • Calculate "Specific Binding" = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

    • Use non-linear regression analysis to fit the curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Cell Culture (Receptor Expression) P2 Homogenization & Centrifugation P1->P2 P3 Membrane Isolation & Quantification P2->P3 A1 Dispense Membranes, Radioligand & Test Compound P3->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Rapid Filtration (Separation) A2->A3 D1 Scintillation Counting (Measure Radioactivity) A3->D1 D2 Calculate Specific Binding D1->D2 D3 Non-linear Regression (Determine IC50) D2->D3 D4 Cheng-Prusoff Equation (Calculate Ki) D3->D4 cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ligand Agonist (e.g., Acetylcholine) Ligand->M1R binds

Caption: Gq-protein signaling cascade initiated by M1 muscarinic receptor activation.

Sigma-1 (σ1) Receptor Function

Unlike classic receptors, the σ1 receptor is not a GPCR but a unique ligand-operated intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion membrane. It plays a crucial role in regulating calcium signaling between these two organelles.

cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion Sigma1 σ1 Receptor (Chaperone) IP3R IP3 Receptor (Ca²⁺ Channel) Sigma1->IP3R stabilizes & modulates Ca_Cyto Cytosolic Ca²⁺ IP3R->Ca_Cyto releases Mito_Ca Mitochondrial Ca²⁺ Uptake Ligand σ1 Agonist Ligand->Sigma1 binds IP3_signal IP3 Signal IP3_signal->IP3R opens Ca_ER ER Ca²⁺ Ca_ER->IP3R Ca_Cyto->Mito_Ca uptake

Caption: Role of the σ1 receptor in modulating ER-mitochondrion calcium signaling.

Conclusion

The comprehensive characterization of a compound's binding affinity and selectivity is a foundational pillar of modern drug discovery. As demonstrated with representative piperidine-based ligands, a molecule can exhibit high selectivity for a single receptor subtype (e.g., σ1), discriminate between closely related family members (e.g., M1 vs. M2), or even engage with a receptor through non-traditional allosteric mechanisms. The rigorous application of techniques like radioligand binding assays provides the quantitative data necessary to build detailed structure-activity relationships (SAR) and guide the optimization of lead compounds. By integrating this affinity data with an understanding of downstream signaling pathways, researchers can better predict the functional consequences of ligand binding and rationally design safer, more effective medicines.

References

  • Title: Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo Source: PubMed - NIH URL: [Link]

  • Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors Source: PMC - PubMed Central URL: [Link]

  • Title: Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist Source: PubMed URL: [Link]

  • Title: Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes Source: PMC - PubMed Central URL: [Link]

  • Title: The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site Source: PubMed URL: [Link]

  • Title: Muscarinic Receptor Agonists and Antagonists Source: MDPI URL: [Link]

Sources

Comparative Validation Guide: TR-FRET vs. Radioligand Binding for HTS of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Piperidine derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous GPCR antagonists (e.g., CCR5, 5-HT receptors) and aspartic peptidase inhibitors. However, their physicochemical properties—specifically their high basicity (pKa ~11) and lipophilicity—create unique challenges in High-Throughput Screening (HTS).

The Challenge: Piperidines are prone to Non-Specific Adsorption (NSA) on standard polystyrene microplates due to ionic interactions between the protonated amine and the negatively charged plastic surface, compounded by hydrophobic effects. This often leads to false negatives (potency underestimation) in traditional wash-based assays.

The Solution: This guide validates the transition from the "Gold Standard" Radioligand Binding Assay to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. We demonstrate that TR-FRET not only matches the sensitivity of radioligand binding but offers superior precision for piperidine libraries by eliminating wash steps that disrupt low-affinity binders and utilizing ratiometric readouts that correct for compound autofluorescence.

Comparative Analysis: TR-FRET vs. Radioligand Binding[1][2]

The following table contrasts the legacy method with the proposed HTS solution, specifically regarding piperidine screening.

FeatureRadioligand Binding (Filtration)TR-FRET (Homogeneous)Impact on Piperidine Screening
Methodology Heterogeneous (Wash steps required)Homogeneous (Mix-and-Read)Critical: TR-FRET avoids "wash-off" of fast-off-rate piperidine hits.
Throughput Low (96-well, manual filtration)Ultra-High (384/1536-well)TR-FRET enables screening of massive combinatorial piperidine libraries.
NSA Sensitivity High (Filter mats trap hydrophobic drugs)Moderate (Mitigated by additives)Radioligand filtration often yields false positives due to filter binding.
Interference Low (Radioactivity is robust)Moderate (Fluorescence quenching)TR-FRET's ratiometric signal corrects for piperidine autofluorescence.
Z-Factor Typically 0.4 – 0.6Typically 0.6 – 0.8TR-FRET offers tighter data distribution.
Waste/Safety Radioactive (

H,

I)
Non-radioactiveEliminates regulatory burden.[1]

Validation Framework: The "Self-Validating" System

To validate this assay for HTS, we strictly adhere to the NCBI Assay Guidance Manual . The validation is not merely a checklist but a stress test of the system's ability to handle the specific "stickiness" of piperidines.

A. Plate Uniformity & Signal Window

Objective: Assess drift and edge effects, which are common when lipophilic compounds accumulate at the meniscus.

  • Protocol: Run interleaved High Control (Total Binding) and Low Control (Non-Specific Binding) signals across the entire plate (Max/Min/Max/Min pattern).

  • Acceptance Criteria:

    • Z-Factor (Z'):

      
       (Ideal: 
      
      
      
      ).
    • Coefficient of Variation (CV):

      
       for Max signal; 
      
      
      
      for Min signal.
    • Drift: No statistically significant gradient from Column 1 to 24.

B. Piperidine-Specific NSA Validation (The "Stickiness" Test)

Objective: Verify that the assay buffer prevents piperidine loss to plasticware.

  • Method: Compare the IC

    
     of a reference piperidine compound (e.g., Loperamide or a specific target tool compound) in:
    
    • Standard PBS buffer.

    • Assay Buffer + 0.1% BSA (blocks hydrophobic sites).

    • Assay Buffer + 0.01% Pluronic F-127 (surfactant).

  • Success Metric: The IC

    
     should stabilize (shift left) in the presence of BSA/Pluronic, indicating reduced loss to the plate. If IC
    
    
    
    in buffer alone is >3x higher than in BSA-buffer, NSA is occurring.
C. DMSO Tolerance

Piperidine libraries are stored in 100% DMSO. The assay must tolerate up to 1-2% DMSO without disrupting the donor/acceptor fluorophore interaction.

Detailed Experimental Protocol (TR-FRET)

Target: Hypothetical GPCR (e.g., CCR5) Format: Competition Binding (Tag-lite® or similar)

Reagents
  • Membrane/Cells: HEK293 cells expressing SNAP-tagged GPCR (labeled with Terbium Cryptate - Donor ).

  • Tracer: Fluorescently labeled ligand (Red acceptor, e.g., d2 or Alexa647).

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl

    
    , 1 mM CaCl
    
    
    
    , 0.1% BSA (Critical for piperidines), pH 7.4.
Step-by-Step Workflow
  • Compound Dispensing (Acoustic):

    • Dispense 50 nL of piperidine derivatives (in DMSO) into a 384-well low-volume white plate (Greiner or Corning non-binding surface).

    • Note: Use non-binding plates to minimize cationic adsorption.

  • Reagent Addition:

    • Add 10

      
      L of Terbium-labeled cells (frozen aliquots, thawed and resuspended in buffer).
      
    • Add 10

      
      L of Fluorescent Tracer (at 
      
      
      
      concentration).
  • Equilibrium Incubation:

    • Incubate for 60–120 minutes at Room Temperature (protected from light).

    • Scientific Insight: Piperidines can have slow association rates (

      
      ) due to membrane partitioning. Do not shorten this step.
      
  • Detection:

    • Read on an HTS reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser).

    • Emission 1: 665 nm (FRET signal - Acceptor).

    • Emission 2: 620 nm (Donor reference).

  • Data Reduction (Ratiometric):

    • Calculate Ratio:

      
      .
      
    • Why? This cancels out well-to-well variation in cell dispensing and optical interference from the piperidine compounds.

Visualizations

Diagram 1: TR-FRET Assay Principle

This diagram illustrates the competition binding mechanism and the ratiometric signal generation.

TR_FRET_Mechanism GPCR GPCR-Tb (Donor) (Cell Surface) Tracer Fluorescent Tracer (Acceptor) GPCR->Tracer Binding NoFRET No FRET (Donor only 620 nm) GPCR->NoFRET If Piperidine Binds FRET FRET Signal (665 nm) Tracer->FRET Energy Transfer (High Ratio) Piperidine Piperidine Derivative Piperidine->GPCR Competition Piperidine->Tracer Displaces

Caption: TR-FRET Mechanism. Binding of the tracer generates FRET (High Signal). Binding of the Piperidine displaces the tracer, reducing FRET (Low Signal).

Diagram 2: Validation Decision Tree

A logic flow for validating the assay before full-scale screening.

Validation_Workflow Start Start Validation PlateUnif Plate Uniformity Test (Interleaved High/Low) Start->PlateUnif CalcZ Calculate Z-Factor PlateUnif->CalcZ CheckZ Is Z' > 0.5? CalcZ->CheckZ NSACheck Piperidine NSA Check (Buffer vs. BSA) CheckZ->NSACheck Yes Optimize Optimize: Add 0.01% Pluronic Change Plate Type CheckZ->Optimize No CheckShift IC50 Shift < 2-fold? NSACheck->CheckShift CheckShift->Optimize No (High Adsorption) Reprod Reproducibility Test (Inter-day / Inter-plate) CheckShift->Reprod Yes Optimize->PlateUnif Retest Pass VALIDATED Ready for Screening Reprod->Pass

Caption: Validation Logic Flow. Ensures statistical robustness (Z') and pharmacological accuracy (NSA check) before HTS.

Supporting Data: Expected Validation Results

The following data represents typical acceptance criteria for a validated piperidine assay.

Table 1: Reproducibility & Robustness Metrics
MetricAcceptance CriteriaTypical Result (Validated)
Z-Factor (Z')

0.72 (Excellent separation)
Signal-to-Background (S/B)

6.5
Intra-Plate CV%

4.2%
Inter-Day Potency Shift

1.3\text{-fold}
DMSO Tolerance Stable signal at 1%Stable up to 2%
Table 2: Piperidine Adsorption (NSA) Check

Comparison of Reference Compound IC


 (nM)
ConditionIC

(nM)
Interpretation
Standard PBS 150 nMPotency underestimated (Compound lost to plate)
PBS + 0.1% BSA 45 nMTrue Potency (BSA blocks adsorption)
PBS + 0.01% Pluronic 42 nMConfirms BSA result

References

  • National Center for Advancing Translational Sciences (NCATS). (2012). HTS Assay Validation. Assay Guidance Manual. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[2] Journal of Biomolecular Screening. [Link]

  • Fukazawa, T., et al. (2010).[3][4] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[3] Journal of Pharmacological and Toxicological Methods.[3][4] [Link]

  • Cisbio Bioassays. (2025).[5] Tag-lite®: A Homogeneous G Protein-Coupled Receptor Ligand Binding Assay.[6] [Link]

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A Senior Application Scientist's Guide to the Comparative Pharmacokinetic Profiling of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount to its success. The piperidine scaffold, a ubiquitous and versatile nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry, forming the backbone of numerous approved drugs.[1] Its prevalence is due to its ability to confer favorable physicochemical and pharmacokinetic properties.[1] However, even subtle structural modifications to the piperidine ring can dramatically alter a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its efficacy and safety.

This guide provides an in-depth, comparative framework for evaluating the pharmacokinetic profiles of different piperidine-based compounds. We will move beyond a simple listing of data points to explore the causality behind experimental choices, providing field-proven insights and self-validating protocols to ensure the generation of robust and reliable data.

The Critical Role of Pharmacokinetic Profiling

Pharmacokinetics (PK) is the study of what the body does to a drug, encompassing the processes of ADME.[2] A thorough understanding of a compound's PK profile is crucial for determining appropriate dosing regimens, predicting potential drug-drug interactions, and ensuring that the drug reaches its target in sufficient concentrations to exert its therapeutic effect. For piperidine-containing compounds, the inherent basicity of the nitrogen atom and the overall lipophilicity of the scaffold can significantly influence these processes.

A Strategic Approach to Comparative Pharmacokinetic Studies

A well-designed comparative PK study should be a multi-faceted investigation, integrating in vivo and in vitro assays to build a comprehensive picture of a compound's behavior in a biological system. The following workflow represents a robust and efficient approach to comparing the pharmacokinetic profiles of a series of piperidine-based analogs.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Interpretation Metabolic_Stability Metabolic Stability Assay (Liver Microsomes/Hepatocytes) PK_Study Rodent Pharmacokinetic Study (Oral & IV Dosing) Metabolic_Stability->PK_Study Informs potential for first-pass metabolism Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Protein_Binding->PK_Study Impacts distribution and clearance Sample_Collection Serial Blood Sampling PK_Study->Sample_Collection Bioanalysis LC-MS/MS Quantification Sample_Collection->Bioanalysis PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, F%) Bioanalysis->PK_Parameters Comparison Comparative Analysis of Profiles PK_Parameters->Comparison SAR Structure-Activity Relationship (SAR) Elucidation Comparison->SAR

Caption: A typical workflow for a comparative pharmacokinetic study of drug candidates.

Experimental Protocols: A Step-by-Step Guide

The following protocols are foundational for a robust comparative pharmacokinetic study. The choice of specific parameters (e.g., animal strain, vehicle formulation) should be guided by the physicochemical properties of the compounds being tested and the therapeutic indication.

In Vivo Rodent Pharmacokinetic Study

This study is the cornerstone of PK profiling, providing essential information on a drug's behavior in a living organism.[2] Utilizing both intravenous (IV) and oral (PO) administration allows for the determination of absolute bioavailability (F%), a critical parameter for orally administered drugs.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300 g) are a common choice for initial PK studies. Animals should be acclimatized for at least 3 days prior to the study.

  • Dosing Formulation: The piperidine-based compounds should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water, 20% Solutol HS 15 in water) based on their solubility.

  • Dosing Administration:

    • Intravenous (IV): Administer the compound via the tail vein at a dose of 1-2 mg/kg.

    • Oral (PO): Administer the compound via oral gavage at a dose of 5-10 mg/kg.[3][4] Proper gavage technique is crucial to avoid injury to the animal.[5] The gavage needle should be measured from the tip of the animal's nose to the last rib to ensure it reaches the stomach.[4]

  • Blood Sampling: Collect serial blood samples (approximately 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the blood at 4°C to separate the plasma. Store the plasma samples at -80°C until bioanalysis.

LC-MS/MS Bioanalytical Method Validation

A robust and validated bioanalytical method is essential for the accurate quantification of the piperidine-based compounds in plasma samples.[6] The following is a summary of key validation parameters based on regulatory guidelines.[7][8]

Methodology:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Sample Preparation: A simple protein precipitation with acetonitrile containing a suitable internal standard (a structurally similar compound) is often sufficient for plasma samples.

  • Chromatography: Utilize a C18 reversed-phase column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity.

  • Validation Parameters:

    • Selectivity and Specificity: Ensure no significant interfering peaks are present at the retention time of the analyte and internal standard in blank plasma from at least six different sources.

    • Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. The curve should have a correlation coefficient (r²) of ≥ 0.99.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

    • Stability: Assess the stability of the analyte in plasma under various conditions (e.g., bench-top, freeze-thaw cycles, and long-term storage at -80°C).

In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[9] A high rate of metabolism in this assay often translates to high clearance and low oral bioavailability in vivo.

Methodology:

  • Test System: Pooled human, rat, or mouse liver microsomes are commonly used.[10][11]

  • Reaction Mixture: In a 96-well plate, combine the piperidine-based compound (typically at a final concentration of 1 µM) with liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).[9]

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a NADPH-regenerating system.[10]

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Plasma Protein Binding Assay

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target and be cleared from the body. Equilibrium dialysis is considered the gold standard for determining the fraction of unbound drug (fu).[12]

Methodology:

  • Apparatus: Use a 96-well equilibrium dialysis plate with a semi-permeable membrane (molecular weight cutoff of 12-14 kDa).[12]

  • Procedure:

    • Add plasma spiked with the piperidine-based compound (e.g., 2 µM) to one side of the membrane (the plasma chamber).[12]

    • Add phosphate buffer (pH 7.4) to the other side (the buffer chamber).

    • Incubate the plate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sample Analysis: After incubation, collect samples from both the plasma and buffer chambers. Combine the plasma sample with blank buffer and the buffer sample with blank plasma to create a matched matrix for LC-MS/MS analysis.

  • Calculation: The percentage of protein binding is calculated from the concentrations of the compound in the plasma and buffer chambers at equilibrium.

Data Presentation and Interpretation

For a comparative study, it is crucial to present the pharmacokinetic data in a clear and concise manner. A summary table is an effective way to highlight the differences between the compounds.

CompoundCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)t½ (hr)F (%)CLint (µL/min/mg)fu (%)
Compound A
Compound B
Compound C
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

  • t½: Elimination half-life.

  • F (%): Oral bioavailability.

  • CLint: Intrinsic clearance from the in vitro metabolic stability assay.

  • fu (%): Fraction of unbound drug in plasma.

By analyzing this data, researchers can begin to establish structure-activity relationships (SAR). For example, the addition of a methyl group at a specific position on the piperidine ring might decrease the rate of metabolism (lower CLint), leading to a longer half-life and higher oral bioavailability. Conversely, the introduction of a polar functional group might decrease plasma protein binding (higher fu), potentially leading to a larger volume of distribution.

Case Studies in Piperidine Pharmacokinetics

  • Fentanyl and its Analogs: Fentanyl, a potent synthetic opioid, is a classic example of a piperidine-based drug.[13] Its metabolism is primarily mediated by CYP3A4, leading to the formation of norfentanyl through N-dealkylation of the piperidine ring.[14][15] The pharmacokinetic profiles of fentanyl analogs can vary significantly based on their structural modifications, impacting their potency and duration of action.[14]

  • Methylphenidate: This widely prescribed ADHD medication has a piperidine core. Its pharmacokinetic properties are a key differentiator from other stimulants like amphetamines, influencing its therapeutic profile and abuse potential.[16][17]

  • Atypical Antipsychotics: Many atypical antipsychotics, such as risperidone, incorporate a piperidine moiety.[18][19] Their complex metabolic pathways and pharmacokinetic profiles are critical considerations in patient treatment.[18][20][21]

  • Piperine: This natural piperidine alkaloid found in black pepper is a known inhibitor of P-glycoprotein, a drug efflux transporter.[22] Co-administration of piperine can significantly increase the bioavailability of other drugs that are substrates of P-glycoprotein.[23][24][25]

Conclusion

The comparative study of the pharmacokinetic profiles of piperidine-based compounds is a critical component of modern drug discovery and development. By employing a systematic and integrated approach that combines robust in vivo and in vitro methodologies, researchers can gain a deep understanding of how structural modifications influence a compound's ADME properties. This knowledge is essential for the rational design of new chemical entities with optimized pharmacokinetic profiles, ultimately increasing the likelihood of developing safe and effective medicines. The protocols and frameworks presented in this guide provide a solid foundation for conducting these vital studies with scientific rigor and integrity.

References

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Safety Operating Guide

Proper Disposal of 2-Methyl-1-(piperidin-4-yl)propan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: An Evidence-Based Assessment

2-Methyl-1-(piperidin-4-yl)propan-1-ol is a chemical compound that incorporates both a piperidine ring and a secondary alcohol functional group. This structure suggests a hazard profile that warrants careful handling and disposal.

  • Piperidine Moiety: Piperidine itself is classified as a toxic and highly flammable liquid that can cause severe skin burns and eye damage[1][2]. It is harmful if swallowed or in contact with skin and can be fatal if inhaled[2]. Due to these properties, piperidine and its derivatives are typically considered hazardous waste[3].

  • Alcohol Functional Group: The propanol portion of the molecule suggests potential flammability, as is common with short-chain alcohols[4][5][6]. Safety data for 2-Methyl-1-propanol, a structural analogue, indicates it is a flammable liquid and can cause skin and eye irritation[4][5][6].

Given this information, it is prudent to assume that this compound exhibits a combination of these hazards. Therefore, it must be managed as a hazardous chemical waste.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a suggestion but a requirement for ensuring laboratory safety and environmental protection. The following protocol outlines the necessary steps from the point of generation to final disposal.

Step 1: Waste Identification and Segregation

Immediately upon deciding that a quantity of this compound is waste, it must be treated as such.

  • Do not dispose of this chemical down the drain. The potential toxicity and environmental hazards of piperidine compounds strictly prohibit aqueous disposal[1][2].

  • Segregate waste containing this compound from other waste streams to prevent accidental reactions. It should be collected in a dedicated, properly labeled waste container.

Step 2: Containerization and Labeling

Proper containment and labeling are critical for safe storage and transport of chemical waste.

  • Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or other resistant plastic containers are generally preferred for liquid chemical waste[4].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the approximate concentration and any other components mixed with the waste.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA) for the temporary storage of waste containers[4][5][7].

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[7][8].

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition[2]. Ensure the container is kept closed except when adding waste[4][5].

  • Accumulation Limits: Do not exceed the accumulation limits for hazardous waste in your SAA as defined by regulations. This is typically up to 55 gallons of non-acutely hazardous waste or 1 quart of acutely hazardous waste[4][8].

Experimental Workflow: Disposal Protocol

cluster_0 Step 1: In-Lab Handling cluster_1 Step 2: Storage cluster_2 Step 3: Disposal A Waste Generation: This compound B Segregate from other waste streams A->B C Select chemically compatible container B->C D Label container: 'Hazardous Waste' Full chemical name C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Keep container closed E->F G Monitor accumulation volume F->G H Arrange for pickup by licensed waste disposal service G->H I Complete hazardous waste manifest H->I J Final disposal at a Treatment, Storage, and Disposal Facility (TSDF) I->J

Caption: Disposal workflow for this compound.

Step 4: Arranging for Final Disposal

The final step is the removal of the hazardous waste from your facility by a licensed and reputable waste disposal service.

  • Contact your institution's Environmental Health and Safety (EHS) office. They will have established procedures and approved vendors for hazardous waste disposal[4][5].

  • Documentation: Be prepared to provide accurate information about the waste stream for the hazardous waste manifest, a legal document that tracks the waste from generation to its final destination.

Emergency Procedures for Spills and Exposure

Accidents can happen, and being prepared is a critical component of laboratory safety.

Spill Response
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels on a large spill of a flammable liquid.

  • Personal Protective Equipment (PPE): Anyone involved in the cleanup must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Exposure Response
  • Eyes: In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin: For skin contact, remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: If inhaled, move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Regulatory Framework: Adherence to EPA and OSHA Standards

The management of hazardous waste in laboratories is governed by a stringent regulatory framework.

Regulatory BodyStandard/RegulationKey Requirements
EPA Resource Conservation and Recovery Act (RCRA)Governs the "cradle-to-grave" management of hazardous waste, including generation, transportation, treatment, storage, and disposal.[5]
OSHA 29 CFR 1910.1200 - Hazard Communication StandardRequires that the hazards of all chemicals produced or imported are classified, and that information concerning the classified hazards is transmitted to employers and employees.
OSHA 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in LaboratoriesRequires laboratories to develop and implement a written Chemical Hygiene Plan (CHP) that includes procedures for the safe handling and disposal of chemicals.
OSHA 29 CFR 1910.120 - Hazardous Waste Operations and Emergency Response (HAZWOPER)Sets forth the requirements for emergency response to hazardous substance releases and for operations at hazardous waste sites.[6][9][10]

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the potential hazards, adhering to a systematic disposal workflow, and being prepared for emergencies, researchers can ensure a safe working environment and protect the broader community and environment. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-methylpropan-1-ol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Piperidine - Substance Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ChemChart. (n.d.). This compound (915919-67-4). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methyl-1-(piperidin-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Inherent Risks: A Structural Analogy Approach

The chemical structure of 2-Methyl-1-(piperidin-4-yl)propan-1-ol combines a piperidine heterocycle with a substituted propanol side chain. To establish a reliable safety profile, we will consider the known hazards of analogous compounds.

  • Piperidine: This cyclic secondary amine is known to be a flammable liquid and can cause skin irritation.[1][2][3] Good ventilation is crucial when handling piperidine and its derivatives to avoid inhalation of vapors.[1][2]

  • 2-Methylpropan-1-ol (Isobutanol): This structural component suggests that the compound may cause skin irritation, serious eye damage, and respiratory irritation.[4][5][6][7]

Therefore, a comprehensive PPE strategy for this compound must address the potential for skin and eye contact, inhalation of aerosols or vapors, and flammability.

Core Principles of Chemical Handling

Before detailing specific PPE, it is paramount to emphasize that PPE is the last line of defense. The foundation of laboratory safety rests on a hierarchy of controls:

  • Elimination/Substitution: If possible, using a less hazardous chemical should be the first consideration.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. The primary engineering control for handling this compound is a certified chemical fume hood.[1] Facilities should also be equipped with an eyewash station and a safety shower.[1][8]

  • Administrative Controls: These are changes to work practices, such as standard operating procedures and training.

  • Personal Protective Equipment (PPE): When the above controls cannot eliminate the risk, PPE is essential.

Essential Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shieldsNitrile or neoprene glovesFully buttoned lab coatNot generally required if handled in a fume hood
Moderate-Volume Handling (e.g., synthesis, purification) Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesChemical-resistant lab coat or apronRecommended if there is a potential for aerosol generation
High-Volume or High-Energy Operations (e.g., large-scale synthesis, sonication) Face shield over chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsA NIOSH-approved respirator with an organic vapor cartridge
Spill Cleanup Face shield over chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsA NIOSH-approved respirator with an organic vapor cartridge
Selecting the Right PPE: A Decision-Making Workflow

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_outcomes PPE Levels Start Start: Handling this compound AssessVolume Assess Volume and Concentration Start->AssessVolume AssessProcedure Assess Procedure (e.g., heating, agitation) AssessVolume->AssessProcedure EyeProtection Select Eye/Face Protection AssessProcedure->EyeProtection HandProtection Select Hand Protection EyeProtection->HandProtection BodyProtection Select Body Protection HandProtection->BodyProtection RespiratoryProtection Select Respiratory Protection BodyProtection->RespiratoryProtection LowRisk Low Risk: - Safety glasses - Single gloves - Lab coat RespiratoryProtection->LowRisk Low potential for aerosolization MediumRisk Medium Risk: - Goggles - Double gloves - Chemical-resistant apron RespiratoryProtection->MediumRisk Potential for aerosolization HighRisk High Risk: - Face shield & goggles - Heavy-duty gloves - Chemical suit - Respirator RespiratoryProtection->HighRisk High potential for aerosolization or spill

Caption: Decision workflow for PPE selection.

Step-by-Step Protocols for PPE Usage

Donning PPE: A Sequence for Safety
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat/Suit: Put on the appropriate body protection. Ensure it is fully fastened.

  • Respiratory Protection (if required): Perform a user seal check to ensure the respirator is properly fitted.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the inner pair first.

Doffing PPE: Minimizing Contamination
  • Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off without touching the outside with your bare hands. Dispose of them in the designated waste container. Remove the inner pair using the same technique.

  • Lab Coat/Suit: Unfasten and remove the lab coat or suit by rolling it inside out, avoiding contact with the contaminated exterior.

  • Face Shield/Goggles: Remove eye and face protection by handling the strap or earpieces.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal and Decontamination

Proper disposal of contaminated PPE is critical to prevent secondary exposure.

  • Solid Waste: Used gloves, disposable lab coats, and other contaminated solid materials should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be disposed of in a designated, sealed hazardous waste container. Do not pour chemical waste down the drain.[9]

  • Decontamination: In case of a spill, the affected area should be cleaned up using appropriate absorbent materials and decontaminated.[10] All materials used for cleanup should be disposed of as hazardous waste.[10]

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[8]

By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-methylpropan-1-ol.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Methyl-1-propanol.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Propanol.
  • ChemicalBook. (2025). 2-Methyl-1-propanol - Safety Data Sheet.
  • CLEAPSS Science. (2022). Student safety sheets 66 Higher alcohols.
  • Echemi. (n.d.). 3-(1-METHYL-PIPERIDIN-4-YL)-PROPAN-1-OL Safety Data Sheets.
  • Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.